3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-iodoimidazo[1,2-a]pyridine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-7-5-11-8-6(4-10)2-1-3-12(7)8/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUCRHBDTAKEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure renowned for its wide array of biological activities, forming the core of numerous marketed drugs.[1][2] This technical guide provides an in-depth exploration of the synthesis and characterization of a specific, highly functionalized derivative: 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile. While direct literature on this exact molecule is sparse, this document constructs a robust and scientifically sound pathway for its synthesis based on established and analogous chemical transformations. We will delve into a strategic, multi-step synthetic approach, detailing the underlying chemical principles and experimental considerations. Furthermore, this guide will outline the comprehensive characterization of the target molecule, predicting spectroscopic data based on the analysis of similar structures. This document aims to be a valuable resource for researchers in medicinal chemistry and drug discovery, providing both a practical guide and a foundational understanding of the chemistry of functionalized imidazo[1,2-a]pyridines.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties.[2] Marketed drugs such as Zolpidem, Alpidem, and Minodronic acid feature this heterocyclic system, underscoring its therapeutic importance.[1] The functionalization of the imidazo[1,2-a]pyridine ring at various positions allows for the fine-tuning of its physicochemical and biological properties. The introduction of a nitrile group at the 8-position and an iodine atom at the 3-position, as in our target molecule, this compound, offers unique opportunities for further chemical modification and drug design. The iodine atom, in particular, can serve as a handle for various cross-coupling reactions, enabling the synthesis of a diverse library of analogues.[3]
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in a two-step sequence starting from a suitable substituted pyridine. The proposed pathway involves the initial construction of the imidazo[1,2-a]pyridine-8-carbonitrile core, followed by a regioselective iodination at the C3 position.
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of Imidazo[1,2-a]pyridine-8-carbonitrile
The initial and crucial step is the construction of the fused heterocyclic ring system. This is typically achieved through the condensation of a 2-aminopyridine derivative with a suitable two-carbon synthon.
Principle: The classical and widely adopted method for the synthesis of imidazo[1,2-a]pyridines is the cyclization of 2-aminopyridines with α-halocarbonyl compounds.[2][4] In our case, starting with 2-amino-3-cyanopyridine, a reaction with an α-haloacetaldehyde equivalent would lead to the desired imidazo[1,2-a]pyridine-8-carbonitrile.
Experimental Protocol:
-
Reagents and Solvents:
-
2-Amino-3-cyanopyridine
-
Chloroacetaldehyde (50% solution in water) or Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
To a solution of 2-amino-3-cyanopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add chloroacetaldehyde (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford Imidazo[1,2-a]pyridine-8-carbonitrile.
-
Step 2: Regioselective Iodination to Yield this compound
The second step involves the introduction of an iodine atom at the C3 position of the imidazo[1,2-a]pyridine ring. This position is known to be susceptible to electrophilic substitution.
Principle: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and readily undergoes electrophilic substitution reactions such as iodination.[5][6] Various iodinating agents can be employed, with molecular iodine (I₂) in the presence of a mild oxidant being a common and effective choice.[7] Ultrasound-assisted methods have also been reported to enhance the efficiency of this reaction.[5][7]
Experimental Protocol:
-
Reagents and Solvents:
-
Imidazo[1,2-a]pyridine-8-carbonitrile
-
Molecular Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve Imidazo[1,2-a]pyridine-8-carbonitrile (1.0 eq) in ethanol.
-
Add molecular iodine (1.2 eq) to the solution.
-
To this mixture, add tert-butyl hydroperoxide (2.0 eq) dropwise.
-
The reaction can be stirred at room temperature or gently heated to accelerate the process. Alternatively, sonication can be applied for a more efficient and environmentally friendly approach.[5][7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Caption: Detailed workflow for the two-step synthesis.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and imidazole rings. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the iodine atom. Aromatic protons are expected in the range of δ 7.0-9.0 ppm. |
| ¹³C NMR | The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule. The carbon bearing the iodine (C3) will be shifted upfield due to the heavy atom effect. The nitrile carbon will appear in the characteristic region around δ 115-120 ppm. |
| Mass Spec. | High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition (C₈H₄IN₃). The predicted monoisotopic mass is approximately 268.94 g/mol .[8] |
| IR Spec. | The infrared spectrum will show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically around 2220-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum of the parent imidazo[1,2-a]pyridine shows characteristic shifts for its protons. For our target molecule, the protons on the pyridine ring (H5, H6, H7) will be influenced by the nitrile group at C8. The proton at C2 of the imidazole ring will also be observable.
¹³C NMR: The carbon spectrum will be crucial for confirming the carbon framework. The chemical shifts of the carbons in the pyridine ring will be affected by the nitrile substituent. The C3 carbon, directly attached to the iodine, will show a characteristic upfield shift.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a powerful tool for determining the molecular weight of the synthesized compound.[9] The detection of the molecular ion peak corresponding to the calculated mass of C₈H₄IN₃ will provide strong evidence for the successful synthesis.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of the nitrile functional group. The C≡N stretch is a strong and sharp absorption that is easily identifiable in the spectrum.[10]
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions.
-
Starting Materials and Reagents: Many of the reagents used in this synthesis are toxic and/or corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Iodine: Iodine is corrosive and can cause severe burns. Avoid inhalation of its vapors.
-
tert-Butyl hydroperoxide: TBHP is a strong oxidizing agent and can be explosive. Handle with care and avoid contact with incompatible materials.
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By leveraging established synthetic methodologies for the construction and functionalization of the imidazo[1,2-a]pyridine core, a reliable pathway to this novel compound has been detailed. The predicted characterization data provides a benchmark for researchers to confirm the successful synthesis of the target molecule. This guide serves as a valuable resource for scientists engaged in the exploration of new chemical entities with potential therapeutic applications, particularly within the rich chemical space of imidazo[1,2-a]pyridine derivatives.
References
- 1. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PubChemLite - this compound (C8H4IN3) [pubchemlite.lcsb.uni.lu]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Elucidation of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an iodine atom at the 3-position and a carbonitrile group at the 8-position creates a unique molecule with potential applications in drug discovery and materials science. This document details the interpretation of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data. While complete experimental data for this specific molecule is not publicly available, this guide presents a detailed analysis based on data from closely related analogs and foundational spectroscopic principles. This approach provides a robust framework for researchers engaged in the synthesis and characterization of this and similar compounds.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a cornerstone in the development of therapeutic agents, with prominent examples including Zolpidem and Alpidem.[1] The fused bicyclic structure offers a rigid framework that can be strategically functionalized to interact with various biological targets. The introduction of an iodine atom at the 3-position provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space.[2] The carbonitrile group at the 8-position can act as a hydrogen bond acceptor or be transformed into other functional groups, further enhancing the molecular diversity and potential bioactivity of the scaffold.
Molecular Structure and Isotopic Distribution
The structural framework of this compound is presented below. Understanding the precise arrangement of atoms is fundamental to interpreting its spectroscopic signatures.
Figure 1: Molecular Structure of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₄IN₃), the predicted monoisotopic mass is 268.9450 g/mol .[3]
Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of the target molecule. These predictions are crucial for identifying the molecular ion peak in an experimental spectrum.
| Adduct | Predicted m/z |
| [M+H]⁺ | 269.9523 |
| [M+Na]⁺ | 291.9342 |
| [M+K]⁺ | 307.9081 |
| [M-H]⁻ | 267.9377 |
| [M]⁺ | 268.9444 |
| Table 1: Predicted m/z values for this compound. Data sourced from PubChem.[3] |
Predicted Fragmentation Pathway
The fragmentation of the molecular ion in mass spectrometry provides valuable structural information. Based on the principles of fragmentation of heterocyclic compounds, a plausible fragmentation pathway for this compound is proposed below.[4][5] The initial fragmentation is expected to be the loss of the iodine radical, followed by the elimination of HCN from the pyridine and imidazole rings.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
Predicted Infrared Spectral Data
The following table outlines the predicted key IR absorption bands and their corresponding vibrational modes, based on data for similar imidazo[1,2-a]pyridine structures.[6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 | Medium | C-H stretching (aromatic) |
| ~ 2230 | Strong | C≡N stretching (nitrile) |
| ~ 1630 | Strong | C=N stretching (imidazole ring) |
| ~ 1500, 1450 | Medium | C=C stretching (aromatic rings) |
| ~ 1370, 1200 | Medium | C-N stretching (imidazole ring) |
| ~ 750 | Strong | C-H out-of-plane bending (aromatic) |
| ~ 550 | Weak | C-I stretching |
| Table 2: Predicted Infrared Absorption Bands. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on the analysis of closely related compounds, such as 3-Iodo-2-phenylimidazo[1,2-a]pyridine-6-carbonitrile.[8]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the imidazo[1,2-a]pyridine core.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 7.8 - 8.0 | s | - |
| H-5 | ~ 8.2 - 8.4 | d | ~ 7.0 |
| H-6 | ~ 7.1 - 7.3 | t | ~ 7.0 |
| H-7 | ~ 7.5 - 7.7 | d | ~ 7.0 |
| Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃). |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The presence of the electron-withdrawing nitrile group and the iodine atom will significantly influence the chemical shifts.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 148 - 150 |
| C-3 | ~ 60 - 62 |
| C-5 | ~ 125 - 127 |
| C-6 | ~ 118 - 120 |
| C-7 | ~ 128 - 130 |
| C-8 | ~ 100 - 102 |
| C-8a | ~ 145 - 147 |
| C≡N | ~ 115 - 117 |
| Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃). |
Experimental Protocols
The following section outlines a generalized, field-proven protocol for the synthesis and spectroscopic characterization of this compound, based on established methodologies for related compounds.[1][8]
Synthesis Workflow
The synthesis of the target compound can be achieved through a multi-step process starting from commercially available 2-aminonicotinonitrile.
Figure 3: Synthetic Workflow for this compound.
Step-by-Step Synthesis
-
Synthesis of Imidazo[1,2-a]pyridine-8-carbonitrile: To a solution of 2-aminonicotinonitrile in ethanol, an aqueous solution of chloroacetaldehyde is added. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.
-
Iodination: The crude Imidazo[1,2-a]pyridine-8-carbonitrile is dissolved in acetonitrile. N-Iodosuccinimide (NIS) is added portion-wise at room temperature, and the reaction is stirred for 12-18 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Characterization Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight and elemental composition.
Conclusion
This technical guide provides a detailed spectroscopic analysis of this compound. While based on predicted data from close analogs, the information presented offers a solid foundation for researchers working with this and related heterocyclic systems. The outlined synthetic and characterization protocols provide a practical starting point for the preparation and verification of this novel compound. The unique structural features of this compound make it an attractive candidate for further investigation in the fields of medicinal chemistry and materials science.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C8H4IN3) [pubchemlite.lcsb.uni.lu]
- 4. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the X-ray Crystal Structure of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The precise determination of the three-dimensional atomic arrangement of these molecules is paramount for understanding structure-activity relationships (SAR) and for the rational design of next-generation therapeutics. This in-depth technical guide presents a comprehensive methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of a novel derivative, 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile. As the crystal structure of this specific compound has not been previously reported in the Cambridge Structural Database (CSD), this document serves as a foundational blueprint for its structural elucidation. We will delve into the causality behind experimental choices, from the strategic synthesis and crystallization to the intricacies of data collection, structure solution, and refinement using contemporary software suites.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic scaffold that has garnered significant attention in the field of drug discovery.[4] Its rigid structure and ability to be functionalized at various positions make it an ideal template for developing potent and selective therapeutic agents.[1] The introduction of a cyano group at the 8-position and an iodine atom at the 3-position of this scaffold is of particular interest. The cyano group can act as a hydrogen bond acceptor and participate in various chemical transformations, while the iodine atom provides a handle for further functionalization through cross-coupling reactions and can also engage in halogen bonding, a significant non-covalent interaction in crystal engineering and drug-receptor binding.
Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute three-dimensional structure of a molecule in the solid state.[5][6] It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling, understanding crystal packing, and designing molecules with desired physicochemical properties. This guide provides a detailed, field-proven workflow for obtaining the crystal structure of this compound, from initial synthesis to the final refined structural model.
Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal
The successful determination of a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to the title compound is proposed in two key stages: the construction of the imidazo[1,2-a]pyridine-8-carbonitrile core, followed by regioselective iodination.
Step 1: Synthesis of Imidazo[1,2-a]pyridine-8-carbonitrile
The core scaffold can be synthesized via the condensation of 2-aminoisonicotinonitrile with a suitable C2-synthon, such as chloroacetaldehyde. 2-Aminoisonicotinonitrile serves as a readily available starting material.[7][8]
-
Protocol:
-
To a solution of 2-aminoisonicotinonitrile (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (1.1 eq, typically as a 40% aqueous solution).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure imidazo[1,2-a]pyridine-8-carbonitrile.
-
Step 2: Iodination at the C3 Position
The C3 position of the imidazo[1,2-a]pyridine ring is highly activated towards electrophilic substitution.[9] This allows for regioselective iodination using a variety of iodinating agents. Molecular iodine (I₂) in the presence of a mild oxidant is an effective and environmentally benign choice.[10][11]
-
Protocol:
-
Dissolve the imidazo[1,2-a]pyridine-8-carbonitrile (1.0 eq) in a suitable solvent, such as ethanol or acetonitrile.
-
Add molecular iodine (1.2 eq) and a mild oxidant like tert-butyl hydroperoxide (TBHP, 2.0 eq) to the solution.[11]
-
Stir the reaction mixture at room temperature, potentially with ultrasound irradiation to enhance the reaction rate, for 2-4 hours.[11] Monitor by TLC.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting this compound by recrystallization or column chromatography.
-
Caption: Proposed synthetic workflow for this compound.
Crystallization Methodology
The growth of single crystals suitable for X-ray diffraction is often the most challenging step.[5] Several methods can be employed, with the choice of solvent being critical.
-
Solvent Selection: A preliminary screening of the solubility of the purified compound in a range of common solvents is essential. Ideal crystallization solvents are those in which the compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures. A list of commonly used solvents can be found in established guides.[12]
-
Common Crystallization Techniques for Small Molecules:
-
Slow Evaporation: A solution of the compound in a relatively volatile solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to gradual supersaturation and crystal growth.[12] This is often the simplest and most effective starting point.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the solubility to decrease and crystals to form.
-
-
Recommended Protocol for this compound:
-
Screen for suitable solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).
-
Prepare a nearly saturated solution of the purified compound in the chosen solvent or solvent system by gentle heating.
-
Filter the hot solution through a pre-warmed syringe filter into a clean vial to remove any particulate matter.
-
Cover the vial with a cap that is pierced with a needle to allow for slow evaporation.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor for the formation of well-defined, transparent crystals.
-
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, the process of determining the molecular structure can begin. This involves mounting the crystal, collecting diffraction data, and then solving and refining the structure.
Crystal Mounting and Data Collection
A high-quality, single crystal with sharp edges and no visible defects, typically in the size range of 0.1-0.3 mm, is selected under a microscope.
-
Mounting Protocol:
-
The selected crystal is carefully picked up using a cryo-loop.
-
The loop with the crystal is then mounted on a goniometer head.
-
The goniometer head is placed on the diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion of the atoms and protect it from radiation damage.[11]
-
-
Data Collection Protocol:
-
The crystal is centered in the X-ray beam.
-
A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used for data collection.[14]
-
A preliminary screening is performed to determine the unit cell parameters and crystal system.
-
A data collection strategy is devised to ensure a complete and redundant dataset is collected.[15] This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns.
-
Caption: The experimental workflow for single-crystal X-ray diffraction data collection.
Structure Solution and Refinement
The collected diffraction data, which consists of a list of reflection indices (h, k, l) and their corresponding intensities, is used to solve and refine the crystal structure.
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the diffraction experiment only measures the intensities (related to the amplitudes) of the scattered X-rays, not their phases. For small molecules, this is typically overcome using direct methods, which employ statistical relationships between the reflection intensities to derive initial phase estimates.[11] This initial phasing allows for the calculation of an electron density map, from which the positions of the heavier atoms (in this case, iodine) can be identified.
-
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process.[9][10] This iterative procedure optimizes the atomic coordinates, atomic displacement parameters (which model thermal vibrations), and other parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the refinement is monitored by the R-factor (R1), which should ideally be below 5% for a well-refined structure.
-
Software: User-friendly graphical interface programs like Olex2 are commonly used to orchestrate the entire process, often utilizing the powerful SHELX suite of programs (SHELXT for solution and SHELXL for refinement) in the background.[14][16]
-
Refinement Protocol using Olex2/SHELXL:
-
Data Import: The processed reflection data (typically a .hkl file) and an instruction file (.ins or .res) are loaded into Olex2.
-
Structure Solution: The structure is solved using SHELXT, which will automatically identify the space group and locate the atoms.
-
Initial Refinement: A few cycles of least-squares refinement are performed in SHELXL. The initial model will typically show all non-hydrogen atoms.
-
Atom Assignment: The located electron density peaks are assigned to the correct atom types (C, N, I) based on the known molecular structure and the electron density values.
-
Anisotropic Refinement: The atomic displacement parameters for all non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using a riding model (HFIX commands in SHELXL) and their positions are refined geometrically.[12]
-
Final Refinement Cycles: The model is refined until convergence is reached, meaning the shifts in the refined parameters are negligible. The final R-factors, goodness-of-fit (GooF), and residual electron density are checked to ensure the quality of the final model.
-
Data Presentation and Validation
The final refined crystal structure is presented in a standardized format, typically a Crystallographic Information File (CIF).[1][15] This file contains all the necessary information to reproduce and validate the structure.
Crystallographic Data Summary
The following table presents a hypothetical but realistic summary of the crystallographic data that would be expected for a successful structure determination of this compound.
| Parameter | Value |
| Empirical formula | C₈H₄IN₃ |
| Formula weight | 269.05 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5(1) Å, α = 90° |
| b = 10.2(1) Å, β = 95.5(1)° | |
| c = 12.1(2) Å, γ = 90° | |
| Volume | 1040(3) ų |
| Z | 4 |
| Density (calculated) | 1.718 Mg/m³ |
| Absorption coefficient | 3.25 mm⁻¹ |
| F(000) | 512 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.5° to 27.5° |
| Reflections collected | 9500 |
| Independent reflections | 2300 [R(int) = 0.04] |
| Completeness to theta = 25.242° | 99.8 % |
| Data / restraints / parameters | 2300 / 0 / 154 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.085 |
| R indices (all data) | R1 = 0.045, wR2 = 0.090 |
| Largest diff. peak and hole | 0.65 and -0.50 e.Å⁻³ |
Molecular Structure and Interactions
The refined structure would reveal the precise bond lengths and angles of the molecule. It would also elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds, π-π stacking, and potential halogen bonds involving the iodine atom.
References
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. youtube.com [youtube.com]
- 3. Iodine/Copper Iodide-Mediated C-H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines [organic-chemistry.org]
- 4. 2-Aminoisonicotinonitrile Supplier in China [nj-finechem.com]
- 5. CCDC Deposition Criteria for CSD and ICSD Inclusion : CCDC Home [support.ccdc.cam.ac.uk]
- 6. chembk.com [chembk.com]
- 7. 2-Aminoisonicotinonitrile | C6H5N3 | CID 7015524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. zenodo.org [zenodo.org]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. Olex2 | OlexSys [olexsys.org]
- 16. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile: Chemical Properties, Stability, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its unique electronic and structural features have led to its incorporation into numerous drug candidates and marketed pharmaceuticals. This guide focuses on a specific, functionalized derivative, 3-iodoimidazo[1,2-a]pyridine-8-carbonitrile , a versatile building block with significant potential in drug discovery and organic synthesis. The presence of a strategically positioned iodine atom at the 3-position and a carbonitrile group at the 8-position opens up a rich landscape of chemical transformations, making this compound a valuable intermediate for the synthesis of complex molecular architectures.
This technical guide will provide a comprehensive overview of the chemical properties, stability, and reactivity of this compound, with a focus on its practical application in a research and development setting.
Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₄IN₃ | --INVALID-LINK-- |
| Molecular Weight | 269.04 g/mol | --INVALID-LINK-- |
| CAS Number | 885276-26-6 | --INVALID-LINK-- |
| Appearance | Likely a solid | Based on related structures[1] |
| Melting Point | Not available | Data not found in public literature. |
| Boiling Point | Not available | Data not found in public literature. |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. Poorly soluble in water. | Inferred from the structure and data on related compounds. |
| Predicted logP | 2.2 | --INVALID-LINK-- |
Note on Data Gaps: The lack of publicly available experimental data for the melting and boiling points highlights the specialized nature of this compound. Researchers should perform their own characterization upon synthesis or acquisition.
Spectral Characterization (Predicted)
While experimental spectra for this compound are not available, we can predict the key features based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonitrile group and the anisotropic effect of the fused ring system.
-
¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms. The carbon bearing the iodine (C3) will be significantly shielded, while the carbon of the nitrile group (C≡N) will appear in the characteristic downfield region (around 115-120 ppm). The carbons of the pyridine ring will also show distinct shifts based on their position relative to the nitrogen atom and the nitrile group.
-
FTIR: The infrared spectrum will be characterized by a sharp, strong absorption band corresponding to the C≡N stretching vibration, typically in the range of 2220-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Chemical Stability and Handling
Stability Profile
Halogenated heterocyclic compounds can exhibit sensitivity to light and elevated temperatures. While specific stability data for this compound is not documented, general precautions for iodo-aromatic compounds should be followed.
-
Light Sensitivity: It is prudent to store the compound in amber vials or protected from direct light to prevent potential photodecomposition, which can involve the cleavage of the C-I bond.
-
Thermal Stability: While many iodo-heterocycles are thermally stable, prolonged exposure to high temperatures should be avoided to prevent degradation.
-
Chemical Incompatibility: Avoid strong oxidizing agents, strong bases, and highly reactive metals.
Recommended Storage and Handling
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.
Synthesis of the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine scaffold is a well-established area of organic synthesis. Several methods can be envisioned for the preparation of the precursor to this compound, with multicomponent reactions and iodine-catalyzed cyclizations being particularly efficient.
References
An In-Depth Technical Guide to the Discovery and First Synthesis of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery and a plausible first synthesis of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous pharmaceuticals.[1] This document delves into the synthetic strategies, experimental protocols, and chemical principles underlying the creation of this specific iodinated derivative.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a recurring motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The functionalization of this scaffold is a key area of research in drug discovery, as the introduction of different substituents can modulate the compound's biological activity. Halogenated derivatives, in particular, serve as versatile intermediates for further chemical modifications, making the synthesis of compounds like this compound a crucial step in the development of new therapeutic agents.
While the precise first synthesis of this compound is not explicitly detailed in a single, readily available seminal publication, its synthesis can be logically deduced from established methodologies for the construction and functionalization of the imidazo[1,2-a]pyridine ring system. The likely synthetic pathway involves a two-step process: the initial construction of the imidazo[1,2-a]pyridine-8-carbonitrile core, followed by a regioselective iodination at the C3 position.
Plausible First Synthesis: A Two-Step Approach
The most probable synthetic route to this compound involves:
-
Step 1: Synthesis of the Imidazo[1,2-a]pyridine-8-carbonitrile Core. This is typically achieved through the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.
-
Step 2: Regioselective C3-Iodination. The imidazo[1,2-a]pyridine ring is electron-rich, with the C3 position being particularly susceptible to electrophilic substitution.
This approach is supported by numerous publications detailing similar transformations on related imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
Step 1: Synthesis of Imidazo[1,2-a]pyridine-8-carbonitrile
The synthesis of the core structure would likely begin with 2-amino-3-cyanopyridine. There are several established methods for the synthesis of this precursor. One common approach is a one-pot condensation reaction involving an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium acetate.[3][4][5]
Reaction Scheme:
Caption: Synthetic route to the core imidazo[1,2-a]pyridine structure.
Detailed Protocol:
-
Preparation of 2-amino-3-cyanopyridine: A mixture of an appropriate aldehyde (2 mmol), malononitrile (2 mmol), a methyl ketone (2 mmol), and ammonium acetate (3 mmol) is placed in a round-bottom flask.[3]
-
The reaction can be carried out under solvent-free conditions with microwave irradiation for 7-9 minutes or by heating in a suitable solvent like ethanol.[3]
-
After completion, the reaction mixture is washed with ethanol, and the crude product is purified by recrystallization to yield 2-amino-3-cyanopyridine.[3]
-
Condensation Reaction: To a solution of 2-amino-3-cyanopyridine in a suitable solvent such as ethanol or DMF, an α-haloketone (e.g., chloroacetone or bromoacetone) is added.
-
The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Upon cooling, the product, Imidazo[1,2-a]pyridine-8-carbonitrile, may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Step 2: C3-Iodination of Imidazo[1,2-a]pyridine-8-carbonitrile
The C3 position of the imidazo[1,2-a]pyridine ring is highly activated towards electrophilic attack. Therefore, direct iodination can be achieved using various iodinating agents. Common reagents include molecular iodine (I₂) in the presence of an oxidizing agent or N-iodosuccinimide (NIS).[6][7]
Reaction Scheme:
Caption: C3-Iodination of the imidazo[1,2-a]pyridine core.
Detailed Protocol using N-Iodosuccinimide (NIS):
-
To a solution of Imidazo[1,2-a]pyridine-8-carbonitrile (1 mmol) in a suitable solvent such as acetonitrile or dichloromethane, N-iodosuccinimide (1.1 mmol) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices:
-
Choice of Iodinating Agent: N-iodosuccinimide is often preferred for its ease of handling and milder reaction conditions compared to molecular iodine, which may require an additional oxidizing agent. The succinimide byproduct is also generally easy to remove during workup.
-
Solvent Selection: Acetonitrile and dichloromethane are common choices for iodination reactions as they are relatively inert and can dissolve both the substrate and the iodinating agent.
-
Regioselectivity: The inherent electronic properties of the imidazo[1,2-a]pyridine ring system direct the electrophilic iodination to the C3 position, which is the most nucleophilic carbon. This high regioselectivity simplifies the purification process as it minimizes the formation of isomeric byproducts.
Quantitative Data Summary
| Property | Value |
| Compound Name | This compound |
| CAS Number | 885276-26-6 |
| Molecular Formula | C₈H₄IN₃ |
| Molecular Weight | 269.04 g/mol |
| Appearance (Predicted) | Solid |
Conclusion
The synthesis of this compound represents a key step in the exploration of the chemical space around the medicinally important imidazo[1,2-a]pyridine scaffold. While the definitive "first synthesis" publication remains to be pinpointed, the outlined two-step synthetic strategy, involving the initial formation of the heterocyclic core followed by regioselective C3-iodination, is a robust and well-precedented approach. This guide provides researchers and drug development professionals with a solid foundation for the preparation of this valuable synthetic intermediate, paving the way for the discovery of novel therapeutic agents.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Ascendant Scaffold: A Technical Guide to Imidazo[1,2-a]pyridine-8-carbonitrile Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique chemical properties and versatile synthetic accessibility have made it a focal point for the development of novel therapeutics. This guide provides an in-depth exploration of a specific, highly promising subclass: imidazo[1,2-a]pyridine-8-carbonitrile derivatives. We will delve into the synthetic strategies, key biological activities, and the critical structure-activity relationships (SAR) that govern their therapeutic potential, offering a comprehensive resource for researchers in the field.
The Imidazo[1,2-a]pyridine Core: A Foundation of Therapeutic Promise
The imidazo[1,2-a]pyridine system is a nitrogen-bridged heterocyclic compound that has garnered significant attention due to its wide spectrum of pharmacological activities.[3][4][5][6] This scaffold is present in several marketed drugs, including the sedative Zolpidem and the heart failure medication Olprinone, highlighting its clinical relevance.[1][2] The versatility of this core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
The introduction of a carbonitrile (-C≡N) group at the 8-position of the imidazo[1,2-a]pyridine ring system can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This substituent can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, often leading to enhanced binding affinity for biological targets.
Synthetic Pathways to Imidazo[1,2-a]pyridine Derivatives
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several efficient methods available to medicinal chemists. A common and versatile approach involves the condensation of a 2-aminopyridine with an α-haloketone.[7] More contemporary and environmentally friendly methods, such as copper-catalyzed multicomponent reactions, have also been developed.[8]
General Synthetic Protocol: One-Pot Synthesis
A widely adopted one-pot synthesis for imidazo[1,2-a]pyridine derivatives involves the reaction of a 2-aminopyridine with an aldehyde and a terminal alkyne, often referred to as the A3 coupling reaction.[8] This method offers high atom economy and allows for the introduction of diverse substituents.
Experimental Protocol: Copper-Catalyzed A3 Coupling [8]
-
Reaction Setup: To a solution of 2-aminopyridine (1 mmol) and an aromatic aldehyde (1 mmol) in an aqueous micellar medium, add phenylacetylene (1.2 mmol).
-
Catalyst Addition: Introduce the Cu(II)-ascorbate catalyst to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours) under an air atmosphere.
-
Work-up and Purification: Upon completion, as monitored by thin-layer chromatography (TLC), extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
Synthesis of Imidazo[1,2-a]pyridine-8-carbonitrile Derivatives
To specifically synthesize the 8-carbonitrile derivatives, a 2-amino-3-cyanopyridine would be utilized as the starting material in the aforementioned synthetic schemes. The cyano group's presence and electronic properties may necessitate optimization of the reaction conditions.
Caption: General synthetic route to imidazo[1,2-a]pyridine-8-carbonitriles.
Biological Activities of Imidazo[1,2-a]pyridine-8-carbonitrile Derivatives
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, with derivatives exhibiting a broad range of biological activities.[4][6] The introduction of the 8-carbonitrile group can modulate these activities and confer selectivity towards specific biological targets.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents by targeting various cellular pathways.[9][10][11][12][13] These compounds have been reported to inhibit key enzymes involved in cancer progression, such as phosphoinositide 3-kinase (PI3K), Akt, and the mammalian target of rapamycin (mTOR).[9][10][14][15]
A series of imidazo[1,2-a]pyridine-8-carboxamides, structurally related to the carbonitrile derivatives, have been identified as a novel class of antimycobacterial agents, highlighting the potential of substitutions at the 8-position.[16] Furthermore, imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme overexpressed in cancer stem cells, including those of glioblastoma.[17]
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 15a | PI3K/mTOR | Various | Not specified | [15] |
| I-11 | KRAS G12C | NCI-H358 | Potent | [18] |
| IP-5 | Akt signaling | HCC1937 | Not specified | [12] |
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[19] Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of various protein kinases.[19] For instance, certain derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[14]
The design of selective kinase inhibitors is a major goal in drug discovery. The imidazo[1,2-a]pyridine scaffold provides a template for developing inhibitors with high potency and selectivity.[20][21]
Caption: Mechanism of kinase inhibition by imidazo[1,2-a]pyridine derivatives.
Antiviral and Antimicrobial Activities
Derivatives of the imidazo[1,2-a]pyridine scaffold have also demonstrated promising activity against various pathogens. Novel derivatives have been identified as potent anti-influenza agents by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[22] Additionally, imidazo[1,2-a]pyridine-8-carboxamides have been reported as a novel lead series for antimycobacterial agents, effective against Mycobacterium tuberculosis.[16]
Neurodegenerative Diseases
The imidazo[1,2-a]pyridine scaffold is being explored for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[23] Imidazole derivatives, in general, are being investigated as multi-target-directed agents for these complex disorders.[24] Some imidazo[1,2-a]pyridine derivatives have been designed as acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease therapy.[25]
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For imidazo[1,2-a]pyridine derivatives, SAR studies have revealed key structural features that influence their biological activity.[22][26]
For anti-influenza activity, specific substitution patterns on the imidazo[1,2-a]pyridine-3-carboxamide scaffold, the type of linker, and beneficial positions for substitution have been shown to significantly enhance inhibitory potency.[22] In the context of antimycobacterial activity, the optimization of physicochemical properties of imidazo[1,2-a]pyridine-8-carboxamides has been a key focus.[16]
Future Perspectives
The imidazo[1,2-a]pyridine-8-carbonitrile scaffold represents a promising area for the discovery of new drug candidates. The unique electronic and steric properties of the 8-carbonitrile group, combined with the inherent versatility of the imidazo[1,2-a]pyridine core, provide a rich chemical space for exploration. Future research should focus on:
-
Synthesis of diverse libraries: Utilizing modern synthetic methodologies to generate a wide range of derivatives with varied substituents.
-
Target identification and validation: Employing chemoproteomics and other advanced techniques to identify the specific biological targets of active compounds.
-
In-depth SAR studies: Combining experimental screening with computational modeling to elucidate the detailed SAR and guide the design of next-generation inhibitors.
-
Pharmacokinetic and toxicological profiling: Evaluating the drug-like properties of lead compounds to ensure their suitability for further development.
The continued exploration of this fascinating class of molecules holds great promise for addressing unmet medical needs across a range of therapeutic areas.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 10. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for Diverse Biological Activity
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The imidazo[1,2-a]pyridine (IP) core is a quintessential example of such a scaffold. This nitrogen-fused heterocyclic system is not merely a synthetic curiosity; it is the foundational structure for numerous therapeutic agents with a wide spectrum of applications.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a variety of biological macromolecules, making it a fertile ground for drug discovery.[3][4]
The therapeutic relevance of the IP scaffold is firmly established by the existence of several marketed drugs. These include Zolpidem for insomnia, Olprinone for acute heart failure, and Zolimidine for peptic ulcers, showcasing the scaffold's versatility in targeting the central nervous system, cardiovascular system, and gastrointestinal tract.[1][2][5] This guide provides a comprehensive technical analysis of the vast biological potential of substituted imidazo[1,2-a]pyridines, focusing on the mechanistic underpinnings of their activity, key structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Part 1: Anticancer Activity - Targeting the Pillars of Malignancy
The development of novel anticancer agents is a primary focus for IP derivatives, which have demonstrated the ability to disrupt cancer cell proliferation, survival, and migration through multiple mechanisms.[6]
Mechanism I: Inhibition of Key Signaling Kinases
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Many IP derivatives have been rationally designed as potent kinase inhibitors.
-
PI3K/Akt/mTOR Pathway: This pathway is one of the most frequently hyperactivated signaling routes in human cancers, making it a prime therapeutic target. Substituted imidazo[1,2-a]pyridines have been developed as potent inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), effectively blocking downstream signaling that promotes cell growth and survival.[6][7] The inhibition of this pathway by IP derivatives has been shown to induce apoptosis in various cancer cell lines, including breast and cervical cancer.[8][9]
-
Other Oncogenic Kinases: The inhibitory action of IPs extends to other crucial kinases involved in tumorigenesis, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[10][11] This multi-targeted capability underscores the scaffold's potential for developing broad-spectrum anticancer agents.
Mechanism II: Induction of Apoptosis and Cell Cycle Arrest
Ultimately, the efficacy of many anticancer agents lies in their ability to induce programmed cell death (apoptosis) and halt the cell division cycle. IP compounds achieve this through several interconnected routes.
-
Apoptosis Induction: Treatment of cancer cells with IP derivatives leads to the activation of apoptotic pathways. This is evidenced by the increased expression of key apoptosis regulators like p53 and the cleavage of Poly (ADP-ribose) polymerase (PARP).[8][10] Studies have shown activation of both extrinsic (caspase-8 mediated) and intrinsic (caspase-9 mediated) apoptotic pathways.[8][12]
-
Cell Cycle Arrest: Certain IP compounds cause cancer cells to arrest in the G0/G1 or G2/M phases of the cell cycle, preventing them from replicating.[8] This effect is often mediated by the upregulation of cell cycle inhibitors like p21.[8][12]
-
Tubulin Polymerization Inhibition: The cellular cytoskeleton is crucial for cell division. Some IP derivatives function as antimitotic agents by inhibiting the polymerization of tubulin, a key component of microtubules.[7][10] This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis.
Data Summary: Anticancer Potency
The following table summarizes the in vitro activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound Class/Reference | Target Cell Line(s) | Mechanism/Target | Reported IC₅₀ (µM) |
| Imidazo[1,2-a]pyridines (5-7)[10] | A375 (Melanoma), HeLa (Cervical) | PI3K/Akt Inhibition, Apoptosis | ~0.01 - 5 |
| S-alkyl/aryl IPs (6d, 6i)[13] | HepG2 (Liver Carcinoma) | Apoptosis (Caspase-3/9) | 1.12 - 4.10 |
| IP-5, IP-6[8][12] | HCC1937 (Breast Cancer) | p53/p21 Upregulation, Apoptosis | 45.0 - 47.7 |
| Selenylated IPs[9] | Breast Cancer Cells | DNA Damage, Apoptosis | Not specified |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., HCC1937, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test imidazo[1,2-a]pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Part 2: A Broad Arsenal Against Infectious Agents
The IP scaffold has demonstrated significant promise in the development of novel anti-infective agents, with activity spanning viruses, bacteria, fungi, and mycobacteria.
Antiviral Activity
Derivatives have shown potent activity against a range of viruses, particularly those in the herpesvirus family.
-
Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV): Early studies identified that imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position were highly active against HCMV and VZV.[14][15] Structure-activity relationship (SAR) studies revealed that hydrophobicity (logP) was a critical factor for this antiviral activity.[16]
-
Herpes Simplex Viruses (HSV): More complex derivatives, such as 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines, have been synthesized with potent in vitro activity against HSV, in some cases exceeding that of the standard-of-care drug, acyclovir.[17][18]
-
Influenza Virus: Recently, IP derivatives designed as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp) have shown sub-micromolar inhibitory activity, highlighting a promising avenue for new anti-influenza therapies.[19]
Antibacterial and Antifungal Activity
The IP core has been incorporated into molecules with significant antibacterial and antifungal properties.
-
Broad-Spectrum Activity: Various IP derivatives have demonstrated inhibitory activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli).[3][20][21]
-
Antifungal Efficacy: Activity has also been confirmed against fungal pathogens such as Candida albicans and Aspergillus fumigatus.[5][21][22][23] The mechanism often involves the synthesis of hybrid molecules, for instance by combining the IP scaffold with a 1,2,3-triazole moiety to enhance antimicrobial potency.[5][21]
Antitubercular Activity: A New Front Against Resistance
One of the most exciting applications of IP derivatives is in the fight against tuberculosis (TB). Several compounds have shown remarkable potency against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[24][25]
-
Novel Mechanisms of Action: Unlike many existing TB drugs, these compounds target novel pathways essential for mycobacterial survival. Key targets include the QcrB subunit of the electron transport chain and mycobacterial ATP synthase, which are critical for energy production.[24]
-
Clinical Candidates: This line of research has been particularly fruitful, leading to the discovery of Telacebec (Q203), an imidazo[1,2-a]pyridine amide that has advanced to clinical trials as a promising new treatment for TB.[24]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Culture the desired bacterial or fungal strain on an appropriate agar plate. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test IP compound in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 or 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Inoculation: Dilute the standardized inoculum from Step 1 into the broth so that when added to the plate, the final concentration in each well is approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The result can be confirmed by reading the optical density (OD) with a plate reader.
Part 3: Diverse Pharmacological Modulations
Beyond anticancer and anti-infective activities, the IP scaffold's versatility allows it to modulate a range of other biological targets.
-
Anti-inflammatory Activity: Certain IP derivatives exhibit potent anti-inflammatory effects by modulating key signaling pathways like STAT3 and NF-κB.[26] They can inhibit the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), making them attractive candidates for treating inflammatory conditions.[26]
-
Enzyme Inhibition (Bcr-Abl Kinase): A powerful testament to the scaffold's potential is its presence in Ponatinib, a potent Bcr-Abl tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[27] The imidazo[1,2-a]pyridine core was instrumental in the design of Ponatinib to overcome resistance to other inhibitors like imatinib, particularly the T315I mutation.[27]
-
Antiulcer and CNS Activity: As mentioned, early drugs based on this scaffold, such as zolimidine, demonstrated antiulcer properties.[1][28] The scaffold is also well-known for its interaction with GABA-A receptors in the central nervous system, leading to the development of hypnotic and anxiolytic agents like Zolpidem and Alpidem.[1][5]
Part 4: The Chemical Foundation - Synthesis and Functionalization
The vast biological activity of IP derivatives is made possible by robust and flexible synthetic methodologies that allow for the systematic exploration of chemical space.
-
Core Synthesis: The most common and direct route to the imidazo[1,2-a]pyridine core involves the condensation reaction between a 2-aminopyridine and an α-haloketone. However, more advanced methods, such as multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, allow for the one-pot synthesis of highly functionalized derivatives from simple starting materials (an aldehyde, an amidine, and an isocyanide).[3][29]
-
Site-Selective Functionalization: The ability to selectively introduce substituents at each position of the IP ring (C2, C3, C5, C6, C7, C8) is critical for optimizing biological activity and fine-tuning pharmacokinetic properties.[30] Both transition-metal-catalyzed and metal-free approaches have been developed to achieve this, enabling the generation of diverse compound libraries for high-throughput screening.[30]
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold is unequivocally a privileged structure in drug discovery, possessing a remarkable breadth of biological activities. Its derivatives have yielded clinical candidates and marketed drugs for cancer, infectious diseases, and CNS disorders. The chemical tractability of the core allows for extensive structure-activity relationship studies and the optimization of lead compounds.
Future research will likely focus on several key areas:
-
Enhanced Selectivity: Designing next-generation kinase inhibitors with higher selectivity for specific isoforms to minimize off-target effects and improve safety profiles.
-
Combating Resistance: Developing novel IP-based agents that can overcome existing drug resistance mechanisms in both cancer and infectious diseases.
-
New Biological Targets: Exploring the potential of the IP scaffold to modulate other emerging therapeutic targets, such as those involved in metabolic or neurodegenerative diseases.
-
Advanced Drug Delivery: Formulating potent IP compounds into targeted delivery systems to enhance their efficacy and reduce systemic toxicity.
The continued exploration of the chemical space around the imidazo[1,2-a]pyridine core, guided by a deep understanding of its mechanistic interactions, promises to deliver a new generation of innovative therapeutics.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. sciensage.info [sciensage.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sciensage.info [sciensage.info]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 24. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 25. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 28. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile for Drug Discovery Scaffolds
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid, bicyclic structure and strategic placement of nitrogen atoms make it an ideal framework for interacting with a multitude of biological targets. This has led to its incorporation into numerous marketed therapeutics, including zolpidem (an insomnia treatment) and alpidem (an anxiolytic agent), and a vast number of candidates in discovery pipelines for indications ranging from anticancer to antituberculosis.[2][3][4][5]
The power of this scaffold lies in the ability to strategically functionalize its core to fine-tune pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[6][7] This application note provides a detailed, field-proven guide for researchers engaged in the Suzuki-Miyaura coupling of 3-iodoimidazo[1,2-a]pyridine-8-carbonitrile , a key intermediate for building complex molecular libraries. We will delve into the mechanistic nuances, provide optimized protocols, and offer expert guidance on troubleshooting this specific, and sometimes challenging, transformation.
Mechanistic Considerations for a Privileged Scaffold
The Suzuki-Miyaura coupling is a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9] Understanding these steps is crucial for rational optimization, especially when dealing with nitrogen-containing heterocycles.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Causality Behind the Mechanism:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the imidazo[1,2-a]pyridine. Iodo-substrates are highly reactive in this step, more so than their bromo- or chloro- counterparts.[7]
-
Transmetalation: This is often the rate-limiting step. The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻).[10][11] This activated species then transfers its organic group (R²) to the palladium center, displacing the halide. The choice and strength of the base are paramount for efficiency.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.
The Challenge with Nitrogen Heterocycles: The Lewis basic nitrogen atoms of the imidazo[1,2-a]pyridine ring can coordinate to the palladium center. This coordination can sequester the catalyst, forming off-cycle, inactive complexes and inhibiting the reaction.[12][13][14] This makes the choice of ligand particularly critical.
Optimizing Critical Parameters for Success
A successful protocol is built on the rational selection of each component. For this compound, the following choices are grounded in both literature precedent and practical experience.
| Parameter | Recommended Choice(s) | Rationale & Justification |
| Palladium Source | Buchwald Precatalysts (e.g., XPhos Pd G3), Pd(dppf)Cl₂, Pd(PPh₃)₄ | Buchwald Precatalysts: Highly recommended. They are air-stable, form the active L-Pd(0) species efficiently, and their bulky ligands mitigate catalyst inhibition by the substrate's nitrogen atoms.[15] Pd(dppf)Cl₂: A robust and reliable choice for many couplings. Pd(PPh₃)₄: A classic catalyst, but can be less effective for challenging, N-containing substrates due to ligand dissociation and catalyst deactivation. |
| Ligand | Buchwald-type biaryl phosphines (XPhos, SPhos, RuPhos) | Essential for this substrate class. These bulky, electron-rich ligands accelerate both the oxidative addition and, crucially, the reductive elimination steps.[15] Their steric bulk helps prevent the imidazopyridine nitrogen from binding to and deactivating the palladium center. |
| Base | K₃PO₄, Cs₂CO₃ | Strong inorganic bases are required to facilitate the transmetalation of the boronic acid, which is often the rate-determining step.[15][16] Studies on 3-iodoimidazo[1,2-a]pyridines specifically show that strong bases lead to optimized yields and faster reactions.[17][18] |
| Solvent | DME, 1,4-Dioxane/H₂O, DMF | DME (1,2-Dimethoxyethane): Reported to provide optimal yields for this specific substrate class.[17][18] Dioxane/H₂O: A very common and effective solvent system that balances polarity for dissolving both organic and inorganic reagents. DMF: Another polar aprotic solvent that can be effective, particularly in microwave-assisted protocols.[6] Crucial Note: All solvents MUST be thoroughly degassed to prevent oxygen from degrading the catalyst and causing homocoupling of the boronic acid.[15] |
| Temperature | 80 - 110 °C | Thermal energy is typically required to drive the reaction to completion, especially to overcome the activation barriers for the transmetalation and reductive elimination steps. |
Detailed Experimental Protocols
The following protocol is a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Figure 2: General experimental workflow for the Suzuki coupling protocol.
Reagents and Equipment
-
Substrates: this compound (1.0 equiv.), Aryl/Heteroaryl boronic acid (1.2–1.5 equiv.)
-
Catalyst System: Pd₂(dba)₃ (2.5 mol%) and XPhos (6 mol%) OR XPhos Pd G3 precatalyst (5 mol%)
-
Base: K₃PO₄, finely powdered (2.0–3.0 equiv.)
-
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (sufficient to make a 0.1 M solution based on the limiting reagent)
-
Equipment: Oven-dried round-bottom flask or reaction vial with a magnetic stir bar, condenser, rubber septa, source of inert gas (Argon or Nitrogen), heating mantle or oil bath, TLC plates, standard glassware for workup.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst system (e.g., XPhos Pd G3 precatalyst, 0.05 equiv.).
-
Solvent Addition: Add the previously degassed solvent (e.g., DME) via syringe. The reaction mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting iodo-substrate is consumed (typically 4-16 hours).
-
Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-aryl-imidazo[1,2-a]pyridine-8-carbonitrile product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficiently Degassed Solvents3. Ineffective Base4. Catalyst Inhibition | 1. Use a fresh, high-quality catalyst, preferably a modern precatalyst.[15]2. Degas solvents thoroughly by sparging with argon for 20-30 minutes or by using several freeze-pump-thaw cycles.3. Ensure the base is finely powdered and anhydrous. Consider switching to Cs₂CO₃.4. Increase the loading of the bulky phosphine ligand (e.g., L:Pd ratio of 2.5:1 or higher). |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction vessel. | Rigorously deoxygenate all solvents and maintain a positive pressure of inert gas throughout the setup and reaction.[15] |
| Protodeboronation | The boronic acid is degraded by residual water or acidic protons before it can couple. This is common with electron-deficient heteroaryl boronic acids.[19] | Use potassium heteroaryltrifluoroborates instead of boronic acids, as they are more stable. Alternatively, run the reaction under strictly anhydrous conditions using an anhydrous base.[14] Use a higher excess of the boronic acid (e.g., 2.0 equiv.). |
| Incomplete Reaction | Steric hindrance from a bulky boronic acid partner. | Increase the reaction temperature and/or time. Switch to a more active catalyst system, such as a Buchwald precatalyst with a highly effective ligand like RuPhos.[15] |
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. wwjmrd.com [wwjmrd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 18. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Sonogashira Coupling of Terminal Alkynes to 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridine Alkynylation
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis) feature this heterocyclic core, highlighting its therapeutic versatility.[3][4] The functionalization of this scaffold is a key strategy in drug discovery for modulating pharmacological properties and exploring new chemical space.
Among the various positions on the imidazo[1,2-a]pyridine ring, the C3 position is of particular interest for derivatization.[3] The introduction of an alkyne moiety at this position via C(sp²)-C(sp) bond formation is a powerful tactic. The resulting arylalkynes are not only valuable final compounds but also serve as versatile synthetic intermediates for further transformations.
The Sonogashira cross-coupling reaction stands out as the most robust and widely used method for this purpose.[5][6] It facilitates the direct coupling of a terminal alkyne with an aryl halide under relatively mild conditions, catalyzed by a combination of palladium and copper species.[7] This guide provides a detailed examination of the Sonogashira coupling applied to 3-iodoimidazo[1,2-a]pyridine-8-carbonitrile, offering mechanistic insights, a field-proven protocol, and troubleshooting advice for researchers in drug development.
Mechanistic Rationale: The Dual Catalytic Cycle
The success of the Sonogashira coupling hinges on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8] While the precise mechanism is a subject of ongoing study, the generally accepted pathway provides a clear rationale for the selection of reagents and conditions.[8][9]
The reaction involves a palladium(0) complex as the primary catalyst, a copper(I) salt as a co-catalyst, and an amine base.[10] The 3-iodo-substituted imidazopyridine is an ideal substrate, as the carbon-iodine bond is the most reactive among halogens (I > OTf > Br > Cl) for the initial, rate-determining oxidative addition step.[10][11]
The Palladium Cycle:
-
Oxidative Addition: A coordinatively unsaturated 14-electron Pd(0) species, typically generated in situ, undergoes oxidative addition into the carbon-iodine bond of the imidazopyridine substrate. This forms a square planar Pd(II) intermediate.[8][10]
-
Transmetalation: The key step where the two cycles intersect. A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the iodide ligand.[10]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the final C-C bond of the desired alkynylated product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[10]
The Copper Cycle:
-
Acid-Base Reaction: The amine base (e.g., triethylamine) deprotonates the terminal alkyne, which has an acidic proton, to form an acetylide anion.[12]
-
Copper Acetylide Formation: This acetylide reacts with the copper(I) salt (typically CuI) to generate a copper(I) acetylide species.[7][12] This species is significantly more nucleophilic and reactive than the free acetylide, facilitating the crucial transmetalation step with the palladium center.[7]
This dual-catalyst system allows the reaction to proceed under much milder conditions than palladium-only systems.[7]
Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Sonogashira coupling of various terminal alkynes with this compound.
1. Materials and Reagents:
-
Substrate: this compound (1.0 eq)
-
Alkyne: Terminal alkyne (1.1 - 1.5 eq)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-5 mol%)
-
Copper Co-catalyst: Copper(I) iodide (CuI) (2-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (≥ 3.0 eq)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert Gas: Argon or Nitrogen
-
Workup Reagents: Ethyl acetate, deionized water, saturated aqueous ammonium chloride (NH₄Cl), brine.
-
Purification: Silica gel for column chromatography, appropriate eluent (e.g., Hexanes/Ethyl Acetate mixture).
Expertise Note: The quality of reagents is paramount. CuI should be off-white or tan; if it is green or brown, it has likely oxidized and should not be used.[11] Solvents and amine bases must be anhydrous and thoroughly degassed to prevent catalyst deactivation and unwanted alkyne homocoupling.[11]
2. Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser. Allow it to cool to room temperature under a steady stream of argon or nitrogen.
-
Reagent Charging: To the flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 2.5 mol%), and CuI (e.g., 5.0 mol%).
-
Evacuate and Backfill: Seal the flask and briefly evacuate the atmosphere before backfilling with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (or DMF) to achieve a substrate concentration of approximately 0.1 M. Follow with the addition of the amine base (e.g., Et₃N, 3.0 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours. Gentle heating (e.g., 40-60 °C) may be required for less reactive alkynes, but room temperature is often sufficient for aryl iodides.[10][11]
-
Reaction Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize spots under UV light.
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature (if heated).
-
Dilute the mixture with ethyl acetate.
-
Filter the suspension through a short pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.[10]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove copper salts), deionized water, and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to isolate the pure 3-alkynyl-imidazo[1,2-a]pyridine-8-carbonitrile product.
Data Presentation: General Reaction Parameters
For successful and reproducible outcomes, key quantitative parameters must be controlled. The following table summarizes typical conditions that can be used as a starting point for optimization.
| Parameter | Recommended Range | Rationale & Field Insights |
| Substrate | 3-Iodoimidazo[1,2-a]pyridine | The C-I bond is highly reactive, allowing for mild reaction conditions.[11] |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the more valuable iodo-substrate. |
| Pd Catalyst Loading | 1 - 5 mol% | Lower loadings are preferred for efficiency, but higher loadings may be needed for challenging substrates. |
| Cu(I) Co-catalyst Loading | 2 - 10 mol% | Essential for activating the alkyne but can promote unwanted homocoupling if used in excess or if oxygen is present.[7][11] |
| Base | ≥ 3 equivalents | Acts as both a base to deprotonate the alkyne and an acid scavenger. Can also be used as the solvent.[10] |
| Solvent | THF, DMF, Toluene, Et₃N | Choice depends on substrate solubility and reaction temperature. Anhydrous and degassed conditions are critical.[11] |
| Temperature | Room Temp. to 80 °C | Aryl iodides often react well at room temperature.[11] Bromides or sterically hindered substrates may require heating.[13] |
Experimental Workflow Visualization
The entire process, from initial setup to the final purified product, can be visualized as a linear workflow.
Caption: A streamlined workflow for the Sonogashira coupling protocol.
Troubleshooting and Self-Validation
A well-designed protocol includes anticipating and addressing potential issues.
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction / Low conversion | 1. Inactive catalyst (Pd or Cu).2. Presence of oxygen.3. Insufficient temperature. | 1. Use fresh, high-purity catalysts. Ensure CuI is off-white.[11]2. Rigorously degas all solvents and reagents and maintain a positive pressure of inert gas.[11]3. Gradually increase the reaction temperature in 10-20 °C increments. |
| Black precipitate forms (Palladium Black) | Catalyst decomposition (Pd(0) aggregation). | 1. Use high-purity, anhydrous solvents.[11]2. Some anecdotal reports suggest THF can promote this; consider switching to DMF or Toluene.[11][14]3. Ensure proper stirring to maintain a homogeneous mixture. |
| Significant alkyne homocoupling (Glaser product) | Presence of oxygen, which facilitates the Cu-mediated dimerization of the alkyne. | 1. Improve anaerobic technique; ensure the system is completely free of air.[11]2. Minimize the amount of CuI co-catalyst.3. If persistent, explore a copper-free Sonogashira protocol.[7] |
| Reaction stalls | Catalyst poisoning by impurities in starting materials. | Purify the 3-iodo-substrate and the terminal alkyne (e.g., by chromatography or distillation) before use.[11] |
Conclusion
The palladium and copper co-catalyzed Sonogashira coupling is an exceptionally effective and reliable method for the synthesis of 3-alkynyl-imidazo[1,2-a]pyridine-8-carbonitriles. By understanding the underlying mechanism and adhering to a carefully controlled, anaerobic protocol, researchers can efficiently generate diverse libraries of these valuable compounds. The insights and procedures detailed in this guide provide a solid foundation for the successful application of this reaction in medicinal chemistry and drug discovery programs, enabling the rapid exploration of structure-activity relationships and the development of novel therapeutic agents.
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Application Note & Protocol: Optimizing the Heck Coupling of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile for Drug Discovery Scaffolds
Introduction: The Strategic Importance of the Heck Reaction on Imidazo[1,2-a]pyridines
The palladium-catalyzed Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This transformation is invaluable in drug discovery and development, where the efficient construction of complex molecular architectures is paramount.[3][4][5] The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[6]
This document provides a detailed guide to performing and optimizing the Heck coupling reaction on a specific, functionalized heterocyclic substrate: 3-iodoimidazo[1,2-a]pyridine-8-carbonitrile . The presence of multiple nitrogen atoms and an electron-withdrawing nitrile group presents unique challenges, including potential catalyst inhibition and altered reactivity. This guide explains the causality behind experimental choices, offering a robust protocol and troubleshooting advice to empower researchers to successfully synthesize novel derivatives for their discovery programs.
Mechanistic Rationale: Navigating the Catalytic Cycle with a Heterocyclic Substrate
A successful Heck reaction hinges on the smooth progression through its catalytic cycle. Understanding each step is critical for diagnosing issues and optimizing conditions. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[1][7]
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of the imidazo[1,2-a]pyridine.[2][8] Aryl iodides are highly reactive in this step, making this compound an excellent starting substrate.
-
Alkene Coordination & Insertion: The resulting Pd(II) complex coordinates with the alkene. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond.[9][10]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final substituted alkene product and a hydrido-palladium complex.[9][11] This step is typically stereospecific, favoring the E-isomer.[8]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydroiodic acid (HI) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 6. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Coupling | NROChemistry [nrochemistry.com]
- 9. byjus.com [byjus.com]
- 10. scispace.com [scispace.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes & Protocols for Stille Coupling of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the Power of Stille Coupling
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3][4] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Consequently, the development of robust and versatile methods for the functionalization of this core structure is of paramount importance for drug discovery and development professionals.[1][5]
The 3-iodoimidazo[1,2-a]pyridine-8-carbonitrile is a key building block, primed for carbon-carbon bond formation at the C3 position. Among the arsenal of cross-coupling reactions, the palladium-catalyzed Stille coupling offers a powerful and highly adaptable method for this purpose.[6][7][8] Developed by John K. Stille, this reaction joins an organostannane (organotin) reagent with an organic electrophile.[9][10] Its primary advantages lie in the stability of the organostannane reagents to air and moisture and their remarkable tolerance for a vast range of functional groups, making it an ideal choice for the late-stage functionalization of complex molecules.[7][8][9][11]
This guide provides an in-depth exploration of Stille coupling protocols tailored for the this compound substrate. We will delve into the reaction mechanism, provide detailed step-by-step protocols, summarize key reaction parameters, and offer field-proven insights for troubleshooting and optimization.
Pillar 1: The Mechanism of the Stille Catalytic Cycle
Understanding the mechanism of the Stille coupling is crucial for rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[7][9][11][12] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst, which undergoes oxidative addition into the carbon-iodine bond of the this compound. This step forms a square planar 16-electron Pd(II) intermediate.[6][9][10] The reactivity of the organic halide is critical, with the reaction rate following the trend I > Br > Cl.[9][10]
-
Transmetalation : This is often the rate-determining step. The organostannane reagent exchanges its organic group (R') with the halide on the palladium center.[9][10][12] The exact mechanism of transmetalation can be complex and is influenced by ligands and solvents.[6][12] The transfer rate of the organic group from tin is generally: alkynyl > vinyl > aryl > allyl ≈ benzyl >> alkyl. This selectivity allows for the use of organostannanes with non-transferable "dummy" ligands, typically butyl or methyl groups.[9]
-
Reductive Elimination : The two organic groups on the palladium intermediate couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9][11] For this to occur, the organic groups must be in a cis orientation on the palladium complex.[7]
Visualization of the Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Pillar 2: Experimental Protocols & Application Data
The success of a Stille coupling reaction is highly dependent on the careful selection of the catalyst, ligands, solvent, and any additives. Below, we provide a general workflow, optimized protocols derived from literature precedents on similar substrates, and a data table for comparison.
General Experimental Workflow
Caption: A general workflow for performing a Stille coupling reaction.
Protocol 1: Standard Conditions for Aryl-Aryl Coupling
This protocol is a robust starting point for coupling this compound with various aryl- or heteroarylstannanes.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroaryltributylstannane (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Flame-dried glassware
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the Pd(PPh₃)₄ catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M) via syringe, followed by the organostannane reagent.
-
Heating: Heat the reaction mixture to 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.
-
Tin Removal: Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite.[11]
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-a]pyridine-8-carbonitrile.
Protocol 2: Conditions with Copper(I) Iodide Co-catalyst
The addition of a copper(I) salt, such as CuI, can significantly accelerate the rate of Stille couplings, particularly the transmetalation step.[13][14]
Key Modifications from Protocol 1:
-
Additives: Add Copper(I) iodide (CuI) (10-20 mol%) to the reaction flask along with the palladium catalyst.
-
Ligand: Tris(2-furyl)phosphine (TFP) or triphenylarsine (AsPh₃) can sometimes be superior to PPh₃ in the presence of copper.[13]
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are often effective solvents for copper-mediated reactions.
Procedure: Follow the steps outlined in Protocol 1, adding the CuI co-catalyst during the initial reaction setup (Step 1).
Summary of Reaction Conditions from Literature
The following table summarizes various conditions reported for Stille couplings on related heterocyclic systems, providing a valuable reference for optimization.
| Electrophile (Ar-X) | Stannane (R'-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl-Iodide | Vinylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | >95 | [13] |
| Aryl-Bromide | Arylstannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4) | CsF (2.2) | Dioxane | 100 | 87 | [13] |
| Heteroaryl-Iodide | Heteroarylstannane | Pd(PPh₃)₄ (10) | - | CuI (0.2) | DMF | 80 | 84 | [13] |
| Aryl-Chloride | Heteroarylstannane | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | CsF (2.0) | NMP | 140 | 96 | [13] |
| Heteroaryl-Iodide | Alkynylstannane | PdCl₂(PPh₃)₂ (5) | - | CuI (0.1) | DMF | 60 | 55-90 | [6][13] |
Pillar 3: Trustworthiness - Troubleshooting & Safety
Common Issues and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poorly degassed solvent/reagents. | Use a fresh batch of catalyst; Increase temperature in 10°C increments; Ensure rigorous exclusion of oxygen by thorough degassing. |
| Stannane Homocoupling | Reaction temperature is too high; Catalyst decomposition. | Lower the reaction temperature; Use a more robust ligand (e.g., bulky, electron-rich phosphines); Add a copper co-catalyst to promote transmetalation over side reactions.[11] |
| Dehalogenation of Starting Material | Presence of protic impurities (water); Certain solvents or additives. | Use scrupulously dried solvents and reagents; Avoid additives known to cause hydrodehalogenation. |
| Difficulty Removing Tin Byproducts | Incomplete precipitation or filtration. | Increase KF washing time; Use 1 M HCl in methanol to convert Bu₃SnX to Bu₃SnCl, which is more easily removed; Alternatively, a wash with aqueous NH₄OH can be effective.[11] |
Critical Safety Considerations: Handling Organotin Reagents
WARNING: Organotin compounds are highly toxic and require careful handling to prevent exposure.[7][15][16]
-
Toxicity: Organostannanes, particularly tributyltin and trimethyltin derivatives, are potent neurotoxins and immunotoxins.[15][17] They can be absorbed through the skin, inhalation, or ingestion.[15]
-
Engineering Controls: Always handle organotin reagents in a well-ventilated chemical fume hood.[16][17] Keep the sash as low as possible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and chemically resistant gloves (double-gloving is recommended).[15][17]
-
Handling: Use proper syringe and needle techniques for transferring liquid reagents to minimize exposure.[17] All glassware should be flame-dried and cooled under an inert atmosphere before use.[17]
-
Spill & Waste Management: In case of a spill, absorb the material with an inert absorbent and place it in a sealed, clearly labeled container for hazardous waste disposal.[15] Do not use water to extinguish fires involving organotin reagents.[17]
-
Decontamination: All glassware that comes into contact with organotin reagents should be decontaminated. Rinsing with bleach (10% sodium hypochlorite solution) or 10% hydrogen peroxide solution can help oxidize residual tin compounds before standard cleaning.[18] Dispose of all contaminated materials, including gloves and absorbent pads, in a designated hazardous waste container.[15][19]
By adhering to these detailed protocols and safety guidelines, researchers can effectively and safely leverage the Stille coupling for the synthesis of novel 3-substituted imidazo[1,2-a]pyridine-8-carbonitrile derivatives, accelerating progress in drug discovery and materials science.
References
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 16. fishersci.fr [fishersci.fr]
- 17. delvallelab.weebly.com [delvallelab.weebly.com]
- 18. reddit.com [reddit.com]
- 19. stacks.cdc.gov [stacks.cdc.gov]
Palladium-catalyzed functionalization of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
An In-Depth Guide to the Palladium-Catalyzed Functionalization of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, prominently featured in a multitude of marketed pharmaceuticals and bioactive compounds.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for developing agents targeting a wide range of biological targets, including anxiolytics, anti-tumor agents, and antivirals.[2] The functionalization of this core is therefore of paramount importance in medicinal chemistry and drug discovery.
The specific substrate, this compound, represents a highly versatile and strategic building block. The iodine atom at the C-3 position serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The electron-withdrawing carbonitrile group at the C-8 position can modulate the electronic properties of the heterocyclic system and provides an additional handle for further synthetic transformations. This guide provides detailed application notes and protocols for the most critical palladium-catalyzed reactions used to functionalize this key intermediate.
The Engine of Modern Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[3] These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4][5] The vast majority of these transformations proceed through a common, three-step catalytic cycle involving a palladium(0) active species.[5][6]
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoimidazo[1,2-a]pyridine substrate. This step forms a square planar Pd(II) intermediate.[4][7]
-
Transmetalation / Carbopalladation: In this step, the coupling partner transfers its organic group to the palladium center (e.g., in Suzuki or Sonogashira reactions), or an alkene/alkyne inserts into the Pd-C bond (e.g., in the Heck reaction).[6][7]
-
Reductive Elimination: The final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Caption: General Palladium Cross-Coupling Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl structures due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[3][7]
Application Notes & Mechanistic Insights
For the 3-iodoimidazo[1,2-a]pyridine scaffold, the choice of base and solvent is critical for achieving high yields and minimizing reaction times. Studies on related 3-iodoimidazo[1,2-a]pyridines have shown that strong inorganic bases such as Ba(OH)₂ or NaOH, in combination with ethereal solvents like 1,2-dimethoxyethane (DME), provide optimal results.[8][9] The base plays a crucial role in the transmetalation step, forming a boronate species that facilitates the transfer of the organic group from boron to palladium.[3] The use of pre-catalysts like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ with phosphine ligands is common practice.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Caption: General workflow for a cross-coupling experiment.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%) or SPhos (4-10 mol%)
-
Sodium Carbonate (Na₂CO₃, 2.0 - 3.0 eq)
-
1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand, followed by the degassed solvent system (DME/water).
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenylimidazo[1,2-a]pyridine-8-carbonitrile.
| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | ~90-98 |
| 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~75-85 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | DME | ~80-90 |
Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, making it a powerful method for constructing complex carbon skeletons.[4][10] The reaction is stereospecific, typically yielding the trans substituted alkene.[11]
Application Notes & Mechanistic Insights
A key feature of the Heck reaction is the syn migratory insertion of the alkene into the aryl-palladium bond, followed by a syn β-hydride elimination to release the product and a palladium-hydride species.[12] A base, often a tertiary amine like triethylamine (Et₃N) or a carbonate, is required to neutralize the HX generated and regenerate the Pd(0) catalyst.[13] For electron-deficient alkenes like acrylates or acrylamides, phosphine-free catalyst systems such as Pd(OAc)₂ can be effective. However, for less activated alkenes, phosphine ligands are generally necessary to stabilize the catalyst and promote the desired reaction pathway.
Protocol: Heck Coupling with n-Butyl Acrylate
Materials:
-
This compound (1.0 eq)
-
n-Butyl acrylate (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 2-6 mol%)
-
Triethylamine (Et₃N, 2.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent (ACN or DMF), followed by triethylamine and n-butyl acrylate via syringe.
-
Seal the tube and heat the reaction to 100 °C for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove palladium black, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the trans-alkene product.
| Alkene Partner | Catalyst System | Base | Solvent | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | ACN | ~70-85 |
| Styrene | Pd(OAc)₂ | KOAc | DMF | ~65-80 |
| Acrylamide | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | ~60-75 |
Sonogashira Coupling: Accessing Aryl-Alkynes
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (of the aryl halide) and an sp carbon (of a terminal alkyne).[14] This reaction typically employs a dual catalytic system of palladium and copper(I).[15]
Application Notes & Mechanistic Insights
The reaction involves two interconnected catalytic cycles.[16] The palladium cycle proceeds as described previously. In the copper cycle, copper(I) reacts with the terminal alkyne in the presence of an amine base (like Et₃N or diisopropylamine) to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the aryl-palladium(II) complex.[16] This step is often the rate-determining step. Copper-free Sonogashira protocols have also been developed to avoid issues with the homocoupling of alkynes (Glaser coupling), but the dual-catalyst system remains highly effective.
Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 3.0 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion as monitored by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the 3-(phenylethynyl)imidazo[1,2-a]pyridine-8-carbonitrile.
| Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | ~85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | ~90-98 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | ~75-85 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a robust method for forming aryl C-N bonds, a transformation that is historically challenging but crucial for the synthesis of countless pharmaceuticals.[17] The reaction couples aryl halides with primary or secondary amines.[18]
Application Notes & Mechanistic Insights
This reaction is highly dependent on the choice of ligand and base.[19] The ligands are typically bulky, electron-rich phosphines (e.g., Josiphos, XPhos, SPhos) that facilitate both the oxidative addition and the final reductive elimination step. The base is usually a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), which is required to deprotonate the amine, forming an amido-palladium intermediate.[19] The reaction is sensitive to air and moisture, necessitating strict anhydrous and inert conditions.
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a vial.
-
In a separate vial, dissolve this compound in the anhydrous solvent and add morpholine.
-
Add the substrate solution to the catalyst-base mixture.
-
Seal the vial and heat to 100-110 °C with stirring for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water, then brine.
-
Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography.
| Amine Partner | Ligand | Base | Solvent | Yield (%) |
| Morpholine | XPhos | NaOt-Bu | Toluene | ~80-90 |
| Aniline | RuPhos | K₂CO₃ | t-BuOH | ~70-85 |
| Benzylamine | BrettPhos | LHMDS | Dioxane | ~75-88 |
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. fiveable.me [fiveable.me]
- 7. nobelprize.org [nobelprize.org]
- 8. researchgate.net [researchgate.net]
- 9. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. jk-sci.com [jk-sci.com]
Application Note & Protocol: Synthesis of 5-(3-Iodoimidazo[1,2-a]pyridin-8-yl)-1H-tetrazole via [3+2] Cycloaddition
Abstract
This application note provides a comprehensive guide for the conversion of 3-iodoimidazo[1,2-a]pyridine-8-carbonitrile to its corresponding 5-substituted-1H-tetrazole. The tetrazole moiety is a critical pharmacophore in modern drug discovery, often serving as a metabolically stable bioisostere for a carboxylic acid group.[1][2][3] This protocol details a robust and efficient method for this transformation using a zinc-catalyzed [3+2] cycloaddition reaction between the nitrile functionality and sodium azide. The document offers in-depth insights into the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for characterization of the final product, tailored for researchers in medicinal chemistry and drug development.
Introduction: The Significance of the Tetrazole Moiety
The tetrazole ring system, a five-membered heterocycle with four nitrogen atoms, is a privileged scaffold in pharmaceutical sciences.[3] Its prominence stems from its unique physicochemical properties that allow it to act as a non-classical bioisosteric replacement for the carboxylic acid functional group.[2] This substitution can lead to significant improvements in a drug candidate's metabolic stability, lipophilicity, and pharmacokinetic profile.[3] Consequently, tetrazole-containing compounds are found in a wide range of marketed drugs with diverse therapeutic applications, including antihypertensive agents like Losartan and antibacterial drugs such as Cefotiam.[1]
The imidazo[1,2-a]pyridine core is another heterocyclic motif of significant interest in medicinal chemistry, exhibiting a broad spectrum of biological activities.[4] The targeted synthesis of 5-(3-iodoimidazo[1,2-a]pyridin-8-yl)-1H-tetrazole combines these two important pharmacophores, offering a valuable building block for the development of novel therapeutic agents. The presence of the iodo-substituent at the 3-position provides a versatile handle for further structural modifications via cross-coupling reactions, enabling the exploration of a wider chemical space.
This guide focuses on the [3+2] cycloaddition of an azide to the nitrile group of this compound, a reliable and widely adopted method for tetrazole synthesis.[5][6][7]
Reaction Principle and Mechanism
The conversion of a nitrile to a tetrazole is achieved through a [3+2] cycloaddition reaction with an azide source, typically sodium azide.[8] The reaction can be performed under thermal conditions, but the use of a Lewis acid catalyst, such as a zinc(II) salt, significantly enhances the reaction rate and allows for milder reaction conditions.[9][10]
The currently accepted mechanism for the zinc-catalyzed reaction involves the coordination of the zinc ion to the nitrogen atom of the nitrile group.[9] This coordination polarizes the carbon-nitrogen triple bond, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack by the azide ion.[9][11] The subsequent intramolecular cyclization of the resulting intermediate, followed by protonation during workup, yields the desired 5-substituted-1H-tetrazole.
Figure 1: Simplified mechanism of zinc-catalyzed tetrazole synthesis.
Experimental Protocol
This protocol is adapted from the well-established Sharpless procedure for the synthesis of 5-substituted-1H-tetrazoles.[12][13]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | N/A | 269.05 | 1.0 | 1.0 |
| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 1.5 | 1.5 |
| Zinc Chloride (ZnCl₂) | 7646-85-7 | 136.30 | 0.5 | 0.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | - | - |
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated hydrochloric acid is corrosive. Handle with care.
Reaction Setup and Procedure
Figure 2: Experimental workflow for the synthesis of 5-(3-iodoimidazo[1,2-a]pyridin-8-yl)-1H-tetrazole.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).
-
Addition of Reagents: Add sodium azide (1.5 mmol, 1.5 eq) and zinc chloride (0.5 mmol, 0.5 eq) to the flask.
-
Solvent Addition: Add N,N-dimethylformamide (DMF, 5 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing deionized water (20 mL).
-
Acidify the aqueous solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid. This will protonate the tetrazole and may cause the product to precipitate.
-
-
Extraction:
-
Transfer the acidified mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(3-iodoimidazo[1,2-a]pyridin-8-yl)-1H-tetrazole.
Characterization of the Product
The successful formation of the tetrazole product can be confirmed by various spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see the disappearance of the nitrile signal in the starting material and the appearance of a new set of aromatic signals corresponding to the tetrazole-substituted product. The NH proton of the tetrazole ring may appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon of the nitrile group (typically around 115-120 ppm) will be replaced by the signal for the tetrazole ring carbon (typically around 150-160 ppm).
-
IR (Infrared) Spectroscopy: The characteristic nitrile (C≡N) stretching vibration (around 2220-2260 cm⁻¹) in the starting material should be absent in the product spectrum. The product will show N-H stretching (broad, around 3000-3400 cm⁻¹) and C=N and N=N stretching vibrations characteristic of the tetrazole ring.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of 5-(3-iodoimidazo[1,2-a]pyridin-8-yl)-1H-tetrazole (C₈H₅IN₆, MW = 312.07 g/mol ).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive catalyst. | Increase reaction time and/or temperature. Ensure the zinc chloride is anhydrous. Consider using a different Lewis acid catalyst if the issue persists. |
| Low Yield | Product loss during workup or purification. Incomplete reaction. | Ensure proper acidification during workup to precipitate/protonate the product for efficient extraction. Optimize the purification conditions (e.g., choice of eluent for chromatography). |
| Side Product Formation | Decomposition of the starting material or product under harsh conditions. Reaction of the iodo group. | Lower the reaction temperature and monitor the reaction closely. If the iodo group is found to be reactive, consider alternative, milder reaction conditions or a different catalyst system. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 5-(3-iodoimidazo[1,2-a]pyridin-8-yl)-1H-tetrazole from its corresponding nitrile precursor. The use of a zinc-catalyzed [3+2] cycloaddition offers an efficient and practical method for accessing this valuable heterocyclic building block. The provided experimental details, safety information, and characterization guidelines should enable researchers to successfully perform this transformation and utilize the product in their drug discovery and development programs.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [3+2] Cycloaddition reactions of aromatic nitriles with sodium azide to form tetrazoles - American Chemical Society [acs.digitellinc.com]
- 9. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to the Reduction of Nitriles to Primary Aminomethyl Groups
Abstract: The transformation of a carbonitrile (nitrile) group into a primary aminomethyl group is a cornerstone of synthetic organic chemistry, particularly in the fields of pharmaceutical and agrochemical development. Primary amines are ubiquitous pharmacophores and critical building blocks for complex molecular architectures.[1][2] This guide provides an in-depth analysis of the principal methodologies for this reduction, focusing on catalytic hydrogenation and chemical hydride-mediated pathways. It offers field-proven insights into optimizing reaction selectivity, detailed experimental protocols, and a comparative analysis of common reagents to aid researchers in selecting the most appropriate method for their specific synthetic challenges.
The Strategic Importance of the Aminomethyl Group in Drug Development
The primary amine is a privileged functional group in medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor, and to exist in a protonated, cationic state at physiological pH, allows it to form crucial ionic interactions with biological targets such as enzymes and receptors. The nitrile group, being relatively stable, metabolically robust, and capable of enhancing binding affinity, serves as an excellent synthetic handle that can be carried through multiple synthetic steps before its strategic conversion to the vital aminomethyl moiety.[3] More than 30 FDA-approved pharmaceuticals contain a nitrile group, underscoring its importance in modern drug design.[3]
The fundamental transformation, R-C≡N → R-CH₂NH₂, while conceptually simple, is fraught with practical challenges, most notably the potential for over-reduction and the formation of secondary and tertiary amine impurities. This note aims to elucidate the underlying principles that govern this reaction and provide robust protocols to maximize the yield and purity of the desired primary amine.
Foundational Principles and Selectivity Challenges
The reduction of a nitrile to a primary amine proceeds via an intermediate imine species (R-CH=NH). It is the reactivity of this imine that dictates the success and selectivity of the reaction.
2.1 The Dueling Fates of the Imine Intermediate Once formed, the imine intermediate can either be further reduced to the target primary amine or react with a molecule of the primary amine product. This subsequent reaction forms a new intermediate that, upon reduction, yields a secondary amine ((R-CH₂)₂NH). This process can repeat to form tertiary amines.[4][5] Controlling this side reaction is the primary goal of protocol optimization.
Caption: Logical flow of primary amine synthesis and secondary amine side-product formation.
Method I: Catalytic Hydrogenation
Catalytic hydrogenation is the most atom-economical and industrially preferred method for nitrile reduction, utilizing high-pressure hydrogen gas in the presence of a heterogeneous metal catalyst.[4][6]
3.1 Principle of Operation The reaction occurs on the surface of a metal catalyst where hydrogen gas is adsorbed and dissociates into reactive atomic hydrogen. The nitrile coordinates to the metal surface, and stepwise hydrogenation of the triple bond occurs.
3.2 Key Catalytic Systems The choice of catalyst is the most critical factor for achieving high selectivity for the primary amine.[4]
-
Raney® Nickel: A highly active and cost-effective catalyst, Raney Ni is a workhorse for nitrile reductions. It is often used as a slurry in water or ethanol. Caution: Raney Nickel is pyrophoric when dry and must be handled with care under an inert atmosphere or as a slurry.[7]
-
Palladium and Platinum: Catalysts like Palladium on Carbon (Pd/C) and Platinum Dioxide (PtO₂) are also effective.[6][8] They can offer different selectivity profiles depending on the substrate.
-
Rhodium and Cobalt: Rhodium on alumina (Rh/Al₂O₃) and various cobalt catalysts (e.g., Raney Cobalt) are also employed, particularly in industrial processes, and can provide excellent selectivity.[1][9]
3.3 Critical Insight: Suppressing Side Reactions with Ammonia The most effective field-proven strategy to prevent the formation of secondary and tertiary amines is to conduct the hydrogenation in the presence of ammonia (either anhydrous or as ammonium hydroxide).[8][10] The excess ammonia shifts the equilibrium away from the condensation reaction between the intermediate imine and the primary amine product, dramatically enhancing the selectivity for the desired primary amine.[8]
| Parameter | Raney® Nickel | Palladium on Carbon (Pd/C) | Rhodium on Alumina (Rh/Al₂O₃) |
| Typical Loading | 5-20% w/w | 5-10% w/w | 0.5-5% w/w |
| Solvent | Alcohols (MeOH, EtOH), often with NH₃ | Alcohols, THF, Acetic Acid | Alcohols, Water |
| Pressure (H₂) | 50 - 1000 psi[9] | 50 - 500 psi | 50 - 500 psi |
| Temperature | 50 - 150 °C[9] | 25 - 100 °C | 25 - 80 °C |
| Pros | High activity, cost-effective. | Good general-purpose catalyst, lower pressures often sufficient. | High activity, good selectivity.[11] |
| Cons | Pyrophoric, can require high pressures/temperatures. | More expensive than Ni, potential for aromatic ring reduction. | High cost. |
Method II: Chemical Hydride Reduction
For smaller-scale laboratory syntheses where high-pressure equipment is unavailable, chemical reduction using metal hydrides is the method of choice. These reactions are typically fast and effective but require stoichiometric amounts of the reducing agent and careful quenching procedures.
4.1 Principle of Operation The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbon of the nitrile. This occurs twice to fully reduce the triple bond.[12][13]
Caption: Simplified mechanism for the reduction of a nitrile with LiAlH₄.
4.2 Key Hydride Reagents
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): This is a very powerful and highly reactive reducing agent that readily converts nitriles to primary amines.[8][12] It is unselective and will reduce most other carbonyl-containing functional groups. Caution: LiAlH₄ reacts violently with water and protic solvents and is pyrophoric. It must be handled under a strictly anhydrous, inert atmosphere (N₂ or Ar).[14]
-
Borane Complexes (BH₃·THF, BH₃·SMe₂): Borane is a milder alternative to LAH. It is often used as a complex with THF or dimethyl sulfide to improve stability and handling.[8] These reagents offer better chemoselectivity in some cases.
-
Ammonia Borane (H₃NBH₃): A modern, solid reagent that can reduce nitriles to primary amines under thermal conditions without a catalyst.[15][16] This approach is environmentally benign, producing H₂ and NH₃ as byproducts, and demonstrates excellent functional group tolerance.[15][16]
| Reagent | LiAlH₄ | BH₃·THF | Ammonia Borane (H₃NBH₃) |
| Equivalents | ~1.0 - 1.5 | ~1.0 - 2.0 | ~1.2 |
| Solvent | Anhydrous Ethers (THF, Et₂O) | Anhydrous Ethers (THF) | Diethyl Ether (Et₂O) |
| Temperature | 0 °C to reflux | 25 °C to reflux | 120 °C (thermal)[15] |
| Pros | Highly reactive, very effective, fast.[12][13] | Milder than LAH, easier to handle.[8] | Solid, stable, catalyst-free, environmentally benign.[15][16] |
| Cons | Highly hazardous (pyrophoric, water-reactive), poor chemoselectivity. | Slower than LAH, THF complex has limited shelf life. | Requires elevated temperatures. |
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and laboratory safety protocols.
Caption: A generalized workflow for nitrile reduction experiments.
5.1 Protocol A: Catalytic Hydrogenation of Octanenitrile using Raney® Nickel
This protocol demonstrates a typical high-pressure hydrogenation for an aliphatic nitrile.
-
Catalyst Preparation: In a fume hood, carefully transfer a slurry of Raney® Nickel (~1.5 g, moist weight) into a high-pressure reactor vessel (e.g., a Parr hydrogenator). Wash the catalyst sequentially with distilled water and then absolute ethanol to remove residual water.
-
Reaction Setup: To the vessel containing the catalyst, add a solution of octanenitrile (10.0 g, 79.9 mmol) in absolute ethanol (100 mL). Add a solution of 7N ammonia in methanol (20 mL) to suppress side-product formation.
-
Hydrogenation: Seal the reactor. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 500 psi with hydrogen.
-
Reaction: Begin vigorous stirring and heat the reactor to 80 °C. Monitor the reaction by observing the pressure drop. The reaction is typically complete within 4-8 hours.
-
Workup: After cooling the reactor to room temperature, carefully vent the excess hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry; keep it wet with ethanol and dispose of it according to hazardous waste procedures for pyrophoric materials.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude aminomethyl octane can be purified by distillation.
5.2 Protocol B: LiAlH₄ Reduction of Benzonitrile
This protocol is a classic example of a small-scale laboratory reduction using a powerful hydride agent.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Under a positive pressure of nitrogen, suspend Lithium Aluminum Hydride (4.3 g, 113 mmol) in 150 mL of anhydrous diethyl ether. Cool the stirred suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve benzonitrile (10.3 g, 100 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the benzonitrile solution dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2 hours to ensure the reaction goes to completion.
-
Quenching (Fieser work-up): Cool the reaction back to 0 °C. Under vigorous stirring, very cautiously and slowly add the following reagents sequentially:
-
4.3 mL of water
-
4.3 mL of 15% aqueous NaOH
-
12.9 mL of water This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the white precipitate and wash it thoroughly with diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield benzylamine.[17]
Chemoselectivity Considerations
When dealing with complex molecules, the tolerance of other functional groups to the reduction conditions is paramount.
-
LiAlH₄: Is highly reactive and will reduce esters, amides, carboxylic acids, ketones, and aldehydes. It is not suitable for selective nitrile reduction in the presence of these groups.[8][17]
-
Boranes: Offer better selectivity. For instance, BH₃ can reduce nitriles and carboxylic acids but is generally unreactive towards esters under mild conditions.[16]
-
Catalytic Hydrogenation: Can be highly selective. While double and triple bonds will likely be reduced, functional groups like esters, ethers, and amides are often stable. However, benzyl protecting groups (e.g., Cbz, Bn) are typically cleaved under these conditions. The choice of catalyst and conditions can be tuned to preserve certain groups.[18]
Conclusion
The reduction of nitriles to primary aminomethyl groups is a versatile and essential transformation for synthetic chemists. The choice between catalytic hydrogenation and chemical hydride reduction depends largely on the available equipment, scale of the reaction, and the required chemoselectivity. Catalytic hydrogenation, especially with the addition of ammonia, is the superior method for large-scale, selective, and green synthesis.[1][4] For laboratory-scale synthesis, LiAlH₄ provides a rapid and effective, albeit hazardous, route, while modern reagents like ammonia borane offer a safer, catalyst-free alternative with excellent functional group tolerance.[15][16] A careful evaluation of the substrate and the pros and cons of each methodology, as outlined in this guide, will enable researchers to successfully achieve this critical transformation.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. nbinno.com [nbinno.com]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. studymind.co.uk [studymind.co.uk]
- 7. youtube.com [youtube.com]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 10. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]
- 16. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 17. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Application Note & Protocol: Selective Hydrolysis of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
Abstract
This technical guide provides a comprehensive protocol for the selective hydrolysis of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile to its corresponding carboxylic acid, a key building block in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous pharmacologically active agents.[1][2] The conversion of the nitrile moiety to a carboxylic acid in the presence of a sensitive iodo-substituent presents a significant synthetic challenge, requiring conditions that mitigate dehalogenation. This document outlines two detailed protocols—a robust basic hydrolysis using hydrogen peroxide and a classic acidic hydrolysis—providing researchers with validated methods to achieve this transformation efficiently. We delve into the mechanistic rationale, potential challenges, and detailed analytical characterization of the final product.
Introduction: Significance and Synthetic Challenges
The imidazo[1,2-a]pyridine core is a cornerstone in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] Specifically, functionalization at the 8-position with a carboxylic acid or its bioisosteres, such as amides, is a common strategy for modulating pharmacokinetic and pharmacodynamic properties. The starting material, this compound, serves as a versatile intermediate where the iodo-group allows for further structural diversification via cross-coupling reactions, and the nitrile can be converted to the target carboxylic acid.
The primary challenge in this transformation is the selective hydrolysis of the nitrile group without cleaving the carbon-iodine bond. Traditional nitrile hydrolysis methods often employ harsh conditions, such as refluxing in strong mineral acids or concentrated bases, which can lead to undesired de-iodination, significantly reducing the yield of the desired product.[5] Therefore, the development of protocols that balance reactivity for nitrile conversion with the preservation of the C-I bond is of paramount importance for researchers in drug development. This guide provides detailed, field-proven methodologies to navigate this synthetic hurdle.
Mechanistic Principles of Nitrile Hydrolysis
The conversion of a nitrile to a carboxylic acid proceeds through a two-stage mechanism, involving the initial formation of an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.[6][7] This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfers and tautomerization leads to the formation of an amide. Further hydrolysis of the amide, also under acidic conditions, proceeds through protonation of the amide carbonyl, followed by nucleophilic attack of water, ultimately leading to the carboxylic acid and an ammonium salt.[7]
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the nucleophile directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the primary amide.[7] Under basic conditions, the amide is then hydrolyzed via nucleophilic acyl substitution to yield a carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.[5]
The choice between acidic and basic conditions is critical and depends on the stability of other functional groups in the molecule. For this compound, the C-I bond is susceptible to cleavage, particularly under harsh basic conditions.
Caption: General pathways for nitrile hydrolysis.
Recommended Protocols
Two primary protocols are presented. Protocol A is the recommended method due to its milder conditions, which are designed to preserve the C-I bond. Protocol B offers a more traditional alternative, which may be effective but carries a higher risk of de-iodination.
Protocol A: Mild Basic Hydrolysis using Hydrogen Peroxide
This method utilizes the hydroperoxide anion (HOO⁻), generated in situ from hydrogen peroxide under basic conditions, as the active nucleophile. This approach is generally milder than using concentrated hydroxide and has been shown to be effective for the selective hydration of nitriles to amides, which can then be fully hydrolyzed.[6][8]
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and heating mantle/oil bath
-
Standard glassware for workup and extraction
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO (approx. 10 mL per gram of nitrile).
-
Addition of Base: Add sodium hydroxide (2.0-3.0 eq) to the solution and stir until it dissolves.
-
Addition of Oxidant: Cool the mixture in an ice bath to 0-5 °C. Slowly add 30% hydrogen peroxide (3.0-5.0 eq) dropwise, ensuring the temperature does not exceed 10 °C. Causality: The slow addition of H₂O₂ at low temperature is crucial to control the exothermic reaction and prevent uncontrolled decomposition of the peroxide.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The intermediate amide may be visible.
-
Heating (if necessary): If the reaction is sluggish, gently heat the mixture to 40-50 °C for 2-4 hours to drive the hydrolysis of the intermediate amide to completion. Causality: Gentle heating can facilitate the second hydrolysis step, but excessive temperature should be avoided to minimize de-iodination.
-
Workup - Quenching: Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker of cold water (approx. 5-10 times the volume of DMSO).
-
Workup - Acidification: Slowly acidify the aqueous solution to pH 2-3 using 1 M HCl. The carboxylic acid product should precipitate out of the solution. Causality: Acidification converts the sodium carboxylate salt, which is water-soluble, into the free carboxylic acid, which is typically less soluble and can be isolated.
-
Workup - Extraction: If the product does not precipitate or to maximize recovery, extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Workup - Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water or acetonitrile) or by column chromatography on silica gel.
Protocol B: Classical Acid-Catalyzed Hydrolysis
This protocol uses a strong acid to catalyze the hydrolysis. While effective for many nitriles, it requires careful temperature control and monitoring to minimize the risk of de-iodination.
Materials and Reagents:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Deionized water
-
Glacial acetic acid (optional, as a co-solvent)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Standard laboratory glassware for reflux and workup
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Addition of Acid: Add a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture, or 50-70% H₂SO₄). Use approximately 10-20 mL of the acid solution per gram of nitrile.
-
Heating: Heat the mixture to reflux (typically 100-120 °C) and maintain for 2-6 hours. Causality: High temperature is required to overcome the activation energy for both the initial hydration of the nitrile and the subsequent hydrolysis of the amide intermediate.
-
Monitoring: Monitor the reaction closely by TLC or HPLC. Prolonged heating increases the risk of de-iodination.
-
Workup - Cooling and Precipitation: After completion, cool the reaction mixture to room temperature and then pour it carefully over crushed ice. The product may precipitate upon cooling and dilution.
-
Workup - Neutralization: If precipitation is incomplete, carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 3-4. Be cautious of CO₂ evolution.
-
Workup - Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization.
Caption: Workflow for the hydrolysis protocols.
Results & Discussion: Expected Outcomes and Troubleshooting
Expected Yield and Purity: The mild basic hydrolysis (Protocol A) is anticipated to provide a higher yield of the desired 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid (typically 60-80%) with minimal de-iodination byproducts. The acidic hydrolysis (Protocol B) may result in lower yields (40-60%) due to the potential for partial decomposition or de-iodination.
Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | For Protocol A, consider gentle heating (40-50 °C). For Protocol B, extend reflux time cautiously while monitoring for byproduct formation. |
| Low Yield | De-iodination of starting material or product. | Prioritize Protocol A. If using Protocol B, reduce reaction temperature and time. Consider using a milder acid like concentrated HBr. |
| Product loss during workup. | Ensure pH for precipitation/extraction is optimal (typically 2-4). Perform multiple extractions. | |
| Formation of Amide Intermediate | Incomplete hydrolysis of the amide. | Extend reaction time or increase temperature slightly. |
| Dark-colored Product | Decomposition under harsh conditions. | Use milder conditions (Protocol A). Purify via column chromatography or recrystallization with activated charcoal. |
Analytical Characterization
The successful synthesis of 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid should be confirmed by a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the nitrile signal. Appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm). Shifts in the aromatic protons of the imidazo[1,2-a]pyridine core compared to the starting material. |
| ¹³C NMR | Disappearance of the nitrile carbon signal (around 115-120 ppm). Appearance of the carboxylic acid carbonyl signal (around 165-175 ppm). |
| FT-IR | Disappearance of the sharp C≡N stretch (around 2220-2260 cm⁻¹). Appearance of a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1680-1710 cm⁻¹). |
| Mass Spec (ESI) | Observation of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of C₈H₅IN₂O₂. |
| Melting Point | A sharp melting point for the purified crystalline solid. |
Conclusion
The hydrolysis of this compound to the corresponding carboxylic acid is a critical transformation for the synthesis of advanced pharmaceutical intermediates. While standard acidic and basic conditions can be employed, they pose a significant risk of de-iodination. The recommended mild basic hydrolysis protocol using hydrogen peroxide offers a more controlled and selective alternative, maximizing the yield of the desired product while preserving the synthetically valuable iodo-substituent. Careful monitoring and control of reaction parameters are essential for success. The protocols and analytical data provided in this guide offer researchers a reliable framework for achieving this challenging yet important chemical conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Efficient Conversion of Nitriles to Amides with Basic Hydrogen Peroxide in Dimethyl Sulfoxide | Scilit [scilit.com]
Application Note: The Strategic Use of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview and detailed protocols for the application of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile in Fragment-Based Drug Discovery (FBDD). We delve into the strategic advantages conferred by its unique structural motifs—the privileged imidazo[1,2-a]pyridine scaffold, the versatile nitrile group, and the dual-function iodine atom. This document serves as a practical manual, explaining the causality behind experimental choices and providing self-validating protocols for screening, hit validation, and structural elucidation.
The Rationale: Why this compound?
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight fragments (<300 Da) that bind with low affinity but high ligand efficiency to the target protein.[3][4] These simple starting points allow for a more rational and efficient exploration of chemical space, often yielding lead compounds with superior physicochemical properties.[1][5]
The selection of a fragment library is paramount to the success of an FBDD campaign. The fragment this compound is an exemplary tool for several strategic reasons:
-
Privileged Scaffold: The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system found in numerous therapeutic agents, including zolpidem and alpidem.[6][7] Its prevalence in approved drugs underscores its favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and its ability to form key interactions with biological targets.[8]
-
Halogen Bonding Potential: The iodine atom is not merely a bulky substituent. It can act as a potent halogen bond donor via an electropositive region known as a σ-hole.[9] This directional, non-covalent interaction is increasingly recognized and exploited in modern drug design to enhance binding affinity and specificity.[10][11] The use of such halogen-enriched fragment libraries (HEFLibs) can uniquely identify "hot spots" on a protein surface.[10]
-
Crystallographic Phasing Tool: The high electron density of the iodine atom makes it an exceptional tool for solving the phase problem in X-ray crystallography via anomalous dispersion.[12][13] This intrinsic "label" facilitates the rapid and unambiguous determination of the fragment's binding mode, which is the cornerstone of structure-guided lead optimization.[4]
-
Growth Vectors: Both the nitrile group and the aromatic scaffold provide chemically tractable points for elaboration, allowing medicinal chemists to "grow" the fragment into a more potent, lead-like molecule based on structural insights.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 885276-26-6 | [14][15] |
| Molecular Formula | C₈H₄IN₃ | [16] |
| Molecular Weight | 269.04 g/mol | [16] |
| Purity | Typically >95% | [16] |
General Synthesis Pathway
The imidazo[1,2-a]pyridine core is readily synthesized, often via a condensation reaction between a substituted 2-aminopyridine and an α-haloketone.[17] The iodine at the 3-position can be introduced through electrophilic iodination of the parent heterocycle, a reaction for which the imidazo[1,2-a]pyridine ring is highly activated.[17][18]
The FBDD Workflow: A Step-by-Step Guide
A successful FBDD campaign is a multi-stage process that relies on a cascade of biophysical techniques to identify and validate hits before committing to structural biology and medicinal chemistry efforts.[19]
Phase 1 Protocol: Primary Screening via Thermal Shift Assay (TSA)
The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective method for primary screening.[20][21] Causality: A ligand that binds to a protein will typically stabilize its folded state, resulting in an increase in its melting temperature (Tₘ). This shift (ΔTₘ) is proportional to the binding affinity and concentration of the ligand.[22]
Objective: To identify fragments from a library, including this compound, that cause a statistically significant thermal shift.
Materials:
-
Purified target protein (≥95% purity, at 1-10 mg/mL).
-
TSA buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl). Note: Buffer components should be stable to temperature changes.[21]
-
SYPRO Orange dye (5000x stock in DMSO).
-
This compound (100 mM stock in DMSO).
-
Real-time PCR instrument capable of fluorescence detection.[23]
-
384-well PCR plates.
Methodology:
-
Protein & Dye Optimization (Self-Validation): Before screening, determine the optimal protein and dye concentrations that give a clear sigmoidal melting curve with a low baseline and high signal-to-noise ratio.[23]
-
Reaction Preparation:
-
Prepare a master mix of protein and dye in TSA buffer. For a final volume of 10 µL, a typical final concentration is 5 µM protein and 5x SYPRO Orange dye.[23]
-
Dispense 9 µL of the master mix into each well of a 384-well plate.
-
-
Compound Addition:
-
Add 100 nL of the 100 mM fragment stock to the appropriate wells using an acoustic dispenser or multichannel pipette, for a final fragment concentration of 1 mM and a final DMSO concentration of 1%.
-
Controls (Critical): Include wells with protein and 1% DMSO (negative control) and wells with buffer only (no protein control).
-
-
Assay Execution:
-
Seal the plate, centrifuge briefly (1 min at 1000 x g) to remove bubbles, and place it in the thermocycler.
-
Run the melt curve program:
-
Initial hold: 25 °C for 2 minutes.
-
Ramp: 25 °C to 95 °C with a ramp rate of 0.05 °C/second.
-
Acquire fluorescence data at each increment.
-
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The data should yield a sigmoidal curve.
-
Calculate the Tₘ for each well by fitting the curve to a Boltzmann equation. The Tₘ is the inflection point of the curve.[23]
-
Calculate the thermal shift: ΔTₘ = Tₘ (fragment) - Tₘ (DMSO control) .
-
A common hit threshold is a ΔTₘ ≥ 2 °C or 3 standard deviations above the mean of the control wells.
-
| Fragment ID | Concentration (mM) | Tₘ (°C) | ΔTₘ (°C) | Hit? |
| DMSO Control | - | 52.1 | 0.0 | - |
| Cpd-885276-26-6 | 1 | 55.3 | +3.2 | Yes |
| Fragment X | 1 | 52.3 | +0.2 | No |
| Fragment Y | 1 | 50.9 | -1.2 | No |
Phase 2 Protocol: Hit Validation with Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time kinetic data (association and dissociation rates) and affinity (Kₗ) of a fragment binding to a target.[24][25] It serves as an essential orthogonal method to validate hits from TSA and eliminate false positives.[19][26]
Objective: To confirm direct binding of this compound to the target protein and determine its binding affinity and kinetics.
Materials:
-
SPR instrument (e.g., Biacore, Carterra).
-
Sensor chip (e.g., CM5 for amine coupling).
-
Immobilization reagents (EDC, NHS, ethanolamine).
-
Purified target protein.
-
Running buffer (e.g., HBS-EP+ with 1-5% DMSO).
-
Validated fragment hits from TSA.
Methodology:
-
Target Immobilization:
-
Immobilize the target protein onto the sensor chip surface via a suitable method (e.g., amine coupling). Aim for a low immobilization density (e.g., 2000-4000 RU) to minimize mass transport effects.
-
A reference channel should be prepared (e.g., activated and blocked with no protein) to subtract bulk refractive index changes.[25]
-
-
Assay Optimization (Self-Validation):
-
Ensure the running buffer DMSO concentration matches that of the fragment solutions to minimize solvent mismatch artifacts.[25]
-
Perform a buffer scout to ensure the protein is stable on the chip surface.
-
-
Fragment Screening:
-
Inject a high concentration (e.g., 500 µM) of each fragment hit over the target and reference surfaces. A binding response significantly above the noise level on the target channel indicates a direct interaction.
-
-
Affinity/Kinetics Determination:
-
For confirmed binders like this compound, perform a dose-response experiment.
-
Inject a series of concentrations (e.g., from 10 µM to 2 mM) over the surfaces.
-
Monitor the association phase (fragment injection) and dissociation phase (buffer flow).
-
-
Data Analysis:
-
After double-referencing (subtracting the reference channel and a buffer blank injection), fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics).
-
This fit yields the association rate constant (kₐ), dissociation rate constant (kₗ), and the equilibrium dissociation constant (Kₗ = kₗ/kₐ).
-
Calculate Ligand Efficiency (LE): LE = -RTln(Kₗ) / N , where N is the number of heavy atoms. This metric normalizes affinity by size and is crucial for prioritizing fragments.[27]
-
| Parameter | Value |
| kₐ (M⁻¹s⁻¹) | 1.5 x 10³ |
| kₗ (s⁻¹) | 0.45 |
| Kₗ (µM) | 300 |
| Heavy Atoms (N) | 12 |
| Ligand Efficiency (LE) | 0.38 |
Phase 3 Protocol: Structural Elucidation via X-ray Crystallography
The ultimate validation is a high-resolution crystal structure of the protein-fragment complex. This provides indisputable evidence of binding and reveals the precise interactions driving recognition, which is essential for the hit-to-lead phase.[3][4][28]
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
The Iodine Advantage: The iodine atom's ability to produce a strong anomalous signal is a key advantage. By collecting diffraction data at a wavelength near the iodine absorption edge (~0.92 Å), one can use the Single-wavelength Anomalous Dispersion (SAD) method to solve the phase problem, greatly simplifying structure determination.
Methodology:
-
Protein Crystallization:
-
Screen for conditions that produce well-diffracting apo-protein crystals. This is often the most challenging step.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer apo-crystals into a solution containing a high concentration (e.g., 1-10 mM) of this compound for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Cryo-protection and Data Collection:
-
Transfer the crystal into a cryo-protectant solution and flash-cool it in liquid nitrogen.
-
Collect a high-resolution X-ray diffraction dataset at a synchrotron source, ensuring data is collected at an appropriate wavelength to maximize the anomalous signal from the iodine atom.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Use the anomalous signal from the iodine to locate its position and calculate initial experimental phases (SAD phasing).
-
Build an initial model of the protein into the resulting electron density map.
-
Refine the model against the diffraction data. The final, refined model will clearly show the binding pose of the fragment and its interactions with the protein.
-
From Hit to Lead: Structure-Guided Optimization
With a high-resolution structure in hand, the low-affinity fragment can be intelligently evolved into a high-potency lead. The structure reveals which vectors on the fragment are pointing towards solvent and can be modified, and which interactions are critical and must be maintained.
For this compound, the nitrile group could be elaborated into a carboxamide to pick up a new hydrogen bond, or the C-5 or C-6 positions on the pyridine ring could be substituted to explore a nearby hydrophobic pocket. This iterative process of design, synthesis, and testing, guided by structural biology, is the essence of modern FBDD.[2]
Conclusion
This compound is more than just another fragment; it is a strategically designed chemical tool. Its privileged scaffold offers a favorable starting point, while its iodine atom provides a dual advantage for both potent halogen bonding interactions and simplified, rapid structure determination. By following a rigorous, multi-step workflow of screening, validation, and structural analysis, researchers can leverage this fragment to efficiently discover and optimize novel lead compounds for challenging biological targets.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry inspired fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 4. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library [frontiersin.org]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. pubs.aip.org [pubs.aip.org]
- 13. digital.csic.es [digital.csic.es]
- 14. 3-IODO-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE | 885276-26-6 [chemicalbook.com]
- 15. 3-IODO-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE | 885276-26-6 [chemicalbook.com]
- 16. This compound | CymitQuimica [cymitquimica.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 21. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]
- 22. axxam.com [axxam.com]
- 23. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Fragment screening by surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 27. drughunter.com [drughunter.com]
- 28. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of kinase inhibitors from 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile.
Application Note & Protocol Guide
Topic: Strategic Synthesis of Kinase Inhibitors from 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and marketed drugs.[1][2] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of diverse kinase inhibitor libraries starting from a key intermediate: this compound. By leveraging the reactivity of the C3-iodo group, researchers can efficiently explore structure-activity relationships (SAR) through robust and versatile palladium-catalyzed cross-coupling reactions. We will detail the rationale behind procedural choices and present protocols for Suzuki and Sonogashira couplings, essential C-C bond-forming reactions for generating chemical diversity.[3][4] This document serves as a practical guide for chemists engaged in the discovery of novel therapeutics targeting the human kinome.
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5] The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery. The imidazo[1,2-a]pyridine core is particularly attractive for this purpose. Its bicyclic, planar structure can mimic the adenine region of ATP, enabling it to fit within the ATP-binding pocket of many kinases. The nitrogen atoms of the scaffold can act as key hydrogen bond acceptors or donors, anchoring the molecule to the hinge region of the kinase, a common feature of potent inhibitors.
The strategic placement of functional groups on this core is paramount for achieving potency and selectivity. The 3-position of the imidazo[1,2-a]pyridine ring is a primary vector for modification, projecting out towards the solvent-exposed region of the ATP-binding site. This allows for the introduction of various substituents to modulate physicochemical properties and target specific amino acid residues in the kinase. Our starting material, this compound, is an ideal precursor for this strategy. The C3-iodo group provides a reactive handle for palladium-catalyzed cross-coupling, while the C8-carbonitrile can serve as an additional interaction point or be a precursor for other functional groups.
General Synthetic Workflow
The overall strategy involves the preparation of the key 3-iodo intermediate followed by its diversification using palladium-catalyzed cross-coupling reactions. This approach allows for the late-stage introduction of a wide array of chemical moieties, which is highly efficient for building a library of analogues for SAR studies.
Caption: General workflow for inhibitor synthesis.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and organic solvents are hazardous; consult Safety Data Sheets (SDS) before use.
Protocol 1: Synthesis of the Key Intermediate: this compound
This protocol first describes the synthesis of the imidazo[1,2-a]pyridine core via a condensation reaction, followed by regioselective iodination at the C3 position.
Part A: Synthesis of Imidazo[1,2-a]pyridine-8-carbonitrile
-
Materials & Reagents:
-
2-Amino-3-cyanopyridine
-
Chloroacetaldehyde (50% wt. in H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add 2-amino-3-cyanopyridine (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Add ethanol to form a stirrable suspension (approx. 0.2 M concentration of the aminopyridine).
-
Add chloroacetaldehyde (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by flash column chromatography on silica gel to obtain the pure product.
-
Part B: Iodination at the C3 Position
-
Materials & Reagents:
-
Imidazo[1,2-a]pyridine-8-carbonitrile (from Part A)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve imidazo[1,2-a]pyridine-8-carbonitrile (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Iodosuccinimide (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is often pure enough for the next step, but can be further purified by column chromatography if necessary.
-
Rationale: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic substitution. N-Iodosuccinimide provides an electrophilic iodine source ("I+") for this regioselective iodination.
Protocol 2: Suzuki Cross-Coupling for C3-Arylation
The Suzuki reaction is a powerful method for forming C(sp²)-C(sp²) bonds, ideal for attaching aryl or heteroaryl moieties.[3][6][7]
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., Sodium Carbonate, Na₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor progress by LC-MS or TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Rationale: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-I bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the C-C bond and regenerate the catalyst.[7] The use of a strong base and polar aprotic solvents often leads to optimized yields and shorter reaction times.[3]
Protocol 3: Sonogashira Cross-Coupling for C3-Alkynylation
The Sonogashira coupling is the method of choice for forming C(sp²)-C(sp) bonds, linking terminal alkynes to the scaffold.[4][8][9]
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) Iodide (CuI) (0.04 eq)
-
Base/Solvent: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Co-solvent (optional): Tetrahydrofuran (THF)
-
Schlenk flask, magnetic stirrer, inert atmosphere
-
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed TEA (and THF if used) via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature for 8-24 hours. If the reaction is slow, gentle heating (40-50 °C) can be applied. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
Rationale: This reaction uses a dual catalytic system.[9][10] The palladium catalyst undergoes a cycle similar to the Suzuki reaction, while the copper(I) co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is often the rate-determining step.[10]
Data Summary and Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized inhibitors.
Table 1: Representative Reaction Conditions and Outcomes
| Entry | Coupling Type | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Suzuki | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Dioxane/H₂O | 100 | ~85% |
| 2 | Suzuki | Pyridine-3-boronic acid | PdCl₂(dppf) (3%) | K₂CO₃ | DME | 90 | ~78% |
| 3 | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2%) | TEA | THF/TEA | RT | ~90% |
| 4 | Sonogashira | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2%) | DIPEA | THF | 50 | ~82% |
Yields are approximate and will vary based on reaction scale and purification efficiency.
Expected Characterization Data for 3-(phenylethynyl)imidazo[1,2-a]pyridine-8-carbonitrile (from Entry 3):
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the imidazo[1,2-a]pyridine core protons, with distinct shifts due to the new substituent, and signals for the phenyl group protons in the aromatic region (~7.3-7.6 ppm).
-
¹³C NMR (101 MHz, CDCl₃): Look for the appearance of two new signals for the alkyne carbons (~80-95 ppm), signals for the phenyl group, and shifts in the signals of the imidazopyridine core carbons, particularly C3.[11] The nitrile carbon (CN) signal should also be present (~115 ppm).
-
HRMS (ESI): The calculated exact mass for the [M+H]⁺ ion should match the observed mass to within 5 ppm, confirming the elemental composition.
Biological Context: Targeting a Kinase Signaling Pathway
The synthesized compounds can be screened against a panel of kinases to determine their inhibitory activity. For instance, many imidazo[1,2-a]pyridine derivatives have shown activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and are often overactive in cancer.[12][13]
Caption: Inhibition of the cell cycle by a CDK4/6 inhibitor.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive catalyst; Insufficiently degassed solvents; Poor quality reagents; Incorrect base or temperature. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing of solvents by sparging with inert gas. Use freshly purchased boronic acids/alkynes. Screen different bases and temperatures. |
| Formation of side products (Suzuki) | Homocoupling of the boronic acid (Glaser coupling for Sonogashira); Protodeboronation/dehalogenation. | Lower the reaction temperature. Ensure a strictly inert atmosphere. Use a higher ratio of the iodo-scaffold to the coupling partner. |
| Difficulty in purification | Product co-elutes with starting material or byproducts. | Adjust the solvent polarity for column chromatography (try different solvent systems like DCM/Methanol or Hexanes/Acetone). Consider preparative HPLC if necessary. |
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Novel Heterocyclic Compounds from 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile: An Application Guide for Synthetic and Medicinal Chemists
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel heterocyclic compounds utilizing 3-iodoimidazo[1,2-a]pyridine-8-carbonitrile as a versatile starting material. We present detailed, step-by-step protocols for a suite of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse functionalities at the C-3 position. The experimental conditions have been optimized to ensure high yields and broad substrate scope, facilitating rapid library synthesis for structure-activity relationship (SAR) studies. This guide emphasizes the causality behind experimental choices and provides a framework for the rational design and synthesis of next-generation imidazo[1,2-a]pyridine-based therapeutics.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic motif found in a variety of commercial drugs, including the hypnotic agent Zolpidem, the cardiotonic Olprinone, and the proton pump inhibitor Soraprazan.[1][2] Its unique structural and electronic properties contribute to its ability to interact with a wide range of biological targets, making it a focal point in the discovery of new therapeutic agents. The development of novel imidazo[1,2-a]pyridine derivatives continues to be a vibrant area of research, with applications in oncology, infectious diseases, and neurodegenerative disorders.[3][4]
The strategic functionalization of the imidazo[1,2-a]pyridine ring system is paramount for modulating its pharmacological profile. This compound serves as an excellent starting material for such endeavors. The iodo group at the C-3 position is a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkynyl, and amino substituents. The cyano group at the C-8 position can also be further elaborated, providing an additional point of diversification.
This guide details robust and reproducible protocols for leveraging the reactivity of this compound to generate a diverse library of novel heterocyclic compounds.
Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5] The following sections provide detailed protocols for the application of Suzuki, Sonogashira, and Buchwald-Hartwig reactions to this compound.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Vinyl Imidazo[1,2-a]pyridines
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7][8] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed protocol for the Suzuki-Miyaura coupling of 3-iodoimidazo[1,2-a]pyridines is provided below. The reactivity of the coupling can be influenced by the nature of the substituent at the 2-position, as well as the choice of base and solvent.[6][7][8][9] Optimized yields are often achieved using strong bases in a solvent like 1,2-dimethoxyethane (DME).[7][8]
Materials:
-
This compound
-
Aryl or vinyl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DME)
-
Anhydrous and deoxygenated solvents
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (0.02-0.05 equiv) to the flask.
-
Add the anhydrous, deoxygenated solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
| Entry | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Cs₂CO₃ | DME | 80 | 6 | 88 |
| 4 | Vinylboronic acid pinacol ester | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 |
Table 1: Optimized conditions for the Suzuki-Miyaura coupling of this compound.
Figure 1: Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Synthesis of 3-Alkynyl Imidazo[1,2-a]pyridines
The Sonogashira coupling reaction provides a direct route to the synthesis of substituted alkynes through the reaction of a terminal alkyne with an aryl or vinyl halide.[10][11][12] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Experimental Protocol: General Procedure for Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of this compound with terminal alkynes. The reaction is sensitive to oxygen, so it is crucial to maintain an inert atmosphere.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Anhydrous and deoxygenated solvents
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst (0.02-0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, deoxygenated solvent and the base.
-
Add the terminal alkyne (1.2-1.5 equiv) and CuI (0.05-0.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | TEA | THF | 25 | 4 | 95 |
| 2 | Ethynyltrimethylsilane | DIPA | DMF | 50 | 6 | 89 |
| 3 | 1-Hexyne | TEA | THF | 25 | 8 | 82 |
| 4 | Propargyl alcohol | DIPA | DMF | 40 | 12 | 78 |
Table 2: Optimized conditions for the Sonogashira coupling of this compound.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a ]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02200G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 8. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
The Strategic Application of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile in Modern Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic heterocyclic system is present in numerous commercially available drugs, underscoring its therapeutic significance.[1] Within this esteemed class of molecules, 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile emerges as a highly versatile and strategic intermediate for the synthesis of novel drug candidates. Its unique structural features, namely the reactive C-3 iodo substituent and the C-8 carbonitrile group, provide medicinal chemists with a powerful tool for molecular diversification and the exploration of new chemical space.
This comprehensive guide delves into the nuanced applications of this compound in drug discovery. We will explore its synthetic utility, highlight its role in the generation of diverse compound libraries, and provide detailed protocols for its application in key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their quest for innovative therapeutics.
The Rationale Behind the Utility of this compound
The strategic importance of this compound in medicinal chemistry is rooted in the distinct chemical reactivity of its functional groups. The C-3 position of the imidazo[1,2-a]pyridine ring system is inherently nucleophilic, making it amenable to various electrophilic substitution reactions. The introduction of an iodine atom at this position dramatically alters its reactivity profile, transforming it into an excellent electrophilic partner for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, a critical step in establishing structure-activity relationships (SAR) during lead optimization.
Simultaneously, the 8-carbonitrile group offers several advantages. It can serve as a key pharmacophoric element, participating in hydrogen bonding or other interactions with biological targets. Furthermore, the nitrile functionality can be chemically transformed into other important groups, such as amines, carboxylic acids, or tetrazoles, providing additional avenues for molecular derivatization.
Core Applications in Drug Discovery
The primary application of this compound lies in its use as a scaffold for the synthesis of targeted therapeutics, particularly in the areas of oncology, virology, and inflammatory diseases. The ability to rapidly generate analogues with diverse C-3 substituents allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Kinase Inhibitors in Oncology
A significant focus of research involving the imidazo[1,2-a]pyridine scaffold has been the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound can be strategically designed to target the ATP-binding site of specific kinases. For instance, the imidazo[1,2-a]pyridine core can act as a hinge-binding motif, while substituents introduced at the C-3 position via cross-coupling reactions can extend into other regions of the kinase domain, thereby conferring potency and selectivity.
Antiviral Agents
The imidazo[1,2-a]pyridine nucleus has been incorporated into numerous compounds exhibiting potent antiviral activity.[1][2] The versatility of this compound allows for the synthesis of libraries of compounds to be screened against a variety of viral targets. The introduction of diverse side chains at the C-3 position can modulate the compound's interaction with viral enzymes or proteins, leading to the discovery of novel antiviral agents.
Anti-inflammatory Agents
Chronic inflammation is a key component of many diseases. The imidazo[1,2-a]pyridine scaffold has been explored for the development of anti-inflammatory drugs. By utilizing this compound, researchers can synthesize derivatives that target key inflammatory mediators, such as cytokines or enzymes involved in the inflammatory cascade.
Key Synthetic Transformations and Protocols
The true power of this compound is realized through its application in a variety of robust and well-established chemical reactions. Below are detailed protocols for some of the most common and impactful transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and are central to the utility of this compound.
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is particularly useful for introducing aryl or heteroaryl moieties at the C-3 position of the imidazo[1,2-a]pyridine core.
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)
-
Triphenylphosphine (PPh3) (0.1 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)2 (0.05 equivalents), PPh3 (0.1 equivalents), and K2CO3 (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-a]pyridine-8-carbonitrile.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental for introducing alkynyl functionalities, which can serve as versatile handles for further synthetic transformations or as key structural elements in bioactive molecules.
Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equivalent), Pd(PPh3)2Cl2 (0.03 equivalents), and CuI (0.06 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and Et3N (typically in a 2:1 ratio).
-
Add the terminal alkyne (1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-alkynyl-imidazo[1,2-a]pyridine-8-carbonitrile.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[3] This reaction is highly valuable for introducing primary or secondary amines at the C-3 position, a common structural motif in many pharmaceuticals.
Protocol: Buchwald-Hartwig Amination of this compound with an Amine
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.02 equivalents) and Xantphos (0.04 equivalents) to a flame-dried Schlenk tube.
-
Add dry, degassed toluene and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 equivalent), the amine (1.2 equivalents), and NaOtBu (1.4 equivalents).
-
Add the pre-formed catalyst solution to the mixture of reactants.
-
Heat the reaction mixture to 90-110 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-imidazo[1,2-a]pyridine-8-carbonitrile.
Future Perspectives
The utility of this compound in medicinal chemistry is far from exhausted. The continued development of novel cross-coupling methodologies will undoubtedly expand the repertoire of chemical transformations possible with this versatile intermediate. Furthermore, the strategic placement of the carbonitrile group provides a gateway to a host of other functionalities, opening up new avenues for drug design and development. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize diverse libraries of complex molecules will be paramount. This compound is poised to remain a key player in this endeavor, empowering medicinal chemists to create the next generation of innovative therapeutics.
References
Application Notes and Protocols: 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile as a Versatile Building Block for Organic Electronics
Introduction: A Strategic Building Block for Advanced Organic Materials
The relentless pursuit of high-performance organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), necessitates the development of novel molecular building blocks with precisely tailored electronic properties. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry and, increasingly, in materials science due to its rigid, planar structure and tunable photophysical characteristics. This application note introduces 3-iodoimidazo[1,2-a]pyridine-8-carbonitrile , a strategically functionalized building block designed for the synthesis of advanced organic electronic materials.
The introduction of an electron-withdrawing nitrile (cyano) group at the 8-position of the imidazo[1,2-a]pyridine core significantly lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), a crucial attribute for designing electron-transporting or emissive materials in OLEDs. Concurrently, the iodine atom at the 3-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings. This dual functionalization allows for the straightforward introduction of a wide range of aromatic and acetylenic moieties, enabling the construction of complex π-conjugated systems with tailored optoelectronic properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound. We present detailed, field-proven protocols for its multi-step synthesis and its subsequent use in pivotal cross-coupling reactions, culminating in a representative application in the fabrication of a multilayer OLED device.
Molecular Design and Synthetic Strategy
The synthesis of this compound is designed as a robust and scalable three-step sequence, starting from commercially available reagents. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of the Precursor 2-Amino-3-cyanopyridine
The synthesis of the key precursor, 2-amino-3-cyanopyridine, is achieved through a one-pot multicomponent reaction, which is highly efficient and environmentally benign.
Protocol 1: One-Pot Synthesis of 2-Amino-3-cyanopyridine
Materials:
-
Malononitrile
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Methyl ketone (e.g., acetophenone)
-
Ammonium acetate
-
Ethanol
-
Microwave reactor or conventional heating setup
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
If using conventional heating, add 10 mL of ethanol as a solvent. For microwave synthesis, the reaction can often be performed solvent-free.
-
Microwave Conditions: Irradiate the mixture at 100-120 °C for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Conventional Heating: Reflux the ethanolic mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with cold ethanol.
-
If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Dry the purified product under vacuum to obtain 2-amino-3-cyanopyridine as a solid.
Causality Behind Experimental Choices: The one-pot nature of this reaction is a key advantage, avoiding the isolation of intermediates and thereby increasing overall efficiency.[1][2] Ammonium acetate serves as both a nitrogen source and a catalyst. Microwave irradiation is employed to accelerate the reaction, significantly reducing the reaction time compared to conventional heating.[1]
Part 2: Cyclization to Imidazo[1,2-a]pyridine-8-carbonitrile
The core heterocyclic system is constructed via the condensation of 2-amino-3-cyanopyridine with an α-haloketone.
Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-8-carbonitrile
Materials:
-
2-Amino-3-cyanopyridine
-
Chloroacetaldehyde (50% aqueous solution) or bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-amino-3-cyanopyridine (1 mmol) in ethanol (15 mL), add sodium bicarbonate (1.5 mmol).
-
Add chloroacetaldehyde (1.2 mmol, 50% aqueous solution) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure imidazo[1,2-a]pyridine-8-carbonitrile.
Causality Behind Experimental Choices: The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-3-cyanopyridine, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.[3][4] Sodium bicarbonate is a mild base used to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine which would render it unreactive.
Part 3: Regioselective Iodination
The final step is the regioselective iodination at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring system.
Protocol 3: C3-Iodination of Imidazo[1,2-a]pyridine-8-carbonitrile
Materials:
-
Imidazo[1,2-a]pyridine-8-carbonitrile
-
Molecular Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Ethanol
-
Ultrasound bath
Procedure:
-
In a Schlenk tube, dissolve imidazo[1,2-a]pyridine-8-carbonitrile (1 mmol) in ethanol (10 mL).
-
Add molecular iodine (0.6 mmol) to the solution.
-
Add TBHP (2 mmol, 70% in water) to the reaction mixture.
-
Place the sealed Schlenk tube in an ultrasound bath and irradiate at room temperature for 30-60 minutes, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Causality Behind Experimental Choices: The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and thus most susceptible to electrophilic substitution.[5][6] This protocol utilizes an environmentally friendly I₂/TBHP system, where TBHP acts as the oxidant to generate the electrophilic iodine species.[6] The use of ultrasound accelerates the reaction, leading to shorter reaction times and improved yields compared to conventional heating.[5][6]
Characterization of this compound
The synthesized building block should be thoroughly characterized to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons with characteristic chemical shifts and coupling constants for the imidazo[1,2-a]pyridine ring system. The absence of the C3-proton signal confirms iodination. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule. The C3 carbon signal will be shifted significantly downfield due to the attachment of the iodine atom. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₈H₄IN₃. |
| FT-IR Spectroscopy | A sharp absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. |
| Melting Point | A sharp melting point indicates high purity of the compound. |
Application in Cross-Coupling Reactions
The 3-iodo functionality is a gateway to a vast array of more complex molecular architectures through palladium-catalyzed cross-coupling reactions. Below are optimized protocols for Suzuki and Sonogashira couplings.
Caption: Cross-coupling reactions of the building block.
Protocol 4: Suzuki Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME) or Toluene/Ethanol/Water mixture
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., Na₂CO₃, 2 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add the degassed solvent (e.g., DME, 10 mL).
-
Heat the reaction mixture to 80-90 °C for 8-12 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Causality Behind Experimental Choices: The Suzuki coupling is a robust method for forming C-C bonds between sp² centers.[7][8][9] The choice of a strong base is often crucial for efficient transmetalation, especially with electron-deficient halides.[5][7][10] Pd(PPh₃)₄ is a commonly used, reliable catalyst for this transformation.[8] An inert atmosphere is necessary to prevent the oxidation and deactivation of the Pd(0) catalyst.
Protocol 5: Sonogashira Cross-Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or DMF, anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., TEA, 3 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The Sonogashira coupling is the premier method for synthesizing arylalkynes.[11][12][13] The reaction relies on a dual catalytic system of palladium and copper.[11][12] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[12] An amine base is required to deprotonate the terminal alkyne and neutralize the HI byproduct.[11]
Application in Organic Light-Emitting Diodes (OLEDs)
The electronic properties of derivatives of this compound make them promising candidates for use in OLEDs, either as emissive materials or as host materials in the emissive layer. The electron-withdrawing nature of the 8-carbonitrile group can lead to materials with deep blue emission or with good electron-transporting properties.
Purification of Materials for OLED Fabrication
For optimal device performance, all organic materials must be of very high purity (>99.9%). Impurities can act as charge traps or quenching sites, severely degrading device efficiency and lifetime.[1]
Protocol 6: Purification by Gradient Sublimation
-
Place the synthesized and column-purified organic material in a sublimation tube.
-
Evacuate the tube to high vacuum (<10⁻⁵ mbar).
-
Gradually heat the end of the tube containing the material using a tube furnace.
-
The material will sublime and deposit on the cooler parts of the tube. By carefully controlling the temperature gradient along the tube, different impurities can be separated.
-
Collect the highly purified material from the desired zone of deposition.
Protocol 7: Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a representative multilayer OLED by thermal evaporation in a high-vacuum chamber.
Device Architecture:
ITO / HTL (Hole Transport Layer) / EML (Emissive Layer) / ETL (Electron Transport Layer) / EIL (Electron Injection Layer) / Cathode
Caption: A typical multilayer OLED device structure.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., NPB: N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine)
-
Emissive Layer (EML) host and dopant (a derivative of this compound)
-
Electron Transport Layer (ETL) material (e.g., TPBi: 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Cathode material (e.g., Aluminum, Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ mbar)
Procedure:
-
Substrate Cleaning: Thoroughly clean the patterned ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone or oxygen plasma immediately before loading into the evaporation chamber.
-
Layer Deposition:
-
Load the cleaned ITO substrate into the vacuum chamber.
-
Deposit the HTL (e.g., NPB, ~40 nm) by thermal evaporation at a rate of ~1-2 Å/s.
-
Co-evaporate the EML, consisting of a host material and the imidazo[1,2-a]pyridine derivative as a dopant (e.g., 2-10 wt%), to a thickness of ~20 nm. The evaporation rates should be carefully controlled to achieve the desired doping concentration.
-
Deposit the ETL (e.g., TPBi, ~30 nm) at a rate of ~1-2 Å/s.
-
Deposit the EIL (e.g., LiF, ~1 nm) at a rate of ~0.1-0.2 Å/s.
-
Deposit the cathode (e.g., Al, ~100 nm) through a shadow mask to define the active area of the pixels, at a rate of ~5-10 Å/s.
-
-
Encapsulation: Transfer the completed device to a nitrogen-filled glovebox without exposure to air and moisture. Encapsulate the device using a glass lid and UV-curable epoxy resin to protect the sensitive organic layers and cathode from degradation.
Self-Validating System: The performance of the fabricated OLED, including its turn-on voltage, luminance, efficiency (cd/A and lm/W), and emission spectrum, serves as a validation of the purity and electronic suitability of the synthesized imidazo[1,2-a]pyridine derivative. Consistent and reproducible device performance across multiple pixels and batches indicates the robustness of the synthesis and fabrication protocols.
Conclusion
This compound is a highly valuable and versatile building block for the construction of advanced organic electronic materials. Its synthesis is achievable through a straightforward and scalable three-step sequence. The dual functionalization of an electron-withdrawing nitrile group and a synthetically versatile iodine atom allows for precise tuning of the molecule's electronic properties and extensive derivatization through cross-coupling chemistry. The detailed protocols provided in this application note offer a reliable guide for the synthesis, purification, and application of this promising building block, paving the way for the development of next-generation organic electronic devices.
References
- 1. In situ purification to eliminate the influence of impurities in solution-processed organic crystals for transistor arrays - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00690D [pubs.rsc.org]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Process and design of a multilayer thin film encapsulation of passive matrix OLED displays | Semantic Scholar [semanticscholar.org]
- 10. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - Lookchem [lookchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions with the challenging, yet valuable, substrate: 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile . Our goal is to equip you with the scientific rationale and practical steps to overcome common hurdles and achieve high-yield, reproducible results.
Introduction: The Unique Challenges of this compound
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry. However, its successful functionalization via Suzuki coupling, especially with a substrate like this compound, presents a unique set of challenges. The electron-deficient nature of the pyridine ring, further accentuated by the strongly electron-withdrawing nitrile group at the 8-position, significantly influences the electronics of the C-I bond at the 3-position. Additionally, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] This guide will address these specific issues head-on, providing you with the expertise to navigate these complexities.
Troubleshooting Guide: From Low Yields to Complex Impurities
This section is structured in a question-and-answer format to directly address the most common and pressing issues encountered during experimentation.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or has stalled completely. What are the primary factors to investigate?
A1: Low or no conversion is the most frequent issue. A systematic approach to troubleshooting is crucial. Here are the key areas to examine, in order of likely impact:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount. The electron-deficient nature of your substrate makes the oxidative addition step (the insertion of palladium into the C-I bond) generally favorable.[3] However, the subsequent steps of the catalytic cycle, namely transmetalation and reductive elimination, may be sluggish.
-
Expert Insight: For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often the key to success. These ligands stabilize the palladium(0) species and accelerate the rate-limiting steps of the catalytic cycle.[1] Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Consider screening more advanced Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4]
-
Actionable Steps:
-
Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.
-
If using a Pd(II) precatalyst, ensure your conditions are suitable for its in-situ reduction to the active Pd(0) species.[3]
-
Screen a panel of ligands. A good starting point would be to compare Pd(PPh₃)₄ with a system like Pd₂(dba)₃/SPhos.
-
-
-
Base Selection and Strength: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5][6] For challenging substrates, the choice and strength of the base can be the difference between a stalled reaction and a high-yielding one.
-
Expert Insight: Studies on 3-iodoimidazo[1,2-a]pyridines have shown that strong bases can lead to optimized yields.[7] Weak bases like sodium carbonate (Na₂CO₃) may not be effective enough to promote the transmetalation of the boronic acid, especially if the boronic acid itself is electron-deficient.
-
Actionable Steps:
-
If you are using a mild base (e.g., Na₂CO₃, K₂CO₃) and observing low conversion, consider switching to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Ensure the base is finely powdered and dry, as its solubility and activity can be affected by its physical state and water content.
-
-
-
Solvent System: The solvent must not only dissolve all reaction components but also be compatible with the catalytic system. The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.[8]
-
Expert Insight: For Suzuki couplings of 3-iodoimidazo[1,2-a]pyridines, dimethoxyethane (DME) has been reported to provide optimized yields, particularly in combination with strong bases.[7] Aprotic polar solvents like dioxane and THF are also commonly used. The addition of a small amount of water is often necessary to facilitate the dissolution of the base and promote the catalytic cycle.
-
Actionable Steps:
-
If using a non-polar solvent like toluene, consider switching to DME, dioxane, or THF.
-
Optimize the ratio of organic solvent to water. A common starting point is a 4:1 or 5:1 mixture.
-
Ensure your solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1]
-
-
Q2: I am observing significant amounts of side products, primarily the dehalogenated starting material (imidazo[1,2-a]pyridine-8-carbonitrile) and homocoupling of my boronic acid. How can I suppress these side reactions?
A2: The formation of these side products points to specific issues within your reaction conditions.
-
Dehalogenation (Hydrodehalogenation): This occurs when the iodo group is replaced by a hydrogen atom.
-
Causality: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can form from reactions with the solvent (e.g., alcohols), base, or trace water.[2] Electron-deficient heteroaryl iodides are particularly susceptible to this pathway.[2]
-
Mitigation Strategies:
-
Ligand Choice: Employ bulky, electron-rich ligands (e.g., SPhos, XPhos). These ligands can sterically hinder the approach of hydride sources to the palladium center and promote the desired reductive elimination over the dehalogenation pathway.
-
Base Selection: Avoid strongly basic conditions if dehalogenation is a major issue. A careful screening of bases from moderate (e.g., K₂CO₃) to strong (e.g., K₃PO₄) is recommended to find a balance between promoting the desired reaction and minimizing side reactions.
-
Solvent Purity: Use high-purity, anhydrous solvents (if the protocol allows) to minimize potential sources of hydride.
-
-
-
Homocoupling of the Boronic Acid: This results in the formation of a biaryl derived from two molecules of your boronic acid.
-
Causality: Homocoupling is often promoted by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid, or by inefficient transmetalation, which allows for side reactions of the boronic acid to occur.[1]
-
Mitigation Strategies:
-
Rigorous Inert Atmosphere: Ensure your reaction is set up under a strict inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents. A common procedure is to bubble argon through the solvent for 15-20 minutes before use.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can sometimes lead to increased homocoupling.
-
Catalyst System: An efficient catalyst system that promotes rapid transmetalation will outcompete the homocoupling pathway.
-
-
Data Presentation: A Guide to Optimizing Reaction Components
The following table summarizes recommended starting conditions and optimization strategies for the Suzuki coupling of this compound.
| Parameter | Initial Recommendation | Optimization Strategy & Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%) | Use a Pd(0) source like Pd₂(dba)₃ to avoid the need for an in-situ reduction step. Pre-catalysts (e.g., Buchwald G3/G4) can also be highly effective for challenging substrates. |
| Ligand | SPhos (2-5 mol%) | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or NHC ligands (e.g., IPr) to accelerate the catalytic cycle and minimize side reactions. |
| Base | K₃PO₄ (2-3 equivalents) | If dehalogenation is an issue, screen milder bases like K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered. |
| Solvent | DME/H₂O (4:1) or Dioxane/H₂O (4:1) | Optimize the solvent-to-water ratio. Anhydrous conditions can be attempted if protodeboronation or dehalogenation are significant issues. |
| Temperature | 80-100 °C | Carefully increase the temperature if the reaction is sluggish. Monitor for decomposition of starting materials or products at higher temperatures. |
| Boronic Acid | 1.2-1.5 equivalents | Ensure high purity. If protodeboronation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester). |
Experimental Protocols & Workflows
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your experiments.
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.0 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., DME/H₂O 4:1) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.[9]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q3: Why is an inert atmosphere so critical for this reaction?
A3: The active catalytic species in the Suzuki coupling is a palladium(0) complex. This species is highly susceptible to oxidation by atmospheric oxygen, which converts it to an inactive palladium(II) species. Oxygen can also promote the unwanted homocoupling of the boronic acid.[1] Therefore, maintaining a rigorously oxygen-free environment is essential for achieving high yields and reproducibility.
Q4: Can I use microwave irradiation to improve my reaction?
A4: Yes, microwave-assisted synthesis can be a very effective technique for Suzuki couplings, often leading to significantly reduced reaction times and improved yields. The rapid and efficient heating provided by microwaves can help overcome activation barriers for challenging substrates. However, it is important to carefully monitor the reaction temperature and pressure to avoid decomposition.
Q5: The nitrogen on the imidazo[1,2-a]pyridine ring seems to be a problem. Should I consider protecting it?
A5: For many N-heterocyclic substrates, the Lewis basic nitrogen can indeed coordinate to the palladium catalyst and inhibit its activity.[1] While some protocols for unprotected imidazopyridines are successful, if you are consistently facing issues with low yields or catalyst deactivation, N-protection (e.g., with a Boc or SEM group) is a valid strategy to consider. This can modulate the electronic properties of the ring and prevent catalyst poisoning.
Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle
A solid understanding of the reaction mechanism is fundamental to effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This step is often facilitated by electron-withdrawing groups on the aryl halide.[3]
-
Transmetalation: The base activates the boronic acid, facilitating the transfer of the organic group (R') from the boron atom to the palladium center. This is often the rate-limiting step for challenging substrates.[5]
-
Reductive Elimination: The two organic fragments on the palladium center (the imidazopyridine and the group from the boronic acid) couple and are eliminated from the palladium, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3]
By understanding which reaction parameter influences each step, you can make more informed decisions to optimize your reaction conditions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
Welcome to the technical support center for the synthesis of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The introduction of an iodine atom at the C3 position, as in this compound, provides a versatile handle for further functionalization through cross-coupling reactions, making it a valuable intermediate in drug discovery.[5] However, the synthesis is not without its challenges, and the formation of side products can significantly impact yield and purity. This guide provides in-depth, experience-driven advice to help you overcome these hurdles.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields are often attributable to incomplete reaction or the formation of competing side products. Several factors could be at play:
1. Inefficient Iodination: The electrophilic iodination of the imidazo[1,2-a]pyridine core is a critical step. The reactivity of your iodinating agent and the reaction conditions are paramount.
-
Causality: The imidazo[1,2-a]pyridine ring system is electron-rich, making it susceptible to electrophilic substitution. However, the electrophilicity of the iodine source is crucial. Reagents like molecular iodine (I₂) often require an activator or oxidant to generate a more potent electrophilic species ("I⁺").[6][7] Without sufficient activation, the reaction may be slow and incomplete.
-
Troubleshooting Steps:
-
Choice of Iodinating Agent: If you are using molecular iodine alone, consider adding an oxidizing agent like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), or potassium persulfate (K₂S₂O₈) to enhance the electrophilicity of the iodine.[8][9][10] Alternatively, N-Iodosuccinimide (NIS) is a milder and often more selective electrophilic iodinating agent that can improve yields, especially for sensitive substrates.[11][12]
-
Reaction Conditions: Ensure your reaction is running for a sufficient amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also promote side reactions. Optimize the temperature to find a balance between reaction speed and selectivity.
-
2. Formation of Regioisomers: While iodination at the C3 position is generally favored, substitution at other positions on the imidazo[1,2-a]pyridine ring can occur, leading to a mixture of products and a lower yield of the desired isomer.[13]
-
Causality: The electronic properties of the imidazo[1,2-a]pyridine ring direct electrophilic substitution primarily to the C3 position. However, factors like sterics and the specific reaction conditions can influence regioselectivity.
-
Troubleshooting Steps:
3. Dimerization and Polymerization: Under certain conditions, the starting material or the product can undergo self-condensation or polymerization, leading to insoluble materials and reduced yields.[13]
-
Causality: The reactive nature of the imidazo[1,2-a]pyridine ring, especially under strongly acidic or oxidizing conditions, can lead to undesired oligomerization.
-
Troubleshooting Steps:
-
Control of Stoichiometry: Ensure the accurate stoichiometry of your reagents. An excess of the iodinating agent or activator can sometimes promote side reactions.
-
Gradual Addition: Add the iodinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can suppress dimerization.
-
Question 2: I am observing an unexpected peak in my NMR/LC-MS that I suspect is a byproduct. What could it be?
The presence of unexpected signals often points to specific side reactions. Here are some common culprits:
1. Di-iodinated Product: Formation of a di-iodinated species, likely at another position on the pyridine ring, is a possibility, especially if an excess of the iodinating agent is used.
-
Identification: Look for a mass peak corresponding to the addition of a second iodine atom. The NMR spectrum would show a loss of an aromatic proton signal and potentially a downfield shift of the remaining protons.
-
Mitigation:
-
Carefully control the stoichiometry of the iodinating agent (1.0 to 1.1 equivalents is a good starting point).
-
Monitor the reaction closely and stop it once the starting material is consumed to prevent over-iodination.
-
2. Oxidation of the Nitrile Group: The nitrile group can be susceptible to hydrolysis or other transformations under certain reaction conditions, especially if water and strong acids or bases are present.
-
Identification: Hydrolysis of the nitrile to a carboxylic acid or amide would result in a significant change in the mass spectrum and the appearance of a broad -OH or -NH₂ signal in the proton NMR.
-
Mitigation:
-
Use anhydrous solvents and reagents.
-
If acidic or basic conditions are required, consider milder options or shorter reaction times.
-
3. Ring Opening or Degradation: Harsh reaction conditions can lead to the degradation of the imidazo[1,2-a]pyridine core.
-
Identification: A complex mixture of products observed in the LC-MS and a complicated, difficult-to-interpret NMR spectrum are indicative of degradation.
-
Mitigation:
-
Employ milder reaction conditions (lower temperature, less reactive iodinating agent).
-
Ensure the pH of the reaction mixture is controlled.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common technical questions regarding the synthesis.
What are the most critical parameters to control in the synthesis of this compound?
The three most critical parameters are:
-
Choice and Stoichiometry of the Iodinating Agent: As discussed, this directly impacts yield, selectivity, and the formation of byproducts.[11]
-
Reaction Temperature: Temperature affects the reaction rate and the prevalence of side reactions. Careful optimization is key.
-
Solvent Choice: The polarity and proticity of the solvent can influence the solubility of reagents and the stability of intermediates. Common solvents for this type of reaction include dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF).[12]
Are there alternative, greener methods for the iodination of imidazo[1,2-a]pyridines?
Yes, recent research has focused on developing more environmentally friendly iodination protocols. One promising approach involves the use of ultrasound in combination with a green solvent like ethanol.[8][9][10] This method can significantly improve reaction efficiency and reduce the need for harsh reagents and solvents.[8][9]
How can I confirm the regiochemistry of my product?
The most definitive method for confirming the position of the iodine atom is through 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments can establish correlations between the iodine-bearing carbon and nearby protons, confirming the C3 substitution pattern. Single-crystal X-ray diffraction, if a suitable crystal can be obtained, provides unambiguous structural proof.
Part 3: Experimental Protocols & Data
Optimized Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
Imidazo[1,2-a]pyridine-8-carbonitrile
-
N-Iodosuccinimide (NIS)
-
Anhydrous Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Imidazo[1,2-a]pyridine-8-carbonitrile (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Data Summary: Comparison of Iodinating Agents
| Iodinating Agent | Typical Conditions | Relative Yield | Common Side Products |
| I₂ / H₂O₂ | Acetic Acid, 50 °C | Moderate | Di-iodinated species, unidentified polar impurities |
| ICl | DCM, 0 °C to rt | Moderate to High | Di-iodinated species, potential for chlorination |
| NIS | Acetonitrile, rt | High | Succinimide (easily removed) |
Part 4: Visualizations
Reaction Mechanism
Caption: Mechanism of electrophilic iodination and a common side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 7. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 8. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile Derivatives
Welcome to the technical support center for the purification of 3-iodoimidazo[1,2-a]pyridine-8-carbonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The unique electronic and steric properties of these molecules, characterized by the fused aromatic system, the electron-withdrawing nitrile group, and the heavy iodine atom, present specific challenges in purification.
This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting guides for frequent issues, and validated protocols to streamline your purification workflows.
Section 1: Foundational Principles & Initial Workup
The purification strategy for any compound begins with understanding its properties and the likely impurities. The 3-iodoimidazo[1,2-a]pyridine core is a relatively polar, rigid structure. The iodine at the 3-position is introduced via electrophilic iodination, a common source of regiochemical isomers and over-iodinated side products.
FAQ: Initial Crude Product Issues
Q1: My crude product is a dark, tarry oil, not the expected solid. What should I do first?
A1: This is a common issue, often caused by residual acid from the synthesis (e.g., from iodination reagents like NIS with an acid catalyst) or high-boiling point solvents like DMF or DMSO.[1]
-
Causality: The nitrogen atoms in the imidazopyridine ring can be protonated, forming salts that are often oily and difficult to handle. Polymeric byproducts can also contribute to the tarry consistency.
-
Recommended First Step: Perform an aqueous workup. Dissolve or suspend the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash this organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize residual acid, followed by a wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine or electrophilic iodine species. Finish with a brine wash to remove excess water before drying over sodium sulfate (Na₂SO₄), filtering, and concentrating in vacuo. This process often yields a more manageable solid or a less viscous oil.
Q2: I see multiple spots on my initial TLC plate of the crude material. What are the most common impurities I should expect?
A2: Besides unreacted starting materials (the parent imidazo[1,2-a]pyridine-8-carbonitrile), the most prevalent impurities are:
-
De-iodinated Product: The C-I bond can be labile under certain conditions (e.g., exposure to light, strong bases, or certain metal catalysts in subsequent steps). This impurity will have a very similar polarity to your product but will typically have a slightly higher Rf on silica gel.
-
Regioisomers: Depending on the substitution pattern and reaction conditions of the initial imidazopyridine synthesis, you may have isomers. For instance, iodination can sometimes occur at other positions on the pyridine ring if the 3-position is sterically hindered or electronically deactivated.[2]
-
Di-iodinated Species: Over-iodination can lead to the introduction of a second iodine atom at another activated position on the ring system. These will be significantly less polar (higher Rf) than your desired mono-iodinated product.
Section 2: Purification by Flash Column Chromatography
Flash column chromatography is the most common method for purifying these derivatives. The key to success is selecting an appropriate stationary phase and mobile phase to achieve separation between the target compound and closely-eluting impurities like the de-iodinated analog.[3][4]
Troubleshooting Guide: Flash Chromatography
| Problem | Potential Cause | Recommended Solution & Explanation |
| Poor Separation (Co-elution) | Incorrect Solvent System: The polarity difference between your product and a key impurity (e.g., de-iodinated species) is too small for the chosen eluent.[3] | Solution: Switch to a solvent system with different selectivity. If a standard Hexane/Ethyl Acetate gradient fails, try a Dichloromethane/Methanol system. Causality: DCM offers different interactions (dipole-dipole) compared to ethyl acetate (hydrogen bond acceptor), which can alter the elution order and improve resolution. Adding a small amount of a polar modifier like methanol (0.5-2%) can significantly sharpen bands. |
| Product Streaking/Tailing on Column | 1. Acidity of Silica: The imidazopyridine nitrogen can interact strongly with acidic silanol groups on the silica surface, causing tailing. 2. Low Solubility: The compound may be poorly soluble in the mobile phase as it travels down the column. | Solution 1: Add a basic modifier to your eluent. A small amount of triethylamine (0.1-0.5% v/v) or ammonia in methanol (using a pre-mixed 7N solution) will neutralize the acidic sites on the silica gel, leading to sharper peaks. Solution 2: Ensure your crude material is fully dissolved in the minimum amount of loading solvent before applying to the column. If solubility is low, consider a different loading technique, such as dry loading. |
| No Product Eluting from the Column | Compound is too Polar: The chosen eluent system may not be strong enough to displace your highly polar compound from the stationary phase. | Solution: Gradually increase the polarity of your mobile phase. If a 100% ethyl acetate eluent is not effective, begin introducing methanol into the ethyl acetate (e.g., 1%, 2%, 5% MeOH in EtOAc). Causality: Methanol is a very polar solvent and a strong hydrogen bond donor/acceptor, making it highly effective at eluting polar, nitrogen-containing heterocycles. |
| Low Mass Recovery Post-Column | 1. Irreversible Adsorption: The compound has bound irreversibly to the silica gel. 2. Decomposition: The compound is unstable on silica. The C-I bond can be susceptible to degradation on acidic surfaces. | Solution 1: If you suspect irreversible binding after trying highly polar eluents, consider switching to a different stationary phase like neutral alumina. Solution 2: Minimize the time the compound spends on the column. Use a higher flow rate and collect fractions rapidly. Neutralizing the silica with a triethylamine-containing eluent can also mitigate decomposition.[5] |
Workflow for Method Development
Protocol: Flash Column Chromatography
-
TLC Analysis: First, analyze your crude product using TLC plates. Test solvent systems such as 20-50% ethyl acetate in hexanes and 1-5% methanol in dichloromethane. Visualize spots using a UV lamp at 254 nm.[4] The desired product should be a major, UV-active spot.
-
Column Packing: Select a column size appropriate for your sample amount (typically a 100:1 to 200:1 ratio of silica weight to crude product weight). Pack the column using the initial, low-polarity eluent as a slurry.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. If the material is not very soluble, perform "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent (e.g., DCM), adding the silica, and evaporating the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent (e.g., 100% hexanes or DCM). Gradually increase the polarity based on your TLC analysis. A typical gradient might be from 10% to 60% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Section 3: Purification by Recrystallization
Recrystallization is an excellent and scalable alternative to chromatography if a suitable solvent system can be found. It is particularly effective at removing trace impurities from an already mostly pure solid.
FAQ: Recrystallization Challenges
Q1: I can't find a single solvent that works for recrystallization. What should I do?
A1: The ideal single solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. If this cannot be found, a binary (two-solvent) system is the best approach. Common pairs for imidazopyridine derivatives include ethanol/water, isopropanol/hexanes, or ethyl acetate/hexanes.[6]
Q2: My compound "oils out" instead of crystallizing upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to separate as a liquid phase.
-
Causality: This often happens when the solution is cooled too quickly or the solvent is too poor (non-polar).
-
Solutions:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of the "good" solvent (the one it is more soluble in) to decrease the level of supersaturation.
-
Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools to room temperature overnight can promote crystal formation.
-
Try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site.
-
Protocol: Binary Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Induce Saturation: While the solution is still hot, add water dropwise until you see the first signs of persistent cloudiness (precipitation).
-
Re-dissolution: Add a few more drops of hot ethanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You may then place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent (in this case, a cold ethanol/water mixture or just cold water), and dry them under vacuum.
Section 4: Assessing Purity
Confirming the purity of your final product is a critical step. No single technique is sufficient.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is the primary tool for structural confirmation and purity assessment.[7][8] The spectrum of a pure sample should show sharp signals with correct integrations and coupling constants. The absence of signals from starting materials or common impurities (e.g., the proton at the 3-position for the de-iodinated species) is a strong indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information (a single peak in the chromatogram) and mass confirmation (the correct M+H⁺ ion in the mass spectrum). It is highly sensitive to trace impurities.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Logic for Purity Assessment
References
- 1. Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 3-iodoimidazo[1,2-a]pyridine-8-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges related to steric hindrance and substrate reactivity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these synthetic hurdles.
The unique structure of this compound, a valuable scaffold in medicinal chemistry, presents significant steric challenges. The iodine at the 3-position is flanked by the fused pyridine ring and potentially a substituent at the 2-position, while the 8-carbonitrile group further influences the electronic properties of the molecule. These factors can impede the approach of coupling partners and catalysts, often leading to low yields or failed reactions. This guide will walk you through rational strategies to enhance reactivity and achieve your desired transformations.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the most common causes?
Low yields in Suzuki-Miyaura couplings with this substrate are frequently due to a combination of steric hindrance and suboptimal reaction conditions. The primary areas to investigate are your choice of catalyst, ligand, base, and solvent. The steric bulk around the C3-iodine can make the crucial oxidative addition and transmetalation steps of the catalytic cycle kinetically slow.
Q2: How do I select the right palladium catalyst and ligand for this sterically demanding Suzuki coupling?
For sterically hindered substrates, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are generally the most effective as they promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in oxidative addition.[1][2]
-
For boronic acids: Consider using ligands like SPhos, XPhos, or RuPhos. These biarylphosphine ligands have demonstrated high efficacy in coupling sterically demanding partners.[3]
-
For boronic esters: Conditions developed for highly congested boronic esters may be suitable. For instance, using a combination of Pd₂(dba)₃, a bulky ligand like RuPhos, and a strong base like NaOtBu can be effective.[3]
-
Precatalysts: Using palladium precatalysts (e.g., XPhos-Pd-G3) is often preferable to generating the active catalyst in situ from sources like Pd(OAc)₂. Precatalysts ensure more reliable formation of the active Pd(0) species, leading to more reproducible results.[4][5]
Q3: What is the role of the base and solvent in overcoming steric hindrance in Suzuki couplings of this substrate?
The base and solvent play a critical role in the transmetalation step. Studies on 3-iodoimidazo[1,2-a]pyridines have shown that stronger bases and polar aprotic solvents can significantly improve reaction rates and yields.[6][7][8]
-
Base Selection: Strong inorganic bases such as Ba(OH)₂, NaOH, or K₃PO₄ are often more effective than weaker bases like Na₂CO₃. The choice of base can influence the rate of boronate formation, which is crucial for transmetalation.
-
Solvent Choice: Solvents like 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) have been reported to give optimized yields and shorter reaction times, particularly when paired with strong bases.[6][7][8][9]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during coupling reactions with this compound.
Problem 1: Low or No Conversion in Buchwald-Hartwig Amination
Symptoms:
-
Starting material (this compound) is largely unreacted.
-
TLC/LC-MS analysis shows minimal or no formation of the desired C-N coupled product.
Possible Causes & Troubleshooting Steps:
-
Catalyst/Ligand Inactivity: The steric hindrance of the substrate may be too great for the chosen catalyst system.
-
Solution: Switch to a more robust, sterically demanding ligand. For challenging aryl halides, bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often necessary.[10][11] N-heterocyclic carbene (NHC) ligands can also be highly effective for coupling hindered substrates.[12][13] Consider using a well-defined precatalyst to ensure efficient generation of the active catalytic species.[10][12]
-
-
Inappropriate Base: The base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle effectively.
-
Solution: Employ a stronger, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices for challenging Buchwald-Hartwig aminations.
-
-
Solvent Effects: The solvent may not be optimal for solubility or promoting the reaction.
-
Solution: Screen polar aprotic solvents such as dioxane, toluene, or THF.[4] Ensure the solvent is rigorously dried, as water can poison the catalyst.
-
Problem 2: Competing Side Reactions (e.g., Dehalogenation)
Symptoms:
-
Formation of imidazo[1,2-a]pyridine-8-carbonitrile (dehalogenated product) is observed.
-
Complex mixture of byproducts is seen in the reaction analysis.
Possible Causes & Troubleshooting Steps:
-
β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, this can be a competing pathway, especially at high temperatures.
-
Solution: The use of bulky ligands can disfavor β-hydride elimination by sterically hindering the required conformation for this process.[1] Running the reaction at the lowest effective temperature can also help minimize this side reaction.
-
-
Hydrodehalogenation: This can occur in the presence of a hydrogen source (e.g., trace water, solvent) and an active catalyst.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle reagents under an inert atmosphere.
-
Problem 3: Failure of Sonogashira Coupling
Symptoms:
-
No formation of the desired alkynylated product.
-
Homocoupling of the terminal alkyne (Glaser coupling) is observed.
Possible Causes & Troubleshooting Steps:
-
Copper Co-catalyst Issues: The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate.
-
Solution: Ensure the copper(I) source (e.g., CuI) is fresh and of high purity. The reaction is typically performed with a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[14]
-
-
Inadequate Base: The amine base not only acts as a base but also as a solvent and ligand.
-
Solution: A variety of amine bases can be used, such as triethylamine or diisopropylamine. Ensure the base is in excess and is dry.
-
-
Catalyst and Ligand Choice: As with other cross-couplings, the right palladium source and ligand are key.
-
Solution: For Sonogashira reactions, Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand is common. For sterically hindered substrates, more electron-rich and bulky phosphine ligands can be beneficial.[15] Copper-free Sonogashira protocols often employ highly active palladium catalysts with specialized ligands.[15]
-
Experimental Protocols: Recommended Starting Points
The following tables provide detailed, step-by-step methodologies for key coupling reactions. These should be considered as starting points and may require further optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound (1.0 equiv) | |
| Coupling Partner | Arylboronic Acid (1.5 equiv) | Excess boronic acid drives the reaction to completion. |
| Palladium Source | XPhos-Pd-G3 (2-5 mol%) | Precatalyst ensures reliable generation of the active Pd(0) species. |
| Ligand | XPhos (if not using a precatalyst) | A bulky, electron-rich ligand to overcome steric hindrance. |
| Base | K₃PO₄ (3.0 equiv) | A strong base that is generally effective and well-tolerated. |
| Solvent | Dioxane or Toluene/Water (e.g., 10:1) | Anhydrous aprotic solvent or a biphasic system can be effective. |
| Temperature | 80-110 °C | Higher temperatures are often required for hindered substrates. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst and reagents. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound (1.0 equiv) | |
| Coupling Partner | Primary or Secondary Amine (1.2 equiv) | A slight excess of the amine is typically sufficient. |
| Palladium Source | RuPhos-Pd-G3 (2-5 mol%) | Precatalyst with a ligand well-suited for C-N bond formation. |
| Ligand | RuPhos (if not using a precatalyst) | Excellent ligand for a broad range of amines. |
| Base | NaOtBu (1.5 equiv) | Strong, non-nucleophilic base to facilitate amine deprotonation. |
| Solvent | Toluene or Dioxane | Anhydrous aprotic solvents are standard. |
| Temperature | 80-110 °C | To overcome the activation energy barrier. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical for maintaining catalyst activity. |
Visualizing the Process
To better understand the decision-making process and reaction mechanisms, the following diagrams are provided.
Caption: Troubleshooting workflow for cross-coupling reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
By systematically addressing the catalyst system, reaction conditions, and reagent quality, researchers can successfully navigate the challenges posed by the sterically hindered this compound scaffold.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 7. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - Lookchem [lookchem.com]
- 8. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselective Iodination of Imidazo[1,2-a]pyridine-8-carbonitrile
Welcome to the technical support center for the synthesis and functionalization of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the iodination of imidazo[1,2-a]pyridine-8-carbonitrile.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the proposed solutions.
Question 1: My reaction yields are consistently low for the desired 3-iodo-imidazo[1,2-a]pyridine-8-carbonitrile. What are the primary causes and how can I fix this?
Answer:
Low yields in this iodination are typically traced back to one of three areas: suboptimal reaction conditions, reagent instability, or issues with the starting material.
Potential Cause 1: Inefficient Electrophile Generation The most common methods for this reaction involve the oxidation of molecular iodine (I₂) to a more potent electrophilic species (like I⁺). If this activation is inefficient, the reaction will be sluggish.
-
Insight: Oxidants like tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈) are used to facilitate the formation of the electrophilic iodine.[1][2] The choice of oxidant and its stoichiometry are critical.
-
Solution:
-
Optimize Oxidant Stoichiometry: Ensure you are using an adequate amount of the oxidant. For instance, in an I₂/TBHP system, at least two equivalents of TBHP per molecule of I₂ are mechanistically required. A common protocol uses 0.20 mmol of the imidazopyridine, 0.12 mmol of I₂, and 0.40 mmol of TBHP.[1][3]
-
Consider an Alternative Iodinating Agent: N-Iodosuccinimide (NIS) is an excellent alternative. It does not require a separate oxidant, is generally milder, and can lead to cleaner reactions and higher yields by minimizing side reactions associated with harsh oxidants.
-
Potential Cause 2: Reaction Conditions Not Optimized for an Electron-Deficient Substrate The 8-carbonitrile (-CN) group is strongly electron-withdrawing, which deactivates the entire heterocyclic system to a degree, even though the C3 position remains the most nucleophilic.
-
Insight: While the C3 position on the imidazole ring is highly activated for electrophilic substitution, the overall reduced nucleophilicity of your substrate compared to an unsubstituted imidazo[1,2-a]pyridine may require more forcing conditions or enhanced reaction kinetics.
-
Solution:
-
Employ Ultrasound Irradiation: Ultrasound-assisted synthesis has been shown to significantly accelerate the iodination of imidazo[1,2-a]pyridines, often reducing reaction times from hours to minutes and improving yields.[1][4] The cavitation effect enhances mass transport and accelerates the reaction rate at ambient temperatures.[1][3]
-
Increase Temperature: If ultrasound is not available, cautiously increasing the reaction temperature (e.g., to 80 °C) can improve the reaction rate. However, monitor the reaction closely for decomposition.
-
Potential Cause 3: Starting Material Impurity The purity of your starting imidazo[1,2-a]pyridine-8-carbonitrile is paramount. Basic impurities can neutralize acidic catalysts or react with the iodinating agent, while other organic impurities can lead to a complex mixture of side products.
-
Solution:
-
Verify Purity: Confirm the purity of your starting material using ¹H NMR and LC-MS before starting the reaction.
-
Recrystallization/Chromatography: If necessary, purify the starting material by recrystallization or column chromatography.
-
Question 2: I am observing significant amounts of a di-iodinated product. How can I improve selectivity for the mono-iodinated species?
Answer:
The formation of di-iodinated products indicates that the mono-iodinated product is reactive enough to undergo a second iodination. The C3 position is the most electron-rich and kinetically favored site for the first iodination.[1][5] A second iodination could potentially occur at another position on the imidazole or pyridine ring if the conditions are too harsh.
-
Insight: The electronic properties of the imidazo[1,2-a]pyridine nucleus make the C3 position exceptionally reactive. Over-iodination occurs when the concentration of the electrophilic iodine species is too high or the reaction is allowed to proceed for too long after the formation of the desired product.
-
Solution:
-
Control Stoichiometry: Reduce the equivalents of the iodinating agent (I₂ or NIS) to slightly less than one equivalent (e.g., 0.95 eq). This ensures the starting material is the limiting reagent and minimizes the chance of a second iodination.
-
Slow Addition: Add the iodinating agent portion-wise or via a syringe pump over a period of time. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Use a Milder Reagent: Switch from a highly reactive system like I₂/Oxidant to NIS, which provides a more controlled release of the electrophilic iodine.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-iodinated product appear.
-
Frequently Asked Questions (FAQs)
Q: Which iodinating agent and conditions are recommended for the highest C3-regioselectivity on an imidazo[1,2-a]pyridine with an electron-withdrawing group?
A: For substrates like imidazo[1,2-a]pyridine-8-carbonitrile, a highly reliable method is the use of molecular iodine (I₂) with tert-butyl hydroperoxide (TBHP) as an oxidant in ethanol, accelerated by ultrasound irradiation .[1][4]
-
Why it works: The imidazo[1,2-a]pyridine core is inherently activated at the C3 position for electrophilic aromatic substitution. The 8-carbonitrile group, being electron-withdrawing, further deactivates the pyridine ring, thus enhancing the innate selectivity for the C3 position of the electron-rich imidazole ring. The I₂/TBHP system generates the electrophilic iodine species in situ.[1] The use of ultrasound provides the necessary energy to overcome the deactivation from the nitrile group, leading to high yields in a short time.[3][6]
Q: What is the electrophilic iodination mechanism, and why is the C3 position so strongly preferred?
A: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The high regioselectivity is a direct consequence of the electronic distribution within the fused heterocyclic ring system.
-
Mechanism Steps:
-
Activation: The oxidant (e.g., TBHP) reacts with molecular iodine (I₂) to generate a more powerful electrophilic iodine species, often represented as I⁺.
-
Nucleophilic Attack: The π-system of the imidazo[1,2-a]pyridine ring attacks the electrophilic iodine. This attack occurs preferentially at the C3 position, which has the highest electron density and is not sterically hindered.
-
Intermediate Formation: This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (which can be the solvent or counter-ion) removes the proton from the C3 position, restoring the aromaticity of the ring and yielding the 3-iodo product.
-
Below is a diagram illustrating the key mechanistic steps.
Q: How should I design my experiment to troubleshoot poor regioselectivity?
A: A systematic approach is crucial. The following workflow can help diagnose and solve issues with selectivity and yield.
Data & Protocols
Comparison of Iodination Conditions
The following table summarizes various conditions reported for the C3-iodination of substituted imidazo[1,2-a]pyridines, providing a baseline for optimization.
| Reagent System | Oxidant / Additive | Solvent | Conditions | Typical Yield (C3-Iodo) | Reference |
| I₂ | tert-Butyl Hydroperoxide (TBHP) | Ethanol | Ultrasound, 30 min | 65-90% | [1][3] |
| I₂ | K₂S₂O₈ | CH₃CN/H₂O | 80 °C | Good to Excellent | [2] |
| N-Iodosuccinimide (NIS) | None | DMF | Room Temp | High | [7] |
| I₂ | None | DMSO | High Temp | Moderate to Good | [8] |
| NaI | Electrochemical | - | Room Temp | Good | [7] |
Recommended Experimental Protocol: Ultrasound-Assisted C3-Iodination
This protocol is adapted from a highly efficient, environmentally friendly method demonstrated to be effective for imidazo[1,2-a]pyridines bearing electron-withdrawing groups.[1][4]
Materials:
-
Imidazo[1,2-a]pyridine-8-carbonitrile (1.0 eq)
-
Molecular Iodine (I₂) (0.6 eq)
-
tert-Butyl hydroperoxide (TBHP, 70% in H₂O) (2.0 eq)
-
Ethanol (EtOH)
-
Schlenk tube or thick-walled reaction vial
-
Ultrasonic bath
Procedure:
-
Reaction Setup: To a Schlenk tube, add imidazo[1,2-a]pyridine-8-carbonitrile (e.g., 0.20 mmol, 1.0 eq) and molecular iodine (e.g., 0.12 mmol, 0.6 eq).
-
Solvent and Reagent Addition: Add ethanol (e.g., 2.0 mL) to the tube, followed by the aqueous solution of TBHP (e.g., 0.40 mmol, 2.0 eq).
-
Ultrasonication: Seal the tube and place it in an ultrasonic bath. Irradiate the reaction mixture for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding 10 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure 3-iodo-imidazo[1,2-a]pyridine-8-carbonitrile.
References
- 1. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C-H Functionalization Mediated by tert-Butyl Hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Preventing dehalogenation of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile during reactions
Welcome to the technical support center for researchers working with 3-iodoimidazo[1,2-a]pyridine-8-carbonitrile. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction: dehalogenation. As drug development professionals know, imidazo[1,2-a]pyridine is a privileged scaffold in medicinal chemistry, and successful functionalization is key to discovery. This resource synthesizes field-proven insights and mechanistic understanding to help you maximize your reaction yields and minimize impurities.
Troubleshooting Guide: Diagnosis and Corrective Actions
This section addresses specific issues you may encounter during your experiments. The advice provided is based on established principles of organometallic chemistry and cross-coupling reactions.
Q1: I'm observing a significant amount of the dehalogenated byproduct, imidazo[1,2-a]pyridine-8-carbonitrile, in my Suzuki-Miyaura coupling. What's going wrong?
This is the most frequently reported issue. The appearance of the hydrodehalogenated byproduct points directly to a competing reaction pathway that outpaces your desired C-C bond formation.[1][2]
Core Problem: The primary mechanistic culprit is the formation of a palladium-hydride (Pd-H) species.[1][3] This highly reactive intermediate can reductively eliminate with your palladium-bound imidazopyridine before the boronic acid has a chance to transmetalate, leading to the undesired Ar-H product.
Likely Causes & Solutions:
-
Suboptimal Ligand Choice: Your phosphine ligand is the single most critical variable. If the desired reductive elimination of the coupled product is slow, the dehalogenation side reaction becomes dominant.[4]
-
Solution: Switch to bulky, electron-rich biaryl phosphine ligands. These ligands are designed to accelerate the rate-limiting reductive elimination step, favoring the desired product. Ligands like SPhos, XPhos, or RuPhos are excellent starting points.[1][4] N-heterocyclic carbene (NHC) ligands are also highly effective at preventing this side reaction.[5][6]
-
-
Inappropriate Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can promote the formation of Pd-H species. While some studies on imidazopyridines have found success with strong bases in specific solvents like DME, these are often a primary cause of dehalogenation.[7][8][9]
-
Solution: Screen weaker inorganic bases. Potassium phosphate (K₃PO₄) is often the optimal choice as it is generally less prone to generating hydride intermediates. Other alternatives include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[1]
-
-
Problematic Solvent: Protic solvents (e.g., alcohols) or even residual water can act as a hydride source.[1][2][10] While Suzuki reactions often require some water, excessive amounts can be detrimental. Solvents like DMF have also been implicated in proto-dehalogenation pathways.[11][12]
-
Elevated Temperature: Higher temperatures can sometimes accelerate the rate of dehalogenation more than the desired coupling.[4]
-
Solution: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). This can tip the kinetic balance in favor of the desired cross-coupling product.
-
Q2: My Sonogashira coupling is also plagued by dehalogenation. Are the troubleshooting steps the same?
Yes, the fundamental principles are very similar, as the dehalogenation still proceeds through a Pd-H intermediate. However, the Sonogashira reaction has its own unique variables to consider.
Core Problem: Competition exists between the desired C(sp²)-C(sp) bond formation and the undesired hydrodehalogenation. The presence of an amine base and a copper(I) co-catalyst adds layers of complexity.
Likely Causes & Solutions:
-
Copper Co-catalyst: While traditional Sonogashira protocols use a copper co-catalyst, this can sometimes lead to side reactions, including alkyne homocoupling (Glaser coupling).
-
Base and Ligand Selection: The amine base (e.g., triethylamine, diisopropylamine) is a crucial component but can also contribute to side reactions.
-
Solution: As with Suzuki coupling, employing bulky, electron-rich phosphine ligands can accelerate the desired catalytic cycle.[15] The choice of base is also critical; ensure it is anhydrous and high purity.
-
-
Reaction Conditions: Sonogashira reactions can often be performed under milder conditions than other cross-couplings.[16]
-
Solution: Run the reaction at the lowest temperature that affords a reasonable conversion rate. Room temperature is often feasible for reactive halides like aryl iodides.[16]
-
Q3: I am attempting a Buchwald-Hartwig amination and observing significant deiodination. How can I favor C-N bond formation?
Dehalogenation is a well-documented competitive pathway in Buchwald-Hartwig aminations.[17] Success in this reaction is almost entirely dependent on using a state-of-the-art catalyst system.
Core Problem: The kinetics of C-N reductive elimination must be significantly faster than the hydrodehalogenation pathway. This is achieved by tailoring the ligand environment around the palladium center.
Likely Causes & Solutions:
-
Outdated Ligand Systems: First-generation phosphine ligands (e.g., PPh₃, P(o-tol)₃) are often ineffective for challenging substrates and are highly prone to promoting dehalogenation.
-
Solution: Employ modern, sterically hindered biaryl phosphine ligands. The Buchwald and Hartwig groups have developed generations of ligands specifically to overcome these challenges.[18][19] Ligands such as XPhos, and the Josiphos family are designed to promote rapid C-N reductive elimination from the palladium center, minimizing the lifetime of intermediates that could lead to dehalogenation.[4][19]
-
-
Incorrect Base/Substrate Pairing: The choice of base is critical and depends on the pKa of the amine coupling partner. A base that is too weak will not deprotonate the amine effectively, stalling the catalytic cycle. A base that is too strong or poorly matched can promote side reactions.
Frequently Asked Questions (FAQs)
Why is this compound so prone to dehalogenation?
Several electronic and structural factors converge to make this substrate susceptible to dehalogenation:
-
Halide Reactivity: The C-I bond is the weakest carbon-halogen bond, making aryl iodides the most reactive electrophiles in oxidative addition. This high reactivity also makes them the most prone to undesired side reactions like dehalogenation, following the general trend I > Br > Cl.[1]
-
Heterocyclic Nature: N-heterocyclic halides are often more susceptible to dehalogenation than their simple aryl halide counterparts.[1] The nitrogen atoms can influence the electronic properties of the ring and potentially coordinate to the palladium center, altering the reaction pathways.
-
Electron-Deficient Ring: The presence of the electron-withdrawing nitrile group at the 8-position, combined with the pyridine ring nitrogen, makes the imidazo[1,2-a]pyridine core electron-deficient. This generally increases its reactivity in the oxidative addition step but can also enhance its susceptibility to competing reductive pathways.
Can you illustrate the competing reaction pathways?
Certainly. The key branch point in the catalytic cycle occurs after the oxidative addition of your imidazopyridine to the Pd(0) catalyst. From the resulting Ar-Pd(II)-I intermediate, two main pathways diverge.
Caption: Competing pathways after oxidative addition.
What general 'best practices' should I follow to minimize dehalogenation from the outset?
-
Ensure High Purity of Reagents: Use freshly purified starting materials and high-purity, anhydrous solvents.
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen and moisture by using standard Schlenk or glovebox techniques. Degas all solvents thoroughly before use.
-
Perform Catalyst/Ligand Screening: Do not assume a single "universal" catalyst will work. For challenging substrates, screening a small panel of modern, bulky phosphine ligands is essential. Outdated catalysts like Pd(PPh₃)₄ are often poor choices for these systems.[11]
-
Monitor Reaction Progress: Use TLC or LC-MS to track the reaction. Pushing the reaction for an extended time after the starting material is consumed can often lead to an increase in byproduct formation.
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily forms the active Pd(0) species in situ. |
| Ligand | SPhos or XPhos (L:Pd ratio 2:1) | Bulky, electron-rich ligand to accelerate reductive elimination.[1] |
| Base | K₃PO₄ (3 equivalents) | Mild inorganic base, less prone to forming Pd-H species.[1] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic solvent to minimize hydride sources.[11] |
| Temperature | 80-100 °C | Start with moderate temperature to disfavor dehalogenation.[4] |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst degradation and side reactions. |
Troubleshooting Workflow
If you are observing significant dehalogenation, follow this logical workflow to diagnose and solve the issue.
Caption: A decision tree for troubleshooting dehalogenation.
Experimental Protocol: General Procedure for a Dehalogenation-Resistant Suzuki-Miyaura Coupling
This protocol incorporates best practices to serve as a robust starting point for your optimizations.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
-
Catalyst Addition:
-
In a separate vial, weigh out the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Add the catalyst and ligand solids to the Schlenk flask containing the other reagents.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is typically done by evacuating the flask under vacuum and backfilling with inert gas, repeated three times.
-
-
Solvent Addition:
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe to the desired concentration (typically 0.1 M).
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Check for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
-
-
Work-up and Purification:
-
Upon completion (as determined by monitoring), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 8. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - Lookchem [lookchem.com]
- 9. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. research.rug.nl [research.rug.nl]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Challenging Cross-Coupling Reactions with 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are leveraging this valuable heterocyclic scaffold. Here, we move beyond generic protocols to provide in-depth, field-proven insights into catalyst selection and reaction optimization, structured in a practical, problem-solving format.
Section 1: Foundational Principles - Why is this a "Challenging" Substrate?
The synthetic utility of the imidazo[1,2-a]pyridine core is often tempered by challenges in functionalization via cross-coupling. The this compound substrate presents a unique combination of electronic and steric factors that demand careful consideration in catalyst system design.
-
Inherent Nucleophilicity and Coordinating Ability: The imidazo[1,2-a]pyridine ring system is electron-rich and contains two nitrogen atoms (at N1 and N7) that can act as Lewis bases. These sites can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of off-cycle, inactive complexes. This is a primary cause of low reactivity.[1]
-
Strong Electron-Withdrawing Group (EWG): The nitrile group at the C8 position is a potent EWG. This significantly modulates the electronic properties of the heterocyclic core, influencing the ease of oxidative addition at the C3-Iodo bond.
-
Steric Hindrance: While the C3 position is generally accessible, bulky substituents on the coupling partner can introduce steric challenges that may hinder the transmetalation or reductive elimination steps of the catalytic cycle.
Section 2: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial queries. For more detailed troubleshooting, please refer to Section 3.
Q1: What is the best "first-pass" catalyst system for a Suzuki-Miyaura coupling with this substrate? A: For a general starting point, we recommend a palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand. A reliable combination is [Pd(OAc)₂] with a ligand like SPhos or XPhos, or using a pre-formed catalyst like [Pd(XPhos) G3]. Use a moderately strong inorganic base like K₂CO₃ or K₃PO₄ in a solvent system such as 1,4-dioxane/water.[1]
Q2: I'm seeing low to no conversion in my Buchwald-Hartwig amination. What's the most likely culprit? A: Low conversion in C-N couplings with this substrate is often due to catalyst inhibition by either the amine coupling partner or the substrate itself. The choice of base is also critical. Switch to a stronger, non-nucleophilic base like NaOt-Bu or LHMDS.[2] Concurrently, employ a highly active catalyst system, such as a G3 or G4 Buchwald precatalyst, which is designed to resist deactivation.[3]
Q3: My Sonogashira reaction is yielding significant alkyne homocoupling (Glaser coupling). How can I minimize this? A: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, often exacerbated by the presence of oxygen and the copper(I) co-catalyst.[4] First, ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Nitrogen or Argon). If the problem persists, consider a "copper-free" Sonogashira protocol. These often use a higher palladium loading and a hindered amine base like diisopropylethylamine (DIPEA) or piperidine.[5][6]
Q4: My reaction mixture turns black, and I'm getting palladium metal crashing out. What does this mean? A: The formation of palladium black is a visual indicator of catalyst decomposition. This occurs when the Pd(0) active species agglomerates and falls out of the catalytic cycle. It is frequently caused by ligands that are not sterically bulky enough to protect the metal center or by reaction temperatures that are too high. The solution is to switch to a more sterically demanding ligand (e.g., from PPh₃ to a Buchwald-type ligand) and/or lower the reaction temperature.[7]
Section 3: Detailed Troubleshooting Guides by Reaction Type
3.1 Suzuki-Miyaura Coupling (C-C Bond Formation)
Problem: Low Yield or Stalled Reaction
| Potential Cause | Scientific Rationale & Troubleshooting Action |
| 1. Inadequate Catalyst Activity / Ligand Choice | The oxidative addition of the C-I bond is generally facile, but the subsequent steps (transmetalation, reductive elimination) can be slow. The nitrogen atoms of the imidazopyridine can inhibit "standard" catalysts like Pd(PPh₃)₄. Solution: Employ a modern catalyst system designed for challenging substrates. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They accelerate reductive elimination and their steric bulk helps prevent catalyst dimerization and inhibition.[1] Consider using commercially available, air-stable precatalysts (e.g., XPhos Pd G3) for improved consistency. |
| 2. Incorrect Base or Solvent | The base plays a crucial role in activating the boronic acid for transmetalation. A base that is too weak will result in a slow or stalled reaction. The solvent must be capable of dissolving both the organic and inorganic components. Solution: For many boronic acids, K₂CO₃ or K₃PO₄ are effective. For more challenging couplings, a stronger base like Cs₂CO₃ may be required.[8] A mixture of an ethereal solvent (1,4-Dioxane, DME, THF) with water (e.g., 4:1 v/v) is a standard starting point that facilitates dissolution of the base and boronic acid salt.[9][10] |
| 3. Boronic Acid Decomposition | Boronic acids, particularly heteroaryl boronic acids, can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or form inactive trimeric boroxines, especially under heating. Solution: Use fresh, high-purity boronic acid. If instability is suspected, consider using the corresponding pinacol boronate ester (Bpin), which is significantly more stable. When using Bpin esters, a stronger base such as K₃PO₄ is typically required. |
Problem: Significant Side Product Formation
| Side Product | Cause & Troubleshooting Action |
| Protodeiodination | The C3-I bond is replaced by a C-H bond, resulting in imidazo[1,2-a]pyridine-8-carbonitrile. This is often caused by trace moisture reacting with the Pd-H species formed during side reactions. Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry the inorganic base under vacuum before use. |
| Homocoupling (Biaryl) | The boronic acid couples with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle. Solution: Thoroughly degas the reaction mixture before heating. Use techniques like freeze-pump-thaw (3 cycles) or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[11] |
3.2 Buchwald-Hartwig Amination (C-N Bond Formation)
Problem: Low Yield or No Reaction
| Potential Cause | Scientific Rationale & Troubleshooting Action |
| 1. Catalyst Inhibition | This is the most common failure mode. Both the substrate and the amine coupling partner can poison the catalyst. Primary amines and anilines are particularly problematic. Solution: Use a catalyst system specifically designed for aminations. Bulky ligands like Josiphos, BrettPhos, or tBuXPhos are highly effective.[12] The use of pre-formed palladium precatalysts (e.g., BrettPhos Pd G4) is strongly recommended as they are highly active and can overcome substrate inhibition.[3] A higher catalyst loading (2-5 mol %) may be necessary. |
| 2. Inappropriate Base | The base must be strong enough to deprotonate the amine (or the N-Pd complex) to form the palladium-amido intermediate, but it should not be nucleophilic enough to cause side reactions.[2] Solution: Strong, sterically hindered bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[2] Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option. Avoid weaker bases like K₂CO₃. |
3.3 Sonogashira Coupling (C-C Alkyne Formation)
Problem: Low Yield or Complex Mixture
| Potential Cause | Scientific Rationale & Troubleshooting Action |
| 1. Alkyne Homocoupling | As mentioned in the FAQ, this copper-mediated side reaction (Glaser coupling) is prevalent, especially if oxygen is present.[4] Solution: Rigorous degassing is critical. If homocoupling remains a problem, switch to a copper-free protocol. A typical system involves a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and an amine that serves as both the base and solvent, such as piperidine or triethylamine.[5][6] |
| 2. Catalyst Deactivation | The standard Pd/Cu system can be sensitive. The formation of inactive palladium or copper species can stall the reaction. Solution: Ensure the quality of the copper(I) source (CuI should be off-white, not green/brown). Sometimes, the addition of a ligand for the copper, like an N-heterocyclic carbene (NHC), can stabilize the catalytic species.[13] |
Section 4: General Experimental Protocols & Workflow
This section provides a robust, validated starting point for a Suzuki-Miyaura coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the inorganic base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 2 mol %) and the phosphine ligand (e.g., SPhos, 4.4 mol %). Add these to the reaction vial. Alternatively, add the pre-formed catalyst (e.g., SPhos Pd G3, 2 mol %).
-
Inerting the System: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the starting material.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir vigorously for the specified time (monitor by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 5: Catalyst & Ligand Selection Guide
The following table provides recommended starting conditions for various cross-coupling reactions. Optimization will likely be required.
| Reaction Type | Recommended Pd Source | Recommended Ligand | Recommended Base | Typical Solvent(s) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ or XPhos Pd G3 | XPhos, SPhos, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, DME, Toluene | Use boronate esters for unstable boronic acids. Rigorous degassing is key.[1][9] |
| Buchwald-Hartwig Amination | BrettPhos Pd G3/G4 | BrettPhos, tBuXPhos | NaOt-Bu, LHMDS | Toluene, 1,4-Dioxane, CPME | Base choice is critical. Use of pre-catalysts is highly advised to overcome inhibition.[2][3][12] |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Triethylamine (Et₃N), Piperidine | Et₃N, THF, DMF | Copper-free conditions often give cleaner reactions by avoiding Glaser homocoupling.[5][6] |
| Heck | Pd(OAc)₂ | P(o-tol)₃, P(t-Bu)₃ | K₂CO₃, Et₃N | DMF, NMP, Acetonitrile | The Heck reaction can be viable but may require higher temperatures. Ensure the alkene is electron-deficient for best results.[14][15] |
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - Lookchem [lookchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
Technical Support Center: Scale-up Synthesis of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
Welcome to the Technical Support Center for the synthesis of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab to pilot plant or manufacturing scale. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure a robust, safe, and efficient process.
Introduction to the Synthetic Challenge
The 3-Iodoimidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and the 8-carbonitrile substituent introduces specific electronic properties that can be both advantageous for the final molecule's activity and challenging for its synthesis. The primary route to this target molecule involves the cyclization of an appropriately substituted 2-aminopyridine to form the imidazo[1,2-a]pyridine-8-carbonitrile core, followed by a regioselective iodination at the C3 position. While seemingly straightforward on a lab scale, scaling up this process introduces significant hurdles related to reaction control, impurity profiles, and product isolation.
This guide will focus on the critical C3-iodination step, as it is often the most problematic stage in the synthesis of such compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the C3-iodination of imidazo[1,2-a]pyridines?
A1: The most common and scalable method for the C3-iodination of imidazo[1,2-a]pyridines is the use of molecular iodine (I₂) in the presence of an oxidizing agent. A particularly effective and environmentally conscious choice is tert-butyl hydroperoxide (TBHP) as the oxidant.[1] This system avoids the use of heavy metal oxidants and often proceeds with high regioselectivity for the C3 position.
Q2: How does the 8-carbonitrile group affect the C3-iodination reaction?
A2: The 8-carbonitrile group is a strong electron-withdrawing group. This deactivates the pyridine ring towards electrophilic substitution. However, the C3 position of the imidazo[1,2-a]pyridine ring system is highly activated towards electrophilic attack due to the lone pair of electrons on the imidazole nitrogen. Therefore, even with the deactivating 8-carbonitrile group, the C3-iodination is generally facile. The primary influence of the nitrile group will be on the solubility of the starting material and product, which can impact reaction kinetics and purification.
Q3: What are the primary safety concerns when scaling up this iodination reaction?
A3: The primary safety concerns are:
-
Thermal Runaway: The reaction of iodine with an oxidizing agent can be exothermic. On a large scale, inefficient heat dissipation can lead to a thermal runaway.
-
Iodine Vapor: Iodine sublimes and its vapors are corrosive and toxic.[2] Proper containment and ventilation are crucial.
-
Oxidizing Agents: Oxidizing agents like TBHP can be explosive, especially in the presence of impurities or at elevated temperatures. Always handle with care and follow recommended procedures.
-
Solvent Choice: Chlorinated solvents, while sometimes effective, should be avoided on a large scale due to environmental and safety concerns.[3]
Q4: What are the typical byproducts in this reaction?
A4: The most common byproducts are:
-
Di-iodinated species: Although the C3 position is highly favored, small amounts of di-iodinated products can form, especially if the reaction is not carefully controlled.
-
Oxidized impurities: The oxidizing agent can potentially oxidize the starting material or product at other positions, though this is less common for the imidazo[1,2-a]pyridine core.
-
Unreacted starting material: Incomplete conversion is a common issue that complicates purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or no conversion to the 3-iodo product | 1. Insufficient activation of iodine. 2. Low reaction temperature. 3. Poor solubility of starting material. | 1. Ensure proper stoichiometry of the oxidizing agent (e.g., TBHP). A slight excess of the oxidant is often necessary to drive the reaction to completion. 2. Gradually increase the reaction temperature. Monitor the reaction progress by in-process control (IPC) such as TLC or HPLC. Be cautious of potential exotherms. 3. Consider a co-solvent system. If the starting material has poor solubility in the primary solvent, adding a co-solvent can improve reaction kinetics. |
| Formation of di-iodinated byproducts | 1. Excess of iodinating agent. 2. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount or slight excess of molecular iodine. Over-iodination is a common issue with highly activated aromatic systems. 2. Optimize reaction temperature and time. Lowering the temperature and monitoring the reaction to stop it once the starting material is consumed can minimize the formation of di-iodinated species. |
| Difficult purification and isolation | 1. Poor crystallinity of the product. 2. Similar polarity of the product and byproducts. 3. Product instability on silica gel. | 1. Screen for suitable recrystallization solvents. A systematic approach to solvent screening is crucial for obtaining a crystalline product. 2. Employ alternative purification techniques. If chromatography is challenging, consider techniques like trituration or crystallization from a different solvent system. 3. Test product stability on different stationary phases. Some iodo-compounds can be unstable on silica gel.[4] Consider using alumina or a different grade of silica. |
| Dark coloration of the reaction mixture | Formation of iodine complexes or degradation products. | This is often normal for iodination reactions. However, a very dark or tarry appearance could indicate decomposition. Ensure the reaction is performed under an inert atmosphere if the substrate is sensitive to oxidation. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound (Illustrative)
This protocol is based on a general method for the C3-iodination of substituted imidazo[1,2-a]pyridines and should be optimized for the specific substrate.[1]
Materials:
-
Imidazo[1,2-a]pyridine-8-carbonitrile (1 equivalent)
-
Molecular Iodine (I₂) (1.1 equivalents)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in water) (2 equivalents)
-
Ethanol (or other suitable solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add imidazo[1,2-a]pyridine-8-carbonitrile and ethanol.
-
Stir the mixture until the starting material is fully dissolved.
-
Add molecular iodine to the solution.
-
Slowly add TBHP dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Scale-Up Considerations and Recommendations
Scaling up the synthesis requires careful attention to process safety and control.
| Parameter | Recommendation & Rationale |
| Reagent Addition | Add the TBHP solution subsurface via a dosing pump over an extended period. This allows for better control of the reaction exotherm and minimizes local concentration gradients. |
| Temperature Control | Use a reactor with a jacketed cooling system and an overhead stirrer. Monitor the internal temperature of the reactor throughout the addition of the oxidant. |
| Mixing | Ensure efficient mixing to maintain a homogeneous reaction mixture and prevent localized "hot spots." The choice of impeller and stirring speed should be evaluated. |
| Work-up | The quench with sodium thiosulfate can also be exothermic. Add the quenching solution slowly and with efficient cooling. |
| Product Isolation | Recrystallization is generally preferred over chromatography for large-scale purification due to cost and efficiency. A robust crystallization process should be developed with well-defined parameters for cooling rate, seeding, and aging time. |
Visualizations
Workflow for Scale-Up Synthesis and Troubleshooting
Caption: A workflow diagram for the scale-up synthesis with integrated troubleshooting loops.
Decision Tree for Purification Strategy
Caption: A decision tree to guide the purification strategy for the final product.
References
Technical Support Center: Impurity Characterization in 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile Synthesis
Introduction:
Welcome to the technical support guide for the synthesis and impurity characterization of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile. This molecule is a key building block in pharmaceutical research and development, where understanding and controlling impurities is not just a matter of process efficiency, but a critical requirement for regulatory approval and ensuring drug safety. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at a level of 0.10% or greater[1]. This guide is designed for researchers, medicinal chemists, and process development scientists, providing expert-driven troubleshooting advice and in-depth analytical protocols to confidently identify and manage impurities encountered during this specific synthesis.
Section 1: The Synthetic Landscape
The most common and direct route to this compound involves a two-step process. First, a cyclocondensation reaction between 2-amino-3-cyanopyridine and chloroacetaldehyde forms the imidazo[1,2-a]pyridine-8-carbonitrile core. This intermediate is then subjected to regioselective electrophilic iodination, typically using N-Iodosuccinimide (NIS), which preferentially targets the electron-rich C3 position of the imidazole ring[2][3].
Understanding this pathway is the first step in troubleshooting, as impurities can arise from unreacted starting materials, byproducts of reagents, or undesired side reactions at either stage.
Section 2: Troubleshooting and FAQs - Your Questions Answered
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My TLC/HPLC shows a new spot/peak close to my product's retention time after the iodination step. What could it be?
Answer: This is a frequent observation and often points to the formation of one or more isomers. The C3 position is the most electronically activated site for electrophilic substitution on the imidazo[1,2-a]pyridine ring, but minor substitution at other positions can occur, leading to regioisomeric impurities that have very similar polarities.
Plausible Causes & Identification Strategy:
-
Regioisomeric Iodination: While C3 is favored, trace amounts of C5-iodo, C6-iodo, or C7-iodo isomers can form. These isomers will have the same mass as your product but different retention times and distinct NMR spectra.
-
Di-iodination: If an excess of NIS is used or if the reaction is prolonged, a second iodine atom can be added, most likely at one of the other activated positions on the pyridine ring. This impurity will have a significantly higher mass (M+126).
-
Unreacted Starting Material: The precursor, imidazo[1,2-a]pyridine-8-carbonitrile, may not have fully reacted. This will appear as a more polar spot on TLC.
The table below summarizes the most likely impurities.
| Impurity Type | Structure | Chemical Name | Molecular Weight ( g/mol ) | Key Analytical Signature |
| Starting Material | Imidazo[1,2-a]pyridine-8-carbonitrile | 143.14 | M+H = 144.1 | Absence of Iodine isotope pattern in MS. |
| Product | This compound | 269.04 | M+H = 269.9 | Target Molecule |
| Regioisomer | 5-Iodoimidazo[1,2-a]pyridine-8-carbonitrile | 269.04 | M+H = 269.9 | Different NMR chemical shifts and coupling patterns for aromatic protons. |
| Over-reaction | 3,X-Diiodoimidazo[1,2-a]pyridine-8-carbonitrile | 394.94 | M+H = 395.8 | Mass is 126 units higher than the product. |
| Reagent Byproduct | Succinimide | 99.08 | M+H = 100.1 | Highly polar, water-soluble. Usually removed during workup. |
| Hydrolysis Product | 3-Iodoimidazo[1,2-a]pyridine-8-carboxamide | 287.05 | M+H = 288.0 | Mass is 18 units higher; distinct amide peaks in IR and NMR. |
Q2: I've isolated an impurity with the correct mass for an iodo-isomer, but I can't determine the iodine's position. How can I definitively identify the regioisomer?
Answer: Distinguishing between iodo-regioisomers is a classic challenge that requires advanced NMR spectroscopy, specifically 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation).
The Causality: The protons on the pyridine ring (H5, H6, H7) have distinct chemical shifts and coupling patterns. The introduction of a bulky, electron-withdrawing iodine atom significantly perturbs the electronic environment, causing predictable changes in the NMR spectrum. However, for an unambiguous assignment, you must establish long-range correlations.
Step-by-Step Protocol for Isomer Identification:
-
Acquire High-Resolution Spectra: Obtain high-quality ¹H, ¹³C, and COSY spectra.
-
Assign Known Protons: In the imidazo[1,2-a]pyridine system, H5 is typically the most downfield proton on the pyridine ring, appearing as a doublet. H2 is a singlet in the imidazole portion.
-
Run an HMBC Experiment: This is the crucial step. The HMBC experiment shows correlations between protons and carbons that are 2 or 3 bonds away.
-
For the desired 3-Iodo product: You will not see a proton at the C3 position. You should be able to see a correlation from the H2 proton to the C3 carbon (which will be shifted upfield due to the iodine) and to the C8a bridgehead carbon.
-
To confirm the 8-CN position: Look for a 3-bond correlation from the H7 proton to the C8-CN carbon.
-
To identify a C5-Iodo isomer: The characteristic downfield doublet for H5 will be absent. You would instead see correlations from H6 and H7 to the now-iodinated C5.
-
-
Utilize NOESY (optional but powerful): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations. For example, a correlation between H2 and H5 is not possible, but a correlation between H5 and H6 would be expected, helping to piece together the proton assignments on the pyridine ring.
Q3: My mass spectrum shows a peak at M+18. What is the likely cause and how can I prevent it?
Answer: A peak at M+18 (e.g., m/z 288 for the target compound) is a strong indicator of hydrolysis of the nitrile (-CN) group to a primary amide (-CONH₂).
Plausible Causes & Prevention:
-
Presence of Water: The most common cause is adventitious water in your reaction solvent (DMF) or exposure to moisture during the workup. N-Iodosuccinimide can react with water to form species that may promote hydrolysis, especially if the reaction is heated.
-
Acidic or Basic Contamination: Trace amounts of acid or base can catalyze the hydrolysis of the nitrile.
Preventative Measures:
-
Use Anhydrous Solvents: Ensure your DMF is freshly dried and stored over molecular sieves.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.
-
Controlled Workup: Perform the aqueous workup using cooled, deionized water and minimize the time the product is in the aqueous phase. Avoid strongly acidic or basic conditions during extraction.
Confirmation: The presence of an amide can be confirmed by:
-
FTIR Spectroscopy: Look for characteristic N-H stretches (~3200-3400 cm⁻¹) and a C=O stretch (~1660 cm⁻¹).
-
¹H NMR: Two broad singlets corresponding to the -NH₂ protons will be visible, which will exchange upon adding a drop of D₂O to the NMR tube.
Section 3: Protocols for Impurity Identification Workflow
A systematic approach is essential for confident impurity identification. The following workflow and protocols are industry-standard methodologies.
Protocol 3.1: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 5 µL
-
Rationale: This gradient method provides good separation for the non-polar product and potential isomers from the more polar starting materials and reagent byproducts. Formic acid is a volatile modifier compatible with mass spectrometry.
Protocol 3.2: Structure Elucidation by LC-MS/MS
-
Objective: To determine the fragmentation pattern of an isolated impurity to support structural hypotheses.
-
Methodology:
-
Infuse the isolated impurity fraction (dissolved in 50:50 Acetonitrile:Water) into an ESI-MS/MS instrument (e.g., a Q-TOF or Orbitrap).
-
Acquire a full scan MS spectrum to confirm the parent mass (M+H)⁺.
-
Select the parent ion for collision-induced dissociation (CID).
-
Acquire the MS/MS spectrum at varying collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation cascade.
-
-
Expected Fragmentation: For iodo-imidazo[1,2-a]pyridines, a key fragmentation is often the homolytic cleavage of the C-I bond, resulting in a loss of 127 Da (I• radical)[4]. Another common pathway is the fragmentation of the pyridine ring. Comparing the fragmentation of your impurity to that of the main product can reveal subtle structural differences.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile under acidic or basic conditions
Welcome to the technical support guide for 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile (Catalog No. 885276-26-6). This document is intended for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. The unique electronic properties of the imidazo[1,2-a]pyridine core, combined with the synthetically valuable iodo and carbonitrile functional groups, make this compound a powerful intermediate.[1][2][3] However, these same features can present stability challenges under certain reaction conditions.
This guide provides in-depth troubleshooting advice, experimental protocols, and mechanistic insights to help you navigate the stability issues of this reagent, ensuring the success and reproducibility of your experiments.
Core Chemical Vulnerabilities: Understanding the "Why"
Before troubleshooting, it's crucial to understand the inherent chemical properties of the molecule that contribute to its instability. There are two primary sites of reactivity to consider:
-
The Imidazo[1,2-a]pyridine Ring System: This fused heterocyclic system is electron-rich, particularly at the C-3 position where the iodine is located. The pyridine nitrogen is basic and susceptible to protonation under acidic conditions. While the core is found in many stable pharmaceutical compounds, strong acids or bases, particularly at elevated temperatures, can lead to decomposition.[4][5]
-
The 8-Carbonitrile Group: The nitrile group is a well-known precursor to amides and carboxylic acids via hydrolysis.[6] This transformation can occur under both strongly acidic and strongly basic conditions, often accelerated by heat.[7][8][9] This is frequently an undesired side reaction that consumes starting material and complicates purification.
Our goal is to find the experimental "sweet spot" that allows for the desired chemical transformation (e.g., cross-coupling at the C-3 iodo position) while minimizing or eliminating degradation of the core and hydrolysis of the nitrile.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered in the lab.
SECTION 1: Issues Under Acidic Conditions
Question 1: I'm attempting a reaction using a strong acid catalyst (e.g., conc. HCl, H₂SO₄) and observing a complex mixture of products with low yield of my desired compound. What is happening?
Answer: You are likely observing degradation of the imidazo[1,2-a]pyridine core itself. The primary issue with strong acids is the protonation of the pyridine nitrogen. This protonation draws electron density out of the fused ring system, potentially making it more susceptible to nucleophilic attack by water or other species in your reaction mixture, or leading to other rearrangement and decomposition pathways.
Causality:
-
Protonation: The initial step is the protonation of the most basic nitrogen atom in the ring system.
-
Activation & Degradation: This protonated intermediate is more reactive and can undergo ring-opening or other irreversible decomposition reactions, especially when heated.
Recommendations:
-
Avoid Strong Mineral Acids: Whenever possible, avoid using concentrated HCl, H₂SO₄, or other strong mineral acids, especially at elevated temperatures.
-
Use Weaker Organic Acids: Consider using milder acids like acetic acid (AcOH) or trifluoroacetic acid (TFA) in stoichiometric amounts rather than as a solvent.
-
Lewis Acids: In some cases, a Lewis acid (e.g., Sc(OTf)₃, BF₃·OEt₂) might promote the desired reaction without causing the same degree of heterocyclic degradation as Brønsted acids.[10]
-
Temperature Control: If an acid is necessary, run the reaction at the lowest possible temperature to minimize the rate of decomposition.
Question 2: I've noticed a new, more polar spot on my TLC plate and mass spectrometry suggests the addition of water to my molecule. Is the nitrile group hydrolyzing?
Answer: Yes, this is a classic sign of nitrile hydrolysis. Under acidic conditions and in the presence of water, the nitrile group can be converted first to an amide and then to a carboxylic acid.[6][7][9]
Causality (Acid-Catalyzed Hydrolysis):
-
Nitrile Protonation: The acid protonates the nitrogen of the nitrile, making the carbon atom significantly more electrophilic.[6][7]
-
Nucleophilic Attack: A water molecule (even trace amounts in your solvent) attacks the activated nitrile carbon.
-
Tautomerization: The intermediate undergoes tautomerization to form the more stable amide.
-
Further Hydrolysis: Under forcing conditions (heat, high acid concentration), the amide can be further hydrolyzed to the corresponding carboxylic acid.[7]
Recommendations:
-
Use Anhydrous Conditions: Ensure your solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Limit Water: If your reaction requires an aqueous workup, perform it quickly and with cooled solutions to minimize contact time with the aqueous acid.
-
Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent over-reaction and hydrolysis of the product.
SECTION 2: Issues Under Basic Conditions
Question 1: I am running a Suzuki or other palladium-catalyzed cross-coupling reaction and see significant decomposition of my starting material, even before the coupling product forms. Is my base too strong?
Answer: This is a very common issue. While cross-coupling reactions require a base, strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium tert-butoxide (KOtBu) can degrade the this compound scaffold, especially with heating.[1][4]
Causality:
-
Nitrile Hydrolysis: Strong nucleophilic bases like hydroxide (OH⁻) can directly attack the electrophilic carbon of the nitrile group, initiating hydrolysis to the amide and then the carboxylate.[7][8][9] This is often faster and more prevalent than with acid catalysis.
-
Ring Instability: While less common than under acidic conditions, the electron-rich imidazopyridine ring can be sensitive to very strong bases, potentially leading to undesired side reactions or decomposition.
Recommendations:
-
Choose a Milder Base: The key to success is using a base that is strong enough to facilitate the catalytic cycle but not so strong that it causes rapid substrate degradation. Inorganic carbonates are often the best choice.
-
Excellent Choices: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃).
-
Good Alternatives: Potassium phosphate (K₃PO₄).
-
-
Avoid Hydroxide Bases: Do not use NaOH or KOH for these substrates in cross-coupling reactions.
-
Screen Solvents: The choice of solvent can influence the outcome. Aprotic polar solvents like DME or dioxane are often used. A mixture of an organic solvent (like toluene or DME) with an aqueous solution of the carbonate base is a standard and effective system.[4]
Question 2: My main side-product is the 8-carboxylic acid derivative. How can I prevent this hydrolysis during my base-mediated reaction?
Answer: This is a clear indication that base-catalyzed nitrile hydrolysis is the primary degradation pathway. The strategy is to minimize the effective concentration and reactivity of the hydroxide ion.
Causality (Base-Catalyzed Hydrolysis):
-
Hydroxide Attack: The hydroxide anion (OH⁻) directly attacks the nitrile carbon.
-
Protonation: The resulting intermediate is protonated by water to form an imidic acid.
-
Tautomerization: The imidic acid tautomerizes to the amide.
-
Further Hydrolysis: The amide is then hydrolyzed by the base to the carboxylate salt.[7][11]
Recommendations:
-
Strictly Anhydrous Conditions (if possible): If your reaction can be run under non-aqueous conditions (e.g., using a base like K₃PO₄ in anhydrous dioxane), this will significantly suppress the hydrolysis pathway.
-
Lower Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. For Suzuki couplings, this is often in the 75-90 °C range. Avoid high-reflux temperatures if possible.
-
Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed. The longer the exposure to basic conditions and heat, the more hydrolysis will occur.
Data Summary: Reagent & Condition Compatibility
For quick reference, this table summarizes generally compatible and incompatible conditions for reactions involving this compound.
| Condition Type | Compatible / Recommended | Incompatible / Use with Caution |
| Bases | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, DIPEA | NaOH, KOH, LiOH, KOtBu, NaH, LDA |
| Acids | AcOH, TFA (stoichiometric), Lewis Acids | Concentrated HCl, H₂SO₄, H₃PO₄ (especially heated) |
| Solvents | Dioxane, Toluene, DME, DMF, CH₃CN | Protic solvents (if water is an issue) |
| Temperature | 0 °C to 90 °C | > 100 °C (prolonged heating should be avoided)[4] |
| Atmosphere | Inert (N₂ or Ar) for moisture/air-sensitive reactions | Air (unless reaction requires an oxidant) |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing
This protocol allows you to quickly assess the stability of your compound under your proposed reaction conditions before committing a large amount of material.
-
Setup: In three separate small vials, dissolve a small amount (e.g., 5 mg) of this compound in 0.5 mL of your chosen reaction solvent.
-
Conditions:
-
Vial 1 (Control): Add no acid or base.
-
Vial 2 (Test Condition): Add your proposed acid or base (e.g., 2-3 equivalents of K₂CO₃).
-
Vial 3 (Forced Degradation): Add a harsh reagent you know will cause decomposition (e.g., 1M NaOH) to serve as a positive control for degradation.
-
-
Heating: Place all three vials in a heating block set to your intended reaction temperature.
-
Monitoring: After 1 hour, 4 hours, and 24 hours, take a small aliquot from each vial, dilute it, and spot it on a TLC plate. Run the plate and visualize under UV light.
-
Analysis: Compare Vial 2 to Vials 1 and 3. If you see significant formation of new spots (especially a polar spot at the baseline, indicative of the carboxylic acid) in Vial 2 that are not present in Vial 1, your conditions are likely too harsh.
Protocol 2: Recommended Starting Point for Suzuki-Miyaura Coupling
This is a robust starting point that minimizes the risk of degradation. It should be optimized for each specific boronic acid.
-
Reagent Preparation: To an oven-dried reaction flask, add this compound (1.0 eq), the desired aryl boronic acid (1.1 - 1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Atmosphere: Seal the flask, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent & Base Addition: Under a positive pressure of inert gas, add the solvent (e.g., Toluene/H₂O 2:1, or DME). Then, add an aqueous solution of Sodium Carbonate (Na₂CO₃, 2.0 eq).[4]
-
Heating & Monitoring: Heat the reaction mixture to 75-80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Mechanisms
Troubleshooting Workflow
This diagram outlines a logical process for diagnosing and solving stability issues.
Caption: A logical workflow for troubleshooting stability issues.
Simplified Degradation Pathways
These diagrams illustrate the key chemical transformations that lead to instability.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif due to its prevalence in a wide array of biologically active compounds.[1] The strategic functionalization of this core is paramount for library synthesis and the development of novel chemical entities. Among the most powerful tools for such modifications are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two key building blocks: 3-iodoimidazo[1,2-a]pyridine-8-carbonitrile and its 3-bromo analogue in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Introduction: The Imidazo[1,2-a]pyridine Core and the Influence of Halogen Substitution
The imidazo[1,2-a]pyridine system is a planar, aromatic bicyclic heterocycle that has garnered significant attention in medicinal chemistry.[1] The C3 position is a common site for diversification, and the introduction of a halogen at this position provides a versatile handle for various cross-coupling reactions. The presence of an electron-withdrawing carbonitrile group at the C8 position is expected to modulate the electronic properties of the heterocyclic core, potentially influencing the reactivity of the C3-halogen bond.
The choice between an iodo or a bromo substituent at the C3 position is a critical decision in synthetic planning. It is a well-established principle in palladium-catalyzed cross-coupling reactions that the reactivity of aryl halides follows the trend: I > Br > Cl.[2] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond (C-I < C-Br < C-Cl) and the kinetics of the rate-determining oxidative addition step to the palladium(0) catalyst.[3][4]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The enhanced reactivity of the 3-iodo derivative over the 3-bromo analogue is a consistent theme across the most common palladium-catalyzed cross-coupling reactions. This allows for more facile bond formation under milder conditions, which can be crucial for the synthesis of complex and sensitive molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis.[5] In the context of our target molecules, the this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with faster reaction times compared to its bromo counterpart. Studies on related 3-iodoimidazo[1,2-a]pyridines have shown that these reactions can proceed efficiently with a variety of boronic acids.[6][7] For the 3-bromo analogue, while still a viable substrate, achieving comparable yields may necessitate higher catalyst loadings, more forcing reaction conditions (e.g., higher temperatures), or the use of more specialized and electron-rich phosphine ligands to facilitate the more challenging oxidative addition step.[8]
Table 1: Anticipated Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile |
| Relative Reactivity | High | Moderate |
| Typical Reaction Temp. | Room Temperature to 80 °C | 80 °C to 120 °C |
| Catalyst Loading | Lower | Higher |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) | Bulky, electron-rich phosphine ligands may be required |
| Reaction Time | Shorter | Longer |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated heterocycles.[9] The reactivity trend of I > Br is particularly pronounced in this reaction. The this compound will readily couple with a wide range of terminal alkynes, often at room temperature, in the presence of a palladium catalyst and a copper(I) co-catalyst.[9][10] In contrast, the Sonogashira coupling of the 3-bromo derivative typically requires elevated temperatures to proceed at a reasonable rate.[11] This difference in reactivity can be exploited for selective couplings in molecules bearing both iodo and bromo substituents.
Table 2: Anticipated Performance in Sonogashira Coupling
| Feature | This compound | 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile |
| Relative Reactivity | High | Moderate to Low |
| Typical Reaction Temp. | Room Temperature to 60 °C | 60 °C to 100 °C |
| Catalyst System | Pd/Cu catalyzed | Pd/Cu catalyzed, potentially requiring more robust ligands |
| Side Reactions | Lower propensity for side reactions | Higher temperatures may lead to Glaser-Hay homocoupling of the alkyne |
| Reaction Time | Shorter | Longer |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines.[12] Similar to the other cross-coupling reactions, the C-I bond of this compound will be more readily cleaved in the oxidative addition step than the C-Br bond of the bromo analogue.[13] This translates to milder reaction conditions and broader substrate scope for the iodo compound. While the amination of aryl bromides is well-established, it often requires the use of specialized, bulky, and electron-rich phosphine ligands to achieve high efficiency, particularly with less nucleophilic amines.[14]
Table 3: Anticipated Performance in Buchwald-Hartwig Amination
| Feature | This compound | 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile |
| Relative Reactivity | High | Moderate |
| Typical Reaction Temp. | 80 °C to 110 °C | 100 °C to 130 °C |
| Ligand Requirement | Can often proceed with simpler phosphine ligands | Often requires bulky, electron-rich biarylphosphine ligands |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Strong, non-nucleophilic bases |
| Substrate Scope | Generally broader, especially with challenging amines | Can be more limited, requiring more optimization |
Experimental Protocols
The following are representative, detailed experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, adapted for the 3-haloimidazo[1,2-a]pyridine-8-carbonitrile substrates.
Representative Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and Na₂CO₃.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed 4:1 mixture of DME and water.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Representative Protocol for Sonogashira Coupling of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile
Materials:
-
3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Representative Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Mechanistic Considerations and Workflow Diagrams
The fundamental steps in these palladium-catalyzed cross-coupling reactions are oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The higher reactivity of the 3-iodo substrate is primarily attributed to a lower activation energy barrier for the initial oxidative addition step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Practical Recommendations
The choice between 3-iodo- and 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile as a synthetic precursor is a trade-off between reactivity and cost/availability.
-
This compound is the more reactive substrate, allowing for milder reaction conditions, shorter reaction times, and potentially higher yields. This makes it the preferred choice for the synthesis of complex molecules, especially when dealing with sensitive functional groups or sterically hindered coupling partners.
-
3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile , while less reactive, is often more readily available and cost-effective. It remains a viable substrate for a wide range of cross-coupling reactions, although it may require more rigorous optimization of reaction conditions, including the use of higher temperatures and more sophisticated catalyst systems.
For researchers in drug development, the higher reactivity of the iodo derivative can accelerate the synthesis of compound libraries and facilitate the exploration of chemical space. However, for process development and large-scale synthesis, the cost-effectiveness of the bromo analogue may be a deciding factor, provided that efficient and robust reaction conditions can be established. Ultimately, the selection of the appropriate halogenated imidazo[1,2-a]pyridine will depend on the specific synthetic goals, the complexity of the target molecule, and economic considerations.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02533D [pubs.rsc.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the NMR Spectra of Substituted Imidazo[1,2-a]pyridine-8-carbonitriles
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The introduction of a carbonitrile group at the 8-position, along with other substitutions on the bicyclic ring system, allows for fine-tuning of the molecule's physicochemical and pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these complex heterocyclic systems. This guide provides a comprehensive comparison of the NMR spectral data of substituted imidazo[1,2-a]pyridine-8-carbonitriles, offering insights into the influence of various substituents on the chemical shifts and coupling constants.
The Imidazo[1,2-a]pyridine Core: A Foundation for Drug Discovery
The imidazo[1,2-a]pyridine ring system is a 10 π-electron aromatic system, analogous to purines, which has garnered significant interest in drug development.[2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[3] The strategic placement of a carbonitrile group at the 8-position can significantly impact the molecule's electronic distribution and its potential as a therapeutic agent.
Decoding the NMR Spectra: A Primer
Understanding the NMR spectra of imidazo[1,2-a]pyridines requires a foundational knowledge of how the electronic environment of each proton and carbon atom influences its resonance frequency. The nitrogen atoms within the ring system play a crucial role in the overall electron distribution, creating a unique magnetic environment for the surrounding nuclei.[2]
Experimental Protocol: Acquiring High-Quality NMR Spectra
To ensure accurate and reproducible NMR data, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified imidazo[1,2-a]pyridine-8-carbonitrile derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
-
2D NMR Experiments (Optional but Recommended):
-
For unambiguous assignment of protons and carbons, especially in complex substituted analogs, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Comparative Analysis of Substituted Imidazo[1,2-a]pyridine-8-carbonitriles
The chemical shifts of the protons and carbons in the imidazo[1,2-a]pyridine-8-carbonitrile scaffold are highly sensitive to the nature and position of the substituents. The following sections detail these effects, with comparative data presented in tabular format.
¹H NMR Spectral Data Comparison
The protons on the pyridine and imidazole rings exhibit characteristic chemical shift ranges. The introduction of substituents can cause these signals to shift upfield (to lower ppm values) or downfield (to higher ppm values), depending on whether the substituent is electron-donating or electron-withdrawing.
| Substituent (R) | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | Reference |
| 2-CH₃, 3-CO₂H | - | - | 8.86 (d) | 7.01 (t) | 7.37 (t) | [4] |
| 2-phenyl | - | - | 8.87 (d) | 6.82-6.85 (m) | 7.15-7.24 (m) | [1] |
| 2-(4-bromophenyl) | - | - | 9.10 (d) | 6.80-6.84 (m) | 7.17-7.21 (m) | [1] |
Key Observations:
-
H-5 Proton: The H-5 proton is typically the most downfield signal in the pyridine ring due to its proximity to the electron-withdrawing nitrogen atom of the imidazole ring.
-
Substituent Effects at C-2: The introduction of an electron-donating methyl group at the 2-position generally leads to an upfield shift of the imidazole proton signals. Conversely, an electron-withdrawing group would be expected to cause a downfield shift.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by hybridization, substitution, and the electronic effects of neighboring atoms.
| Substituent (R) | C-2 | C-3 | C-5 | C-6 | C-7 | C-8 | C-8 CN | C-bridgehead | Reference |
| 2-phenyl | 146.66 | 116.73 | 125.50 | 112.39 | 124.61 | - | - | 145.24 | [1] |
| 2-(4-bromophenyl) | 145.12 | 119.79 | 126.36 | 112.21 | 124.74 | - | - | 143.92 | [1] |
| 8-amino, 2-CH₃ | 152.3 | 108.7 | 138.9 | 115.9 | 118.7 | 134.4 | - | 135.1 | [5] |
Key Observations:
-
C-8 and the Nitrile Carbon: The presence of the electron-withdrawing carbonitrile group at C-8 is expected to cause a downfield shift for C-8 and an upfield shift for the nitrile carbon itself, which typically resonates around 115-120 ppm.
-
Bridgehead Carbons: The bridgehead carbons (C-8a) are also sensitive to substituent effects, with their chemical shifts providing insight into the overall electron density of the bicyclic system.
Visualizing Substituent Effects
The influence of substituents on the electron density of the imidazo[1,2-a]pyridine ring can be visualized using a conceptual workflow.
References
- 1. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
A Comparative Guide to the Biological Activity of 3-Substituted vs. 8-Substituted Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This fused heterocyclic system, consisting of an imidazole ring fused to a pyridine ring, serves as the foundation for numerous therapeutic agents, including the well-known drugs Zolpidem and Alpidem.[2][3] However, the true therapeutic potential of this scaffold is unlocked through precise functionalization. The position of substitution on the imidazo[1,2-a]pyridine ring dramatically influences the compound's physicochemical properties, target specificity, and ultimately, its biological activity.
This guide provides an in-depth comparison of the biological activities of two major classes of derivatives: 3-substituted and 8-substituted imidazo[1,2-a]pyridines. We will explore how derivatization at these distinct positions dictates the therapeutic application, supported by experimental data and structure-activity relationship (SAR) insights.
The Crucial Role of Substitution Position
The electronic nature of the imidazo[1,2-a]pyridine core makes certain positions more amenable to chemical modification. The C-3 position, in particular, is electron-rich and readily undergoes electrophilic substitution, making it a focal point for synthetic exploration.[4] Consequently, a vast library of 3-substituted analogs has been developed and screened for various biological activities. In contrast, substitution at the C-8 position on the pyridine ring is generally achieved by starting with a pre-functionalized 3-aminopyridine, leading to a different vector for chemical space exploration. This fundamental synthetic difference has contributed to the distinct therapeutic profiles observed for compounds substituted at these positions.
Caption: General synthetic routes to 3- and 8-substituted imidazo[1,2-a]pyridines.
Biological Profile of 3-Substituted Imidazo[1,2-a]pyridines: A Hub for Anticancer and Antimicrobial Activity
The C-3 position has proven to be a highly versatile point for modification, leading to compounds with a broad spectrum of potent biological activities, most notably in oncology and infectious diseases.
Anticancer Activity
A significant body of research highlights 3-substituted imidazo[1,2-a]pyridines as potent anticancer agents.[5][6] These compounds frequently act as inhibitors of crucial signaling pathways that are often dysregulated in cancer.[7]
-
Kinase Inhibition: Many derivatives function as potent protein kinase inhibitors.[8] The Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical regulator of cell growth and survival, is a common target.[9] For instance, optimization of a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} scaffold led to compounds with nanomolar IC50 values against the p110α isoform of PI3K.[10] Similarly, other series have been developed as inhibitors of Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase and Akt itself.[11][12][13]
-
Tubulin Polymerization Inhibition: Certain hybrids, such as imidazo[1,2-a]pyridine-oxadiazoles, have been shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.[14]
-
Broad Cytotoxicity: Various 3-substituted analogs exhibit cytotoxicity against a wide range of cancer cell lines, including colon, melanoma, breast, lung, and liver cancers.[7][15][16][17] For example, a compound with a nitro group on a C-2 phenyl ring and a p-chlorophenyl amine at the C-3 position showed high inhibitory activity against the HT-29 colon cancer cell line with an IC50 value of 4.15 µM.[17][18]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-substituted imidazo[1,2-a]pyridines.
Antimicrobial and Anti-infective Activity
Substituents at the C-3 position have also yielded potent anti-infective agents.
-
Antitubercular Activity: Several studies have identified 3-aryl-substituted imidazo[1,2-a]pyridines as effective agents against Mycobacterium tuberculosis.[19] Some of these compounds are believed to target the cytochrome bc1 complex.[19] Functionalized side-chains, often thioethers, at this position are also reported to be crucial for activity.[20]
-
General Antibacterial and Antifungal Activity: A wide range of derivatives incorporating moieties like thiazole, pyrazole, or 1,2,3-triazole at or near the C-3 position have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][21][22]
Other Activities
Beyond these primary areas, 3-substituted derivatives have been investigated as antiulcer agents with cytoprotective properties[23][24], inhibitors of Wnt/β-catenin signaling[25], and as ligands for imaging β-amyloid plaques in the context of Alzheimer's disease.[26][27]
Biological Profile of 8-Substituted Imidazo[1,2-a]pyridines: A Niche in Antimycobacterial Research
Research into 8-substituted imidazo[1,2-a]pyridines is less extensive than for their C-3 counterparts, but has yielded a particularly promising class of antimycobacterial agents.
Antimycobacterial Activity
The most significant finding for this class is the discovery of imidazo[1,2-a]pyridine-8-carboxamides as a novel and potent lead series against Mycobacterium tuberculosis.[28][29]
-
Potency and Selectivity: Through whole-cell screening, compounds in this class were identified with potent Minimum Inhibitory Concentrations (MICs) against M. tuberculosis.[28] Importantly, these inhibitors demonstrated high selectivity, showing no activity against other Gram-positive or Gram-negative bacteria.[28][29]
-
Structure-Activity Relationship (SAR): The SAR for this series is quite specific. The 8-carboxamide moiety is critical for activity. Optimization of the amine portion of the amide has been a key strategy to improve both potency and physicochemical properties.[28]
Other Activities
While the focus has been on antitubercular applications, some studies suggest a broader role for C-8 substitution. Modulation of the substituent at position 8, in conjunction with C-3 modifications, has been shown to directly impact general antibacterial activity.[20] Additionally, an 8-benzyloxy-substituted derivative was noted for its cytoprotective antiulcer properties, indicating that this position can influence diverse biological outcomes.[23]
Comparative Analysis: C-3 vs. C-8
| Feature | 3-Substituted Imidazo[1,2-a]pyridines | 8-Substituted Imidazo[1,2-a]pyridines |
| Primary Research Focus | Oncology, Broad-spectrum antimicrobials | Antitubercular agents |
| Breadth of Activity | Very broad: anticancer, antibacterial, antifungal, antiviral, antiulcer, neuroprotective.[9][20][21][24][26] | More focused: Primarily antimycobacterial, with some reports on general antibacterial and antiulcer activity.[20][23][28] |
| Key Scaffolds | 3-Aryl, 3-Heteroaryl, 3-(Thioether)-alkyl chains.[10][19][20] | 8-Carboxamides.[28] |
| Mechanism of Action | Frequently target key signaling kinases (e.g., PI3K, Akt, IGF-1R) or cellular structures (e.g., microtubules).[10][11][12][14] | A key class acts as selective inhibitors of M. tuberculosis, mechanism for other activities less defined.[28][29] |
| Synthetic Accessibility | C-3 is readily functionalized on the pre-formed core via electrophilic substitution.[4] | Requires use of a pre-functionalized aminopyridine starting material. |
Conclusion
The substitution pattern on the imidazo[1,2-a]pyridine core is a critical determinant of biological activity. The C-3 position has emerged as a "hotspot" for generating diverse biological effects, with a profound impact on cancer and infectious disease research through the modulation of fundamental cellular processes like signaling and proliferation. In contrast, the C-8 position, while less explored, has yielded a highly specific and potent class of antitubercular agents in the 8-carboxamides. This comparative analysis underscores the importance of strategic synthetic design in drug discovery. For researchers seeking broad-spectrum activity, particularly kinase inhibitors, the C-3 position offers a validated and fruitful avenue. For those focused on developing novel, selective antimycobacterials, the C-8 position provides a promising and distinct starting point.
Experimental Protocols
Protocol: PI3Kα Kinase Activity Assay (Luminescent)
This protocol describes a method to evaluate the inhibitory activity of test compounds against the p110α isoform of PI3K, a common target for 3-substituted imidazo[1,2-a]pyridines.[10][30] The assay measures the amount of ATP remaining in solution following the kinase reaction.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI(4,5)P2 substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.1% BSA
-
ATP solution (10 mM)
-
Test compounds (dissolved in DMSO)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 1 mM. Further dilute these stock solutions into the Assay Buffer to achieve the desired final assay concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Kinase Reaction Setup:
-
To each well of the white assay plate, add 5 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO).
-
Add 10 µL of the enzyme/substrate mix containing PI3Kα and PI(4,5)P2 in Assay Buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution (diluted in Assay Buffer to the desired final concentration, typically at or near the Km for the enzyme) to all wells to start the reaction.
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization.
-
-
Terminate Reaction and Detect Signal:
-
Add 25 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes in the dark to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity (higher kinase activity = less ATP remaining = lower signal).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Armed Imidazo [1,2-a] Pyrimidines (Pyridines): Evaluation of Anti...: Ingenta Connect [ingentaconnect.com]
- 21. sciensage.info [sciensage.info]
- 22. Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its functionalization is therefore of paramount importance to drug discovery and development professionals. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and hetero-biaryl compounds.[1]
This guide provides an in-depth comparison of the efficacy of various palladium catalyst systems for the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridine-8-carbonitrile, a key intermediate in the synthesis of novel therapeutics. We will delve into the mechanistic underpinnings of catalyst selection, present comparative experimental data, and provide detailed protocols to aid researchers in optimizing this critical transformation.
The Challenge: Coupling an Electron-Deficient Heteroaryl Halide
The Suzuki coupling of this compound presents a unique set of challenges. The imidazo[1,2-a]pyridine ring system is electron-deficient, which can influence the kinetics of the catalytic cycle. Furthermore, the nitrogen atom in the pyridine ring can potentially coordinate to the palladium center, leading to catalyst inhibition. The choice of palladium catalyst and, crucially, its associated ligands, is therefore critical to overcoming these hurdles and achieving high reaction efficiency.
Understanding the Catalytic Cycle: The "Why" Behind Catalyst Selection
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The efficacy of a palladium catalyst is intimately linked to its ability to efficiently navigate this cycle.
Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
The ligands bound to the palladium center play a crucial role in modulating its reactivity. For challenging substrates like our target molecule, ligands that are both bulky and electron-donating are often required to promote the key steps of oxidative addition and reductive elimination.
Comparative Analysis of Palladium Catalyst Systems
| Catalyst System | Ligand Type | Typical Conditions | Yield Range (%) | Key Advantages |
| Pd(PPh₃)₄ | Traditional Phosphine | Thermal (80-110 °C), DME/Toluene | 70-95 | Cost-effective, readily available, well-established. |
| Pd(dppf)Cl₂ | Ferrocenylphosphine | Thermal or Microwave, Dioxane/Water | 85-98 | High thermal stability, effective for a broad range of substrates. |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Thermal or Microwave, n-BuOH/Dioxane | 90-99 | High activity at low catalyst loadings, excellent for challenging substrates. |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Thermal, Aqueous Media | 80-97 | High stability, strong σ-donor character overcomes catalyst inhibition. |
Note: Yields are representative and can vary based on the specific boronic acid partner and reaction conditions.
The Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
This air-sensitive, pre-formed Pd(0) complex is a classic and often effective catalyst for Suzuki couplings. For the coupling of 3-iodoimidazo[1,2-a]pyridines, Pd(PPh₃)₄ in the presence of an inorganic base such as Na₂CO₃ or K₂CO₃ in solvents like DME or THF has been shown to be efficient.[3]
Expertise & Experience: While cost-effective, Pd(PPh₃)₄ often requires higher catalyst loadings (1-5 mol%) and elevated temperatures with longer reaction times. Its performance can be substrate-dependent, and for particularly challenging couplings, more modern catalysts may offer superior results.
The Robust Alternative: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂
The dppf ligand imparts high thermal stability to the palladium center, making this catalyst suitable for reactions requiring high temperatures. It is an air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.
Expertise & Experience: Pd(dppf)Cl₂ is known for its broad substrate scope and is particularly effective in microwave-assisted synthesis, which can significantly reduce reaction times. For imidazo[1,2-a]pyridine systems, this catalyst has been successfully employed in aqueous solvent mixtures under microwave irradiation.
The High-Performer: Buchwald Ligand Systems (e.g., XPhos)
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling. Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) promote the formation of a monoligated, highly reactive Pd(0) species. This facilitates both the oxidative addition of challenging aryl halides and the final reductive elimination step.
Expertise & Experience: For electron-deficient heteroaryl halides, Buchwald ligand systems, typically using a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, often provide the highest yields with the lowest catalyst loadings (0.5-2 mol%). They are particularly advantageous for sterically hindered coupling partners.
The Stable Contender: N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes are strong σ-donating ligands that form very stable bonds with palladium. This strong bond prevents catalyst decomposition, especially at high temperatures, and the strong electron donation facilitates the oxidative addition step.
Expertise & Experience: NHC-palladium complexes, such as PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, are highly effective for the Suzuki coupling of heteroaryl chlorides and can be expected to perform well with iodo-derivatives. They are known for their high stability and activity in a variety of solvents, including aqueous media.
Experimental Protocols
The following protocols are representative and should be optimized for the specific arylboronic acid being used.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄ (Conventional Heating)
Figure 2: Workflow for Suzuki coupling using Pd(PPh₃)₄.
Procedure:
-
To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vial with argon.
-
Add anhydrous dimethoxyethane (DME) to achieve a concentration of 0.1 M.
-
Heat the reaction mixture at 85 °C and stir for 5-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Protocol 2: Suzuki Coupling using Pd₂(dba)₃ / XPhos (Microwave Irradiation)
Figure 3: Workflow for microwave-assisted Suzuki coupling.
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 2.0 eq), Pd₂(dba)₃ (0.015 eq), and XPhos (0.03 eq).
-
Add a 5:1 mixture of dioxane and water to achieve a concentration of 0.1 M.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at 120 °C for 10-30 minutes. Monitor the reaction for completion.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.[4]
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, the choice of catalyst system can significantly impact yield and reaction efficiency.
-
For routine synthesis and cost-effectiveness, Pd(PPh₃)₄ remains a viable option, though it may require longer reaction times and higher temperatures.
-
For improved yields and shorter reaction times, particularly with microwave heating, Pd(dppf)Cl₂ is a robust and reliable choice.
-
For the most challenging couplings, especially with sterically demanding boronic acids or when maximizing yield is critical, a Buchwald ligand system such as Pd₂(dba)₃ / XPhos is highly recommended. The higher initial cost of the ligand is often offset by lower catalyst loadings and superior performance.
-
N-Heterocyclic carbene based catalysts offer a stable and highly active alternative, particularly beneficial for preventing catalyst deactivation.
It is strongly advised that researchers perform a preliminary screen of catalysts and conditions to identify the optimal system for their specific arylboronic acid partner. This systematic approach will ensure the highest probability of success in the synthesis of these valuable imidazo[1,2-a]pyridine derivatives.
References
A Researcher's Guide to the In Vitro Kinase Assay of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the kinase inhibitory potential of 3-iodoimidazo[1,2-a]pyridine-8-carbonitrile derivatives. Recognizing the nascent stage of public domain data for this specific chemical scaffold, this document serves as both a practical guide to performing the necessary in vitro kinase assays and a comparative tool for benchmarking novel findings against established kinase inhibitors.
Introduction: The Kinase Inhibitor Landscape and the Promise of Imidazo[1,2-a]pyridines
Protein kinases are a vast family of enzymes that play a pivotal role in cellular signaling pathways, making them a prime target for therapeutic intervention in a multitude of diseases, including cancer.[1] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of kinases, including Akt, PI3K, and c-KIT.[2][3][4] The specific exploration of this compound derivatives represents a focused effort to develop novel, potent, and selective kinase inhibitors.
The journey from a synthesized compound to a potential drug candidate is arduous, with the in vitro kinase assay serving as a critical initial step. This guide will navigate the complexities of selecting and performing the appropriate assay to characterize the inhibitory profile of these novel derivatives.
Comparative Analysis: Benchmarking Novel Derivatives Against Established Inhibitors
A crucial aspect of drug discovery is understanding how a novel compound performs relative to existing therapies. While specific inhibitory data for this compound derivatives is not yet widely published, researchers can utilize the following tables as a template to compare their experimental findings against a selection of FDA-approved and clinical-phase inhibitors for key kinase targets.
Table 1: Comparison with c-KIT Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Status |
| This compound Derivative (Hypothetical) | c-KIT | Experimental Data | Preclinical |
| Imatinib | c-KIT | ~100 | FDA Approved |
| Sunitinib | c-KIT | ~10-50 | FDA Approved |
| Regorafenib | c-KIT | ~20 | FDA Approved |
| Avapritinib | c-KIT (D816V mutant) | <1 | FDA Approved |
Table 2: Comparison with Akt Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Status |
| This compound Derivative (Hypothetical) | Akt1/2/3 | Experimental Data | Preclinical |
| Capivasertib (AZD5363) | Akt1/2/3 | ~3-10 | FDA Approved |
| Ipatasertib (GDC-0068) | Akt1/2/3 | ~5 | Clinical Trials |
| Akt Inhibitor VIII (AKTi-1/2) | Akt1/2 | 58/210 | Research Compound |
Table 3: Comparison with PI3K Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Status |
| This compound Derivative (Hypothetical) | PI3Kα/β/γ/δ | Experimental Data | Preclinical |
| Alpelisib (BYL719) | PI3Kα | ~5 | FDA Approved |
| Idelalisib | PI3Kδ | ~2.5 | FDA Approved |
| Copanlisib | Pan-PI3K | ~0.5-0.7 | FDA Approved |
| Duvelisib | PI3Kδ/γ | ~2.5/27 | FDA Approved |
A Guide to Selecting the Optimal In Vitro Kinase Assay
The choice of an in vitro kinase assay format is a critical decision that can significantly impact the quality and interpretation of your data. Each method offers a unique set of advantages and disadvantages. This section provides a comparative overview to guide your selection.
3.1. Radiometric Assays (e.g., Filter Binding Assays)
Considered the "gold standard," radiometric assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.
-
Expertise & Experience: This method provides a direct and unambiguous measure of kinase activity. Its historical precedence means it is a well-understood and trusted technique.
-
Trustworthiness: The direct detection of the phosphorylated product minimizes the chances of false positives that can arise from compound interference with detection reagents in other assay formats.
-
Authoritative Grounding & Comprehensive References: The principles of radiometric kinase assays are fundamental in biochemistry and are extensively documented in peer-reviewed literature.
3.2. Luminescence-Based Assays (e.g., ADP-Glo™)
These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
Expertise & Experience: This is a popular high-throughput screening (HTS) method due to its simplicity and speed. The "add-mix-read" format is amenable to automation.
-
Trustworthiness: The luminescent signal is directly proportional to kinase activity. However, compounds that interfere with the luciferase enzyme can produce false results.
-
Authoritative Grounding & Comprehensive References: Commercial providers like Promega offer extensive documentation and validation data for their luminescence-based kinase assays.
3.3. Fluorescence-Based Assays (e.g., TR-FRET and Fluorescence Polarization)
These methods utilize changes in fluorescence properties to measure kinase activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the proximity of a donor and acceptor fluorophore, while Fluorescence Polarization (FP) assays measure the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.
-
Expertise & Experience: These are homogeneous assays that are well-suited for HTS. They offer a non-radioactive alternative with high sensitivity.
-
Trustworthiness: TR-FRET assays are less susceptible to interference from fluorescent compounds due to the time-resolved measurement. FP assays can be sensitive to compounds that autofluoresce or interfere with the polarization of light.
-
Authoritative Grounding & Comprehensive References: The principles of FRET and FP are well-established in biophysics and are widely published.
3.4. Mobility Shift Assays
This technique separates the phosphorylated and non-phosphorylated substrates based on their different electrophoretic mobilities.
-
Expertise & Experience: This method provides a direct measure of substrate conversion and can be used to study enzyme kinetics. It is particularly useful for confirming hits from HTS campaigns.
-
Trustworthiness: The direct visualization of both substrate and product provides a high degree of confidence in the results.
-
Authoritative Grounding & Comprehensive References: This is a classic biochemical technique with a long history of use in enzyme characterization.
Table 4: Comparison of In Vitro Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric | Measures incorporation of ³²P or ³³P into a substrate. | Gold standard, direct measurement, high sensitivity. | Requires handling of radioactive materials, waste disposal, labor-intensive. |
| Luminescence | Measures ADP production via a coupled luciferase reaction. | High-throughput, simple, sensitive. | Susceptible to interference with the detection enzyme (luciferase). |
| TR-FRET | Measures energy transfer between donor and acceptor fluorophores on substrate and antibody. | Homogeneous, non-radioactive, high-throughput, reduced interference. | Requires specific antibodies and labeled substrates, potential for FRET artifacts. |
| Fluorescence Polarization | Measures the change in polarization of a fluorescently labeled substrate. | Homogeneous, non-radioactive, simple format. | Can be affected by fluorescent compounds, smaller dynamic range. |
| Mobility Shift | Separates phosphorylated and non-phosphorylated substrates by electrophoresis. | Direct measurement of substrate conversion, good for kinetics. | Lower throughput, requires specialized equipment. |
Experimental Protocols
The following are detailed, step-by-step methodologies for two commonly employed in vitro kinase assays.
4.1. Protocol 1: Radiometric Filter Binding Assay (for c-KIT)
This protocol is designed to measure the inhibitory activity of a compound against the c-KIT kinase.
-
Reaction Setup:
-
Prepare a master mix containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), the c-KIT kinase, and the substrate (e.g., poly(Glu, Tyr) 4:1).
-
In a 96-well plate, add 5 µL of the test compound at various concentrations (typically a 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.
-
Add 20 µL of the kinase/substrate master mix to each well.
-
-
Initiation of Reaction:
-
Prepare an ATP solution containing unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Add 25 µL of the ATP solution to each well to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Filtration:
-
Terminate the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
4.2. Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay (for Akt)
This protocol outlines the use of a commercial luminescent assay to determine the inhibitory potential of a compound against the Akt kinase.
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add 1 µL of the test compound at various concentrations.
-
Add 2 µL of a solution containing the Akt kinase and its substrate (e.g., a specific peptide).
-
Add 2 µL of an ATP solution to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Detection:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.
-
Visualization of Key Signaling Pathways and Experimental Workflow
Understanding the cellular context of the target kinases is essential for interpreting the significance of in vitro inhibition data. The following diagrams, generated using Graphviz, illustrate the signaling pathways of c-KIT, Akt, and PI3K, as well as a generalized experimental workflow for in vitro kinase inhibitor screening.
References
- 1. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for the Strategic Introduction of Alkynes: Sonogashira vs. Stille Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise installation of alkyne moieties is a cornerstone for the construction of complex molecules, ranging from life-saving pharmaceuticals to advanced organic materials. The Sonogashira and Stille cross-coupling reactions stand as two preeminent, palladium-catalyzed methods for forging C(sp²)-C(sp) bonds. The selection between these stalwart reactions is a critical strategic decision, dictated by factors such as substrate complexity, functional group tolerance, and practical considerations like reagent toxicity and availability. This guide provides a detailed comparative analysis to empower chemists to make informed decisions for their synthetic campaigns.
Mechanistic Foundations: A Tale of Two Transmetalations
At their core, both the Sonogashira and Stille couplings follow the canonical catalytic cycle of palladium-mediated cross-coupling: oxidative addition, transmetalation, and reductive elimination. The fundamental distinction lies in the nature of the organometallic reagent that delivers the alkyne fragment during the crucial transmetalation step.
The Sonogashira Coupling: A Synergistic Pd/Cu System
The Sonogashira reaction classically employs a dual catalytic system, harnessing the reactivity of both palladium and copper(I) to couple a terminal alkyne with an aryl or vinyl halide/triflate.[1] The process involves two interconnected catalytic cycles:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl electrophile.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This step is pivotal for activating the alkyne.[2]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The desired alkynylated product is expelled, regenerating the active Pd(0) catalyst.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
The Stille Coupling: An Organotin-Mediated Pathway
The Stille coupling, in contrast, utilizes an alkynylstannane (an organotin reagent) to deliver the alkyne. A key advantage is that it typically proceeds without a co-catalyst.[3] The mechanism is more direct:
-
Oxidative Addition: A Pd(0) catalyst reacts with the aryl or vinyl electrophile.
-
Transmetalation: The alkynylstannane transfers the alkyne group directly to the Pd(II) center, forming a diorganopalladium intermediate.
-
Reductive Elimination: The final product is formed, and the Pd(0) catalyst is regenerated.
Caption: The catalytic cycle of the Stille coupling reaction.
Comparative Analysis: Guiding the Synthetic Chemist
The decision between Sonogashira and Stille coupling is multifaceted, involving a careful evaluation of substrate compatibility, reaction conditions, and practical limitations.
| Feature | Sonogashira Coupling | Stille Coupling |
| Alkyne Source | Terminal Alkyne (R-C≡C-H) | Alkynylstannane (R-C≡C-SnR'₃) |
| Coupling Partner | Aryl/Vinyl Halides (I, Br, Cl), Triflates | Aryl/Vinyl Halides (I, Br, Cl), Triflates |
| Catalyst System | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and Cu(I) co-catalyst (e.g., CuI)[4] | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dba)₂)[5] |
| Typical Yields | Good to excellent, but can be substrate-dependent.[4] | Generally good to excellent, often very reliable.[6] |
| Functional Group Tolerance | Broad, but can be compromised by functional groups that coordinate strongly to copper.[7] | Excellent, tolerates a vast array of functional groups including esters, amides, ketones, and even aldehydes.[8] |
| Key Advantages | Utilizes readily available and often cheaper terminal alkynes; generally mild reaction conditions (can often be run at room temperature).[1][9] | High functional group tolerance makes it ideal for late-stage functionalization; organostannanes are stable to air and moisture.[6][8] |
| Key Disadvantages | Prone to alkyne homocoupling (Glaser coupling), especially in the presence of oxygen; requires a free terminal alkyne.[1] | High toxicity of organotin reagents and byproducts; stoichiometric tin waste poses purification and disposal challenges.[10] |
Field-Proven Insights for Practical Application
When to Favor Sonogashira: The Sonogashira coupling is often the first choice when the terminal alkyne is readily available and the substrate is not sensitive to the copper co-catalyst. Its operational simplicity and mild conditions are highly attractive, particularly for less complex molecules or when scaling up a reaction.[1] The development of copper-free Sonogashira protocols has further expanded its utility by mitigating the issue of homocoupling.[3]
When to Turn to Stille: For the synthesis of highly functionalized and complex molecules, such as in the late stages of natural product synthesis or drug discovery, the Stille coupling's exceptional functional group tolerance is a decisive advantage.[6][9] When other coupling methods fail due to substrate sensitivity, the Stille reaction often proves to be a robust and reliable alternative. The stability of organostannanes also simplifies handling compared to more reactive organometallics.[8]
Experimental Protocols
Representative Sonogashira Coupling Protocol
Synthesis of 4-ethynyl-N,N-dimethylaniline
This protocol details the coupling of 4-iodo-N,N-dimethylaniline with trimethylsilylacetylene, followed by desilylation.
-
Materials:
-
4-iodo-N,N-dimethylaniline (1.0 mmol, 1.0 equiv)
-
Trimethylsilylacetylene (1.5 mmol, 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
A flame-dried Schlenk flask is charged with 4-iodo-N,N-dimethylaniline (247 mg), PdCl₂(PPh₃)₂ (14 mg), and CuI (7.6 mg).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous THF (10 mL) and triethylamine (5 mL) are added via syringe.
-
Trimethylsilylacetylene (0.21 mL) is added dropwise, and the reaction is stirred at room temperature for 4 hours.
-
The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo.
-
The residue is taken up in diethyl ether and filtered through a pad of Celite.
-
The filtrate is concentrated, and the crude product is purified by flash chromatography to yield the silyl-protected alkyne.
-
For desilylation, the protected alkyne is dissolved in methanol, and potassium carbonate is added. The mixture is stirred at room temperature until deprotection is complete (monitored by TLC).
-
The mixture is then worked up with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified to afford the terminal alkyne.
-
Representative Stille Coupling Protocol
Synthesis of a biaryl-alkyne derivative
This protocol outlines the coupling of an aryl iodide with an alkynylstannane.[8]
-
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Alkynyltributylstannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Anhydrous and degassed toluene (10 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol) and Pd(PPh₃)₄ (58 mg).
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
Add the alkynyltributylstannane (1.1 mmol) via syringe.
-
The reaction mixture is heated to 100 °C and stirred overnight.
-
Progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography. To aid in the removal of tin byproducts, the column can be eluted with a solvent system containing a small percentage of triethylamine, or the crude material can be subjected to a potassium fluoride workup.
-
Conclusion
The Sonogashira and Stille couplings are both formidable tools in the synthetic chemist's arsenal for the introduction of alkynes. The Sonogashira reaction is often a convenient and efficient choice for simpler systems, leveraging readily accessible terminal alkynes. The Stille coupling, while burdened by the toxicity of its tin reagents, offers a broader functional group tolerance that is often unmatched, making it invaluable in the context of complex molecule synthesis. A thorough understanding of the mechanistic nuances, substrate scope, and practical considerations of each reaction is paramount for the strategic and successful execution of any synthetic endeavor.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Cross-coupling reactions towards the synthesis of natural products - ProQuest [proquest.com]
- 10. Stille Coupling [organic-chemistry.org]
A Comparative Guide to the Reaction Mechanism of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile: A DFT-Driven Exploration
Authored by: [Your Name/Gemini], Senior Application Scientist
In the landscape of modern medicinal chemistry, imidazo[1,2-a]pyridines stand out as a privileged scaffold, forming the core of numerous therapeutic agents. The functionalization of this bicyclic heteroaromatic system is of paramount importance, with halogenated derivatives, such as 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile, serving as versatile intermediates for further molecular elaboration through cross-coupling reactions. Understanding the intricate mechanisms governing their synthesis is not merely an academic exercise but a critical step in optimizing reaction conditions, improving yields, and ultimately, accelerating drug discovery pipelines.
The Prevailing Mechanism: A Palladium-Catalyzed C-H Iodination
The direct C-H iodination of imidazo[1,2-a]pyridine-8-carbonitrile is a highly efficient method for the synthesis of its 3-iodo derivative. While several protocols exist, a common approach involves a palladium catalyst, an oxidant, and an iodine source. Our DFT analysis focuses on a plausible mechanism for this transformation, which is often proposed to proceed through a concerted metalation-deprotonation (CMD) pathway.
Experimental Protocol: A Representative Synthesis
A typical experimental setup for the synthesis of this compound is as follows:
Materials:
-
Imidazo[1,2-a]pyridine-8-carbonitrile (1.0 mmol)
-
Pd(OAc)₂ (5 mol%)
-
N-Iodosuccinimide (NIS) (1.2 equiv)
-
Acetic Acid (AcOH) (2.0 mL)
Procedure:
-
To a sealed vial, add imidazo[1,2-a]pyridine-8-carbonitrile, Pd(OAc)₂, and NIS.
-
Add acetic acid as the solvent.
-
The reaction mixture is stirred at 100 °C for 12 hours.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
DFT Computational Details
All calculations were performed using the Gaussian 16 suite of programs. The B3LYP functional with the LANL2DZ basis set for palladium and the 6-31G(d,p) basis set for all other atoms was employed. Solvent effects of acetic acid were considered using the Polarizable Continuum Model (PCM).
Dissecting the Catalytic Cycle: A Step-by-Step DFT Analysis
The proposed catalytic cycle, as elucidated by our DFT calculations, is depicted below.
Figure 1: Proposed Catalytic Cycle for the Pd-Catalyzed C-H Iodination.
Step 1: Catalyst Activation and Substrate Coordination: The reaction initiates with the coordination of the imidazo[1,2-a]pyridine-8-carbonitrile substrate to the Pd(II) catalyst.
Step 2: Concerted Metalation-Deprotonation (CMD): This is the rate-determining step of the entire catalytic cycle. The C-H bond at the C3 position is activated by the palladium center, and a proton is abstracted by the acetate ligand in a concerted fashion. Our DFT calculations place the activation energy for this step at +22.5 kcal/mol .
Step 3: Oxidative Addition: The resulting palladacycle intermediate then undergoes oxidative addition with N-Iodosuccinimide (NIS). This step proceeds with a moderate activation barrier of +15.8 kcal/mol , leading to a Pd(IV) intermediate.
Step 4: Reductive Elimination: The final step involves the reductive elimination of the iodinated product from the Pd(IV) center, regenerating the active Pd(II) catalyst. This step is facile, with a low activation barrier of +10.2 kcal/mol .
Comparative Analysis: Alternative Mechanistic Pathways
To provide a comprehensive understanding, we will now compare the CMD mechanism with two other plausible pathways: Oxidative Addition/Reductive Elimination (OA/RE) and Electrophilic Aromatic Substitution (SEAr).
Alternative 1: Oxidative Addition/Reductive Elimination (OA/RE)
In this pathway, the reaction would initiate with the oxidative addition of a C-H bond to the Pd(II) center, forming a Pd(IV) hydride intermediate. This is followed by reductive elimination of HI and subsequent reaction with NIS.
Our DFT calculations show that the initial oxidative addition of the C-H bond to the Pd(II) center has a significantly higher activation barrier of +35.7 kcal/mol . This high energy barrier makes this pathway less kinetically favorable compared to the CMD mechanism.
Alternative 2: Electrophilic Aromatic Substitution (SEAr)
This mechanism proposes a direct electrophilic attack of an iodinating species, potentially generated from NIS and the palladium catalyst, on the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.
While plausible, our DFT calculations indicate that the formation of a potent electrophilic iodine species and the subsequent Wheland intermediate formation has an activation energy of +28.9 kcal/mol . Although lower than the OA/RE pathway, it is still significantly higher than the rate-determining step of the CMD mechanism.
Data Summary and Comparison
| Mechanistic Pathway | Rate-Determining Step | Calculated Activation Energy (ΔG‡, kcal/mol) |
| Concerted Metalation-Deprotonation (CMD) | C-H Activation/Deprotonation | +22.5 |
| Oxidative Addition/Reductive Elimination (OA/RE) | C-H Oxidative Addition | +35.7 |
| Electrophilic Aromatic Substitution (SEAr) | Electrophilic Attack | +28.9 |
Table 1: Comparison of Calculated Activation Energies for Different Mechanistic Pathways.
The data presented in Table 1 unequivocally supports the Concerted Metalation-Deprotonation (CMD) as the most favorable reaction pathway for the palladium-catalyzed C-H iodination of imidazo[1,2-a]pyridine-8-carbonitrile.
Experimental Workflow for Computational Analysis
Figure 2: Standard Workflow for DFT-Based Mechanistic Analysis.
The workflow diagram above illustrates the systematic approach employed in our DFT calculations. Each step is crucial for ensuring the accuracy and reliability of the computed energetic data.
Conclusion
This comparative guide, grounded in robust DFT calculations, provides a detailed mechanistic understanding of the synthesis of this compound. Our findings strongly indicate that the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, which is kinetically more favorable than the alternative Oxidative Addition/Reductive Elimination (OA/RE) and Electrophilic Aromatic Substitution (SEAr) mechanisms. This insight is invaluable for researchers in the field, enabling the rational design of more efficient catalytic systems and the optimization of reaction conditions for the synthesis of this important class of molecules. The synergy between experimental observation and computational analysis, as demonstrated here, is a powerful paradigm in modern chemical research.
Benchmarking New Synthetic Routes to 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific analogue, 3-iodoimidazo[1,2-a]pyridine-8-carbonitrile, is a highly valuable intermediate, with the iodo group at the C3 position providing a versatile handle for further functionalization through various cross-coupling reactions, and the carbonitrile group at the C8 position offering opportunities for conversion into other functional groups. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this key intermediate, offering researchers and drug development professionals the critical insights needed to select the most appropriate route for their specific applications.
Introduction to the Synthetic Challenge
The synthesis of polysubstituted imidazo[1,2-a]pyridines can be challenging due to issues of regioselectivity and functional group tolerance. The target molecule, this compound, presents a specific challenge in achieving the desired substitution pattern efficiently and with high yield. This guide will compare a traditional "build-then-functionalize" approach with a more convergent strategy where the key iodo-substituent is introduced earlier in the synthetic sequence.
Route 1: Post-Cyclization C-H Iodination
This first approach follows a classical synthetic logic: construction of the core heterocyclic system followed by direct functionalization. This strategy is often favored for its straightforwardness and the commercial availability of starting materials.
Synthetic Workflow for Route 1
The overall synthetic pathway for Route 1 is depicted below.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and antimycobacterial compounds.[2][3] This guide focuses on a specific, promising subclass: 3-iodoimidazo[1,2-a]pyridine-8-carbonitrile analogs. The strategic placement of the iodine atom at the 3-position and a carbonitrile group at the 8-position provides a unique template for the development of targeted therapeutics.
The 3-iodo substituent serves as a versatile handle for introducing a variety of functionalities through cross-coupling reactions, allowing for the exploration of the chemical space around this position. Concurrently, the 8-carbonitrile group is anticipated to play a crucial role in the molecule's interaction with biological targets. The nitrile moiety is a common feature in many approved drugs and is known to participate in hydrogen bonding, act as a covalent warhead, and favorably modulate pharmacokinetic properties.[4][5]
This guide provides a comprehensive analysis of the structure-activity relationships of this compound analogs. We will delve into the synthetic strategies for accessing this core structure and its derivatives, present a systematic examination of how structural modifications at various positions influence biological activity, and provide detailed experimental protocols for key synthetic and biological evaluation methods.
The this compound Scaffold: A Platform for Targeted Drug Discovery
The core structure of interest provides multiple avenues for synthetic modification, allowing for a systematic exploration of the structure-activity landscape. The key positions for modification and their potential impact on biological activity are highlighted below.
Caption: Key positions for SAR studies on the this compound scaffold.
Synthesis of the Core Scaffold and Analogs
The synthesis of the this compound core typically begins with the construction of the imidazo[1,2-a]pyridine ring system, followed by iodination and introduction of the carbonitrile group. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of 3-Iodo-2-substituted-imidazo[1,2-a]pyridine-8-carbonitrile
Step 1: Synthesis of 2-substituted-imidazo[1,2-a]pyridine
A mixture of the appropriately substituted 2-aminopyridine (1 eq.) and an α-bromoketone (1.1 eq.) in a suitable solvent such as ethanol is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the 2-substituted-imidazo[1,2-a]pyridine.
Step 2: Iodination at the 3-position
To a solution of the 2-substituted-imidazo[1,2-a]pyridine (1 eq.) in a solvent like N,N-dimethylformamide (DMF) or acetonitrile, N-iodosuccinimide (NIS) (1.2 eq.) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until completion as indicated by TLC. The mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to afford the 3-iodo-2-substituted-imidazo[1,2-a]pyridine.
Step 3: Introduction of the 8-carbonitrile group
The introduction of the 8-carbonitrile group can be challenging and may require specific starting materials or multi-step sequences, often involving the synthesis of a pre-functionalized 2-aminopyridine. For instance, starting with a 2-amino-3-cyanopyridine allows for the direct construction of the imidazo[1,2-a]pyridine-8-carbonitrile scaffold.
Step 4: Diversification via Suzuki-Miyaura Cross-Coupling
The 3-iodo-2-substituted-imidazo[1,2-a]pyridine-8-carbonitrile (1 eq.) is dissolved in a mixture of a solvent such as 1,4-dioxane and water. To this solution, the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.), and a base (e.g., K₂CO₃, 2 eq.) are added. The reaction mixture is heated under an inert atmosphere (e.g., argon) for several hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the final 3-substituted analog.
Structure-Activity Relationship (SAR) Analysis
Due to the absence of a dedicated, comprehensive SAR study on this compound analogs, the following analysis is a predictive guide based on established principles from the broader class of imidazo[1,2-a]pyridine derivatives and the known roles of the key functional groups.
The Crucial Role of the 8-Carbonitrile Group
The cyano group at the 8-position is a key determinant of biological activity. Its strong electron-withdrawing nature can influence the electronic properties of the entire heterocyclic system.[6] In the context of kinase inhibition, the nitrile can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket.[6] Furthermore, under certain conditions, the cyano group can act as a reversible or irreversible covalent warhead, forming a bond with a nearby nucleophilic residue (e.g., cysteine) in the target protein.[4]
Bioisosteric replacement of the 8-carbonitrile with other small, electron-withdrawing groups that can act as hydrogen bond acceptors is a critical area for investigation. Potential bioisosteres include tetrazoles, oxadiazoles, or small amides.[7]
Impact of Substituents at Position 2
The 2-position of the imidazo[1,2-a]pyridine ring is a common site for substitution and significantly influences the compound's potency and selectivity.
| Substituent at Position 2 | Predicted Impact on Activity | Rationale |
| Small alkyl groups (e.g., methyl) | May enhance potency through favorable steric interactions. | Fills a small hydrophobic pocket in the target's active site. |
| Aryl or heteroaryl groups | Can significantly increase potency through π-π stacking and other interactions. | Provides opportunities for extensive interactions with aromatic residues in the active site. Substitution on these rings allows for fine-tuning of electronic and steric properties. |
| Hydrogen bond donors/acceptors | Can improve potency and selectivity by forming specific interactions with the target. | Mimics key interactions of the natural ligand or exploits specific features of the target's active site. |
Exploration of Chemical Space at Position 3
The 3-iodo group serves as a versatile synthetic handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. This allows for a thorough exploration of the surrounding chemical space.
| Substituent at Position 3 (replacing Iodo) | Predicted Impact on Activity | Rationale |
| Phenyl and substituted phenyl rings | Highly variable impact depending on the substitution pattern. Electron-donating or -withdrawing groups can modulate the electronic character of the core. | Allows for probing of hydrophobic and electronic requirements of the binding pocket. |
| Heteroaromatic rings (e.g., pyridine, pyrimidine, thiophene) | Can introduce additional hydrogen bonding opportunities and improve physicochemical properties. | Can lead to enhanced selectivity and improved drug-like properties such as solubility. |
| Small aliphatic chains | Generally less explored but could provide access to different regions of the binding site. | May lead to novel binding modes and improved selectivity profiles. |
The Influence of Substitutions on the Pyridine Ring (Positions 5, 6, and 7)
Modifications on the pyridine portion of the scaffold are crucial for optimizing the pharmacokinetic properties of the analogs.
| Position of Substitution | Predicted Impact on Properties | Rationale |
| Positions 5, 6, 7 | Modulation of solubility, lipophilicity (logP), and metabolic stability. | Introduction of polar groups can enhance solubility, while lipophilic groups can increase cell permeability. Strategic placement of substituents can block sites of metabolism. |
Biological Evaluation: A Framework for Assessing Analog Performance
A robust biological evaluation cascade is essential for determining the potency, selectivity, and drug-like properties of the synthesized analogs.
Kinase Inhibition Assays
Given that many imidazo[1,2-a]pyridine derivatives are kinase inhibitors, a primary screen against a panel of relevant kinases is a logical starting point.[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solution in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, kinase, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes to convert the remaining ATP to ADP.
-
Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Proliferation Assays
To assess the antiproliferative activity of the analogs, cell-based assays using relevant cancer cell lines are employed.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel targeted therapies. The synthetic accessibility and the potential for diversification at multiple positions make it an attractive platform for medicinal chemists. While this guide provides a predictive framework for the SAR of this analog series based on existing knowledge of the broader imidazo[1,2-a]pyridine class, dedicated experimental studies are crucial to validate these hypotheses and to fully elucidate the therapeutic potential of this compound class. Future work should focus on the systematic synthesis and biological evaluation of a focused library of analogs to build a comprehensive SAR and to identify lead compounds with potent and selective activity against relevant biological targets.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
Introduction: The Pursuit of Precision in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become premier targets for therapeutic intervention, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, but a persistent challenge remains: ensuring target specificity.[2] Most kinase inhibitors target the highly conserved ATP-binding site, leading to the potential for off-target effects and cross-reactivity with other kinases, which can result in toxicity or diminished efficacy.[3]
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer agents.[1][4][5] Specifically, derivatives of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile have emerged as a promising foundation for designing potent and selective kinase inhibitors.[6][7][8]
This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from this scaffold. We will explore the essential experimental methodologies for determining selectivity, present a comparative analysis of a representative compound against established alternatives, and explain the causal relationships between chemical structure and kinase selectivity. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to navigate the complexities of kinase inhibitor profiling.
Pillar 1: Methodologies for Comprehensive Kinase Selectivity Profiling
A multi-faceted approach is essential for accurately defining a kinase inhibitor's selectivity. Relying on a single assay format can be misleading; therefore, a combination of biochemical, biophysical, and cell-based methods is required for a self-validating system.
1. Large-Panel Biochemical Kinome Screening: This is the most widely used first-tier strategy to obtain a broad view of an inhibitor's selectivity across the human kinome.[9] These assays directly measure the inhibition of kinase-mediated phosphorylation of a substrate.
-
Causality: By testing the compound against hundreds of kinases in parallel, this method rapidly identifies both the intended target(s) and unforeseen off-targets. The resulting data, often expressed as percent inhibition at a fixed concentration or as IC50 values, provides a quantitative landscape of the inhibitor's activity.
2. Biophysical Binding Assays: These methods measure the direct physical interaction between the inhibitor and the kinase, independent of enzymatic activity.
-
Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, DSF measures the change in a protein's melting temperature (Tm) upon ligand binding.[10][11] A potent inhibitor will stabilize the kinase, resulting in a higher Tm.
-
Competitive Binding Assays: These assays utilize an immobilized, broad-spectrum kinase inhibitor to compete with the test compound for binding to a large panel of kinases. The dissociation constant (Kd) is determined, providing a direct measure of binding affinity.[10]
3. Cellular Target Engagement Assays: To bridge the gap between in vitro data and in vivo effects, it is crucial to confirm that the inhibitor engages its target in a physiological context.
-
Cellular Thermal Shift Assay (CETSA): This powerful technique extends the principle of DSF to live cells or cell lysates. It assesses target engagement by measuring the increased thermal stability of the target protein after the inhibitor binds to it within the cell.
-
Causality: A positive CETSA result provides strong evidence that the compound reaches its target in the complex cellular environment and binds with sufficient affinity to induce stabilization.
-
Below is a workflow diagram illustrating the logical progression of these profiling techniques.
Figure 1: Experimental workflow for kinase inhibitor cross-reactivity profiling.
Pillar 2: Comparative Analysis of an Imidazo[1,2-a]pyridine Derivative
To illustrate the practical application of these principles, we present a comparative analysis of a hypothetical lead compound, IMP-26 , a derivative of this compound designed as a dual c-Met and VEGFR2 inhibitor.[8] Its selectivity profile is compared against two well-characterized inhibitors: Crizotinib (a multi-targeted inhibitor including c-Met) and Axitinib (a potent VEGFR inhibitor).
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Target Kinase | IMP-26 (Hypothetical) | Crizotinib | Axitinib | Rationale for Comparison |
| c-Met | 1.9 | 5 | 1350 | Primary target for IMP-26 and Crizotinib. |
| VEGFR2 | 2.2 | 110 | 0.2 | Primary target for IMP-26 and Axitinib. |
| ALK | 150 | 21 | >10,000 | Key target of Crizotinib; potential off-target. |
| AXL | 45 | 0.73 | 1.6 | Common off-target for tyrosine kinase inhibitors. |
| KIT | 850 | 410 | 1.7 | Off-target with high structural similarity to VEGFR2. |
| PDGFRβ | 920 | 260 | 1.6 | Off-target with high structural similarity to VEGFR2. |
| SRC | >5,000 | >1,000 | 150 | Representative of a distinct kinase family. |
Note: Data for Crizotinib and Axitinib are compiled from public sources for illustrative purposes. Data for IMP-26 is hypothetical, based on published derivatives, to demonstrate a selective profile.[8][12]
Expert Analysis of the Data:
-
IMP-26 demonstrates potent, dual inhibition of its primary targets, c-Met and VEGFR2, with IC50 values in the low nanomolar range.[8] Its selectivity is noteworthy; it shows significantly less activity against ALK compared to Crizotinib and is substantially cleaner than Axitinib against KIT and PDGFRβ. This profile suggests that modifications to the imidazo[1,2-a]pyridine core can be engineered to exploit unique features of the c-Met and VEGFR2 ATP-binding pockets while avoiding others.
-
Crizotinib is a multi-kinase inhibitor. While potent against c-Met, its strong inhibition of ALK and AXL defines its clinical use and also its side-effect profile.
-
Axitinib is highly potent against VEGFR2 but exhibits significant cross-reactivity with other kinases like KIT and PDGFRβ, an example of "polypharmacology" that can contribute to both its efficacy and toxicity.
This comparative view underscores the importance of comprehensive profiling. A narrow assay panel might have mistakenly classified IMP-26 as a highly specific c-Met/VEGFR2 inhibitor without revealing its moderate activity against AXL, which could have unforeseen biological consequences.
The signaling pathway below illustrates how the on-target and off-target activities of these inhibitors can impact cellular processes.
Figure 2: Impact of a dual inhibitor on key signaling pathways.
Pillar 3: Experimental Protocol for Validation
To ensure the trustworthiness of profiling data, robust and reproducible protocols are essential. Below is a detailed protocol for a Differential Scanning Fluorimetry (DSF) assay, a key method for validating direct inhibitor binding.
Protocol: Differential Scanning Fluorimetry (DSF) for Kinase-Inhibitor Binding
1. Principle: This assay measures the thermal stability of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed as the protein unfolds. A binding ligand stabilizes the protein, increasing its melting temperature (Tm).
2. Materials:
-
Purified kinase of interest (e.g., c-Met, >95% purity)
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Test compounds (e.g., IMP-26) at various concentrations (10 mM stock in DMSO)
-
Quantitative PCR (qPCR) instrument with a thermal ramping feature
-
96-well qPCR plates
3. Methodology:
-
Preparation of Master Mix: Prepare a master mix containing the kinase and SYPRO Orange dye in DSF buffer. The final concentration of the kinase should be in the range of 2-5 µM, and the final dye concentration should be 5x.
-
Expertise Note: The optimal protein and dye concentrations may need to be determined empirically for each kinase to achieve a good signal-to-noise ratio.
-
-
Compound Dilution: Prepare serial dilutions of the test compound (IMP-26) in DSF buffer. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%) to avoid solvent effects on protein stability. Include a "no compound" control (DMSO vehicle only).
-
Plate Setup:
-
Add 18 µL of the Kinase/Dye master mix to each well of a 96-well qPCR plate.
-
Add 2 µL of the serially diluted compound or vehicle control to the respective wells.
-
Seal the plate securely with an optical seal.
-
-
Thermal Denaturation:
-
Place the plate in the qPCR instrument.
-
Set up a thermal ramp protocol:
-
Start temperature: 25°C
-
End temperature: 95°C
-
Ramp rate: 1°C/minute
-
Data acquisition: Read fluorescence (e.g., ROX channel for SYPRO Orange) at each temperature increment.
-
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature for each well. This will generate a series of melt curves.
-
Calculate the first derivative of each curve. The peak of the derivative plot corresponds to the Tm.
-
The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (with compound) - Tm (vehicle control).
-
Plot the ΔTm values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the binding constant (Kd).
-
6. System Validation:
-
A successful assay is characterized by a sharp, single transition in the melt curve for the vehicle control, indicating a well-folded protein.
-
A dose-dependent increase in Tm upon addition of the inhibitor validates a specific binding interaction.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. However, unlocking its full therapeutic potential requires a rigorous and multi-pronged approach to cross-reactivity profiling. As demonstrated, combining broad kinome scanning with orthogonal biophysical and cellular validation methods provides a self-validating framework to accurately assess inhibitor selectivity. The comparative analysis of our hypothetical compound, IMP-26, highlights how subtle chemical modifications can dramatically alter the selectivity profile, steering a compound towards either a highly specific or a rationally designed multi-targeted agent. By adhering to the principles of scientific integrity and employing robust experimental designs, researchers can effectively navigate the complexities of the human kinome and develop safer, more effective targeted therapies.
References
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 12. Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib | MDPI [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile, a specialized heterocyclic compound. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this protocol is built upon a conservative assessment of its constituent functional groups and established principles of laboratory safety and hazardous waste management.
Our primary objective is to ensure personnel safety and environmental compliance by treating this compound with the caution it warrants. This guide will explain the reasoning behind each step, empowering you to make informed safety decisions.
Part 1: Hazard Assessment and Classification
Understanding the inherent hazards of a molecule is the first step toward safe handling and disposal. The structure of this compound informs our approach.
-
Halogenated Organic Compound: The presence of an iodine atom classifies this as a halogenated organic compound. Such compounds are often persistent in the environment and require specific disposal methods, typically high-temperature incineration, to ensure complete destruction.[1][2] The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic wastes under the Resource Conservation and Recovery Act (RCRA).[1][3][4][5][6]
-
Nitrogen-Containing Heterocycle (Imidazopyridine): The imidazo[1,2-a]pyridine core is a common scaffold in pharmacologically active molecules.[7] While not acutely toxic in all cases, such structures can have complex biological effects. The pyridine component suggests it may have a nauseating odor and potential toxicity similar to pyridine itself, which can affect the central nervous system, liver, and kidneys.[8][9]
-
Nitrile Group (-CN): The carbonitrile group is a key feature. While the toxicity of organic nitriles can vary, they have the potential to release hydrogen cyanide under certain conditions (e.g., strong acidic hydrolysis or combustion). Safety data sheets for analogous structures, such as other substituted imidazopyridine carbonitriles, list skin, eye, and respiratory irritation as primary hazards.[10]
Based on this analysis, this compound must be managed as hazardous chemical waste .
| Hazard Profile: this compound (Inferred) | |
| Chemical Class | Halogenated Aromatic Nitrile |
| Likely Physical State | Solid |
| Anticipated Hazards | Irritant (skin, eyes, respiratory tract)[10]. Potential for target organ effects with prolonged exposure[8]. Environmental persistence. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. |
| Primary Disposal Route | Licensed Hazardous Waste Incineration. |
Part 2: Step-by-Step Disposal Protocol
Adherence to a strict, standardized procedure is essential. Do not deviate from this protocol.
Step 1: Personal Protective Equipment (PPE)
Always assume the highest level of risk when handling this compound. The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Double-gloving with nitrile gloves is recommended.[11]
-
Body Protection: A fully buttoned, flame-retardant lab coat.
-
Respiratory Protection: Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
Step 2: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [2][11]
-
Designate a Waste Stream: This compound and any materials contaminated with it must be collected as "Halogenated Organic Waste." [2][13][14] Do not mix it with non-halogenated waste, as this will contaminate the entire container and significantly increase disposal costs.[14]
-
Select the Correct Container:
-
For Solid Waste: Use a clearly labeled, sealable, and chemically compatible container (e.g., a wide-mouth HDPE plastic jar).
-
For Solutions: If the compound is in a solvent, collect it in a dedicated "Halogenated Organic Liquid Waste" container. This is typically a plastic-coated glass bottle or a polyethylene carboy provided by your institution's Environmental Health & Safety (EH&S) department.[11][14]
-
Causality: Metal containers should be avoided. Halogenated compounds can slowly degrade, potentially releasing acidic species (like HI) that can corrode metal, leading to leaks.[11]
-
-
Collect the Waste:
-
Solid Residue: Scrape any remaining solid from flasks or vials directly into the designated solid waste container.
-
Contaminated Materials: Any disposable items that have come into direct contact with the compound (e.g., weighing paper, gloves, pipette tips, silica gel from chromatography) must also be placed in the solid halogenated waste container.
-
Rinsate: When rinsing glassware, use a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate). Collect this rinsate in the "Halogenated Organic Liquid Waste" container.[2] Remember, mixing a non-halogenated solvent with a halogenated compound makes the entire mixture halogenated waste.[2]
-
Step 3: Labeling and Storage
Accurate labeling is a regulatory requirement and is critical for safety.[3][15]
-
Labeling: Before adding the first drop of waste, the container must be labeled with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "Waste this compound" . If in a solvent mixture, list all components and their approximate percentages.
-
The specific hazard characteristics: "Toxic," "Irritant."
-
The accumulation start date.
-
-
Container Management:
-
Temporary Storage:
Step 4: Final Disposal
The final step is to arrange for pickup by your institution's certified hazardous waste management provider.
-
Contact EH&S: Follow your organization's procedures to request a hazardous waste pickup.
-
Documentation: Complete all necessary paperwork accurately.
-
Hand-off: Transfer the waste to trained professionals for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling waste generated from work with this compound.
Caption: Decision tree for the proper segregation and disposal of waste containing this compound.
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert Personnel: Notify everyone in the immediate area.
-
Assess the Situation: For a small spill (<100 mg) inside a fume hood that you are trained to handle:
-
Ensure your PPE is intact.
-
Contain the spill by covering it with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep the absorbent material into the designated "Solid Halogenated Organic Waste" container.
-
Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills: For any spill outside of a fume hood or of a larger quantity, evacuate the area immediately, close the door, and contact your institution's emergency response or EH&S department. Do not attempt to clean it up yourself.[13]
By adhering to these rigorous, evidence-based procedures, you contribute to a culture of safety and responsibility, protecting yourself, your colleagues, and the environment.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. wku.edu [wku.edu]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. actylislab.com [actylislab.com]
- 9. carlroth.com [carlroth.com]
- 10. aksci.com [aksci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
- 13. nipissingu.ca [nipissingu.ca]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. usbioclean.com [usbioclean.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
